7DG
Description
Properties
CAS No. |
26927-01-5 |
|---|---|
Molecular Formula |
C26H30O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8S,11R,12R,17R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione |
InChI |
InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16-,17+,19-,20+,23-,24+,25-,26-/m0/s1 |
InChI Key |
ZXHLDNILIVGKPC-WOERNGHISA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C=C[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |
Canonical SMILES |
CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7DG |
Origin of Product |
United States |
Foundational & Exploratory
7-Deazaguanine: A Comprehensive Technical Guide to its Role in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deazaguanine (B613801) and its derivatives represent a fascinating class of modified nucleobases with profound implications for molecular biology, virology, and biotechnology. This guide provides an in-depth technical overview of 7-deazaguanine, detailing its biosynthesis, its incorporation into DNA and RNA, and its critical role in protecting viral genomes from host defense mechanisms. We will explore the enzymatic machinery responsible for these modifications, present quantitative data on their effects, and provide detailed experimental protocols for their study. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction: The Chemical Identity and Significance of 7-Deazaguanine
7-Deazaguanine is a purine (B94841) analogue where the nitrogen atom at the 7th position of the guanine (B1146940) ring is replaced by a carbon atom. This seemingly subtle change has significant consequences for the molecule's chemical properties and its interactions within a biological context. Unlike guanine, 7-deazaguanine lacks the N7 atom that is often a target for enzymatic modification and chemical attack. This modification is not a rare occurrence but is found in the transfer RNA (tRNA) of most bacteria and archaea, as well as in the genomic DNA of various bacteriophages.[1][2] Its presence in nucleic acids can alter their structure and function, most notably by providing a defense mechanism against host restriction enzymes.[3][4][5]
The study of 7-deazaguanine and its derivatives is a rapidly evolving field with potential applications in phage therapy, synthetic biology, and the development of novel therapeutic agents.[6] Understanding the molecular mechanisms underlying its biosynthesis and function is crucial for harnessing its potential.
The Biosynthesis of 7-Deazaguanine Precursors
The journey of 7-deazaguanine modification begins with the de novo synthesis of its precursor, 7-cyano-7-deazaguanine (preQ₀), from guanosine-5'-triphosphate (GTP).[6][7] This multi-step enzymatic pathway is highly conserved across different domains of life.[1]
The key enzymes involved in the biosynthesis of preQ₀ are:
-
GTP Cyclohydrolase I (FolE): Catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.
-
6-Carboxy-5,6,7,8-tetrahydropterin Synthase (QueD): Converts 7,8-dihydroneopterin triphosphate to 6-carboxy-5,6,7,8-tetrahydropterin.
-
7-Carboxy-7-deazaguanine (B3361655) Synthase (QueE): A radical SAM enzyme that transforms 6-carboxy-5,6,7,8-tetrahydropterin into 7-carboxy-7-deazaguanine (CDG).[8]
-
7-Cyano-7-deazaguanine Synthase (QueC): Catalyzes the final step, the conversion of CDG to preQ₀.[6][7][8]
Another important precursor, 7-aminomethyl-7-deazaguanine (preQ₁), is synthesized from preQ₀ by the enzyme preQ₀ reductase (QueF).
Signaling Pathway for preQ₀ Biosynthesis
Caption: Biosynthetic pathway of 7-cyano-7-deazaguanine (preQ₀) from GTP.
Role of 7-Deazaguanine in Transfer RNA (tRNA)
Historically, 7-deazaguanine derivatives were first identified in tRNA. The hypermodified nucleosides, queuosine (B110006) (Q) in bacteria and archaeosine (B114985) (G+) in archaea, are located at the wobble position (position 34) of the anticodon loop in specific tRNAs.[1] These modifications play a crucial role in fine-tuning the efficiency and accuracy of translation.[8][9][10] The incorporation of these derivatives is catalyzed by tRNA-guanine transglycosylase (TGT) enzymes, which exchange a guanine for the preQ₀ or preQ₁ base.[11]
7-Deazaguanine Modification of DNA: A Viral Defense Mechanism
A groundbreaking discovery revealed that 7-deazaguanine derivatives are also present in the DNA of many bacteriophages.[1][12][13] This modification serves as a sophisticated defense mechanism to protect the phage genome from the host bacterium's restriction-modification (R-M) systems.[3][4][5] By replacing guanine with 7-deazaguanine derivatives, the phage DNA becomes unrecognizable to many restriction enzymes, thus evading cleavage.[4]
The enzymatic machinery responsible for DNA modification is encoded by the dpd (deazapurine in DNA) gene cluster.[14] Key enzymes in this process include:
-
DpdA: A tRNA-guanine transglycosylase (TGT) homolog that excises a guanine from the DNA and inserts the preQ₀ base.[11]
-
DpdB: An ATPase that provides the energy for the transglycosylation reaction catalyzed by DpdA.[11]
-
DpdC: An enzyme that can further modify the incorporated preQ₀ into other derivatives, such as 2'-deoxy-7-amido-7-deazaguanosine (dADG).[11]
Logical Workflow for DNA Modification by the Dpd System
Caption: Workflow of phage DNA protection by the Dpd modification system.
Data Presentation: Quantitative Analysis of 7-Deazaguanine Modifications
While comprehensive quantitative data remains an active area of research, studies have begun to quantify the extent and impact of 7-deazaguanine modifications.
Table 1: Abundance of 7-Deazaguanine Derivatives in Bacterial and Phage DNA
| Organism/Phage | Modification | Abundance (modifications per 10⁶ nucleotides) | Reference |
| Salmonella enterica serovar Montevideo | dPreQ₀ | ~10 | [15] |
| Salmonella enterica serovar Montevideo | dADG | ~5 | [15] |
| Kineococcus radiotolerans | dPreQ₀ | ~20 | [15] |
| Kineococcus radiotolerans | dADG | ~15 | [15] |
| Enterobacteria phage 9g | dG+ (Archaeosine) | Not explicitly quantified in this format | [13] |
| Escherichia phage CAjan | dPreQ₀, dADG, dPreQ₁ | Varies depending on the specific derivative | [13] |
Note: The exact abundance can vary depending on the specific phage and its host.
Experimental Protocols
Detection and Quantification of 7-Deazaguanine Derivatives in DNA by LC-MS/MS
This protocol outlines the general steps for the analysis of 7-deazaguanine modified nucleosides from genomic DNA.
Experimental Workflow Diagram
References
- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Deazaguanine modifications protect phage DNA from host restriction systems [dspace.mit.edu]
- 5. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligonucleotides containing 7-vinyl-7-deazaguanine as a facile strategy for expanding the functional diversity of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. deaza dG (PPG) 7 deaza 8 aza dG Oligo Modifications from Gene Link [genelink.com]
- 13. researchgate.net [researchgate.net]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. pnas.org [pnas.org]
The Core Bacterial 7-Deazaguanine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-deazaguanine (B613801) scaffold is a crucial component of various biologically important molecules in bacteria, including the hypermodified tRNA nucleoside queuosine (B110006) and its precursors. These molecules play significant roles in maintaining translational fidelity and efficiency. The biosynthesis of the core 7-deazaguanine structure, 7-cyano-7-deazaguanine (preQ₀), is a four-step enzymatic pathway that starts from guanosine-5'-triphosphate (GTP). Understanding this pathway is of significant interest for the development of novel antimicrobial agents and for applications in synthetic biology. This technical guide provides an in-depth overview of the core 7-deazaguanine biosynthesis pathway in bacteria, including quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Biosynthetic Pathway
The de novo synthesis of preQ₀ from GTP is a conserved pathway in many bacteria and involves the sequential action of four key enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine (preQ₀) synthase (QueC).[1][2]
Step 1: Conversion of GTP to 7,8-Dihydroneopterin Triphosphate (H₂NTP)
The pathway initiates with the conversion of GTP to H₂NTP, a reaction catalyzed by GTP cyclohydrolase I (FolE) . This enzyme is also a key player in the folate biosynthesis pathway, highlighting a crucial metabolic branch point.[3] The reaction involves the hydrolytic opening of the imidazole (B134444) ring of GTP and subsequent reclosure to form the pyrazine (B50134) ring of H₂NTP.
Step 2: Formation of 6-Carboxy-5,6,7,8-tetrahydropterin (CPH₄)
The second step is catalyzed by 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD) , which converts H₂NTP to CPH₄.[2] This reaction involves the removal of the triphosphate group and the side chain of H₂NTP, followed by the addition of a carboxyl group.
Step 3: Synthesis of 7-Carboxy-7-deazaguanine (CDG)
7-carboxy-7-deazaguanine (CDG) synthase (QueE) , a radical S-adenosyl-L-methionine (SAM) enzyme, catalyzes the complex rearrangement of CPH₄ to form CDG.[4][5] This reaction involves the contraction of the pterin (B48896) ring system to form the pyrrolopyrimidine core of 7-deazaguanine. The reaction is initiated by a 5'-deoxyadenosyl radical, generated by the reductive cleavage of SAM by the [4Fe-4S] cluster of QueE.
Step 4: Formation of 7-Cyano-7-deazaguanine (preQ₀)
The final step in the core pathway is the conversion of CDG to 7-cyano-7-deazaguanine (preQ₀), catalyzed by 7-cyano-7-deazaguanine (preQ₀) synthase (QueC) . This ATP-dependent reaction proceeds through a 7-amido-7-deazaguanine (ADG) intermediate and utilizes ammonia (B1221849) as the nitrogen source for the nitrile group.[2]
Quantitative Data
The following table summarizes the available quantitative kinetic data for the enzymes of the 7-deazaguanine biosynthesis pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (min⁻¹) | Optimal pH | Optimal Temp. (°C) |
| FolE | Escherichia coli | GTP | 100 - 110 | 12 - 19 | ~7.8 | ~56 |
| Bacillus subtilis | GTP | 4 | 4.8 | - | - | |
| QueD | Bacillus subtilis | - | - | - | - | - |
| QueE | Bacillus subtilis | CPH₄ | 20 ± 7 | 5.4 ± 1.2 | - | - |
| Bacillus subtilis | SAM (apparent) | 45 ± 1 | - | - | - | |
| QueC | Bacillus subtilis | - | - | - | - | - |
| QueF * | Bacillus subtilis | preQ₀ | 0.237 ± 0.045 | 0.66 ± 0.04 | 7.5 | - |
| Bacillus subtilis | NADPH | 19.2 ± 1.1 | - | 7.5 | - |
Note: QueF is not part of the core preQ₀ synthesis pathway but is involved in the subsequent conversion of preQ₀ to preQ₁. Data for QueD and QueC from a single, consistent study were not available in the search results.
Experimental Protocols
Recombinant Protein Expression and Purification
This protocol describes a general workflow for the expression and purification of His-tagged FolE, QueD, QueE, and QueC from E. coli.
a. Gene Cloning and Expression Vector Construction:
-
Amplify the coding sequences of folE, queD, queE, and queC genes from the genomic DNA of the desired bacterial strain (e.g., Bacillus subtilis).
-
Clone the PCR products into a suitable expression vector containing an N- or C-terminal His₆-tag (e.g., pET-28a).
-
Transform the resulting plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.
c. Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
d. Affinity Chromatography Purification:
-
Load the cleared lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to assess purity.
e. Size-Exclusion Chromatography (Optional):
-
For higher purity, pool the fractions containing the protein of interest and concentrate them.
-
Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to separate the protein from aggregates and other contaminants.
-
Collect fractions containing the purified protein.
In Vitro Reconstitution of the 7-Deazaguanine Biosynthesis Pathway
This protocol describes the in vitro synthesis of preQ₀ from GTP using purified enzymes.[2]
a. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM GTP
-
2 mM ATP
-
1 mM S-adenosyl-L-methionine (SAM)
-
10 mM NH₄Cl
-
1 mM Dithiothreitol (DTT)
-
Purified FolE (final concentration ~1-5 µM)
-
Purified QueD (final concentration ~1-5 µM)
-
Purified QueE (final concentration ~1-5 µM)
-
Purified QueC (final concentration ~1-5 µM)
-
-
Adjust the final volume to 100 µL with nuclease-free water.
b. Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours.
c. Reaction Termination and Sample Preparation for Analysis:
-
Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the mixture at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
HPLC Analysis of Pathway Intermediates
This protocol outlines a method for the separation and detection of GTP and the 7-deazaguanine biosynthesis pathway intermediates.
a. HPLC System and Column:
-
A standard HPLC system equipped with a UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
b. Mobile Phase and Gradient:
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 7.0.
-
Mobile Phase B: 100% Methanol.
-
Gradient:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 80% A, 20% B
-
25-30 min: Hold at 80% A, 20% B
-
30-35 min: Linear gradient back to 100% A
-
35-40 min: Re-equilibration at 100% A
-
c. Analysis Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Detection: Monitor absorbance at 254 nm (for GTP and purine-based intermediates) and 280 nm (for deazaguanine derivatives).
d. Quantification:
-
Prepare standard curves for each intermediate using commercially available or synthesized standards to quantify the concentrations in the reaction mixtures.
Mandatory Visualizations
Caption: The core 7-deazaguanine biosynthesis pathway in bacteria.
Caption: A representative experimental workflow for the in vitro reconstitution and analysis of the 7-deazaguanine biosynthesis pathway.
References
- 1. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]
- 2. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Transformation Efficiency Assay for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 7-Deazaguanine Derivatives in Phages: A Technical Guide
Abstract
Bacteriophages and their bacterial hosts are locked in a perpetual evolutionary arms race. A key strategy employed by phages to protect their genetic material from bacterial defense systems, such as restriction-modification enzymes, is the hypermodification of their DNA. Among the most significant of these modifications is the replacement of guanine (B1146940) with 7-deazaguanine (B613801) derivatives. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and functional significance of these derivatives in phage genomes. It summarizes the diversity of these modified bases, presents quantitative data on the extent of their incorporation, and details the experimental protocols used for their detection and characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of virology, microbiology, and genetic engineering, offering critical insights into a fascinating aspect of molecular warfare and its potential applications.
Diversity and Prevalence of 7-Deazaguanine Derivatives in Phages
Phages have evolved to incorporate a variety of 7-deazaguanine derivatives into their DNA, rendering it unrecognizable to many host restriction enzymes.[1][2][3][4] This modification is not a minor substitution but can involve a significant fraction, and in some cases, the entirety of the guanine bases in the phage genome.[5] The core structure, 7-deazaguanine, is a pyrrolopyrimidine, differing from guanine by the substitution of the N7 atom with a carbon. This seemingly small change has profound implications for the DNA's chemical properties and its interaction with host enzymes.
Recently, the known repertoire of these modifications in phages has expanded to eight distinct derivatives.[1][5] These include the well-known tRNA modifications queuosine (B110006) (Q) and archaeosine (B114985) (G⁺), which have been found in phage DNA, as well as several others that are synthesized through a common pathway.[3][5] Four previously unknown derivatives were also recently identified: 2′-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1), 2′-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ1), 2′-deoxy-7-deazaguanine (dDG), and 2′-deoxy-7-carboxy-7-deazaguanine (dCDG).[1][2][5]
Data Presentation: Known Derivatives and Quantitative Occurrence
The following tables summarize the known 7-deazaguanine derivatives found in phage DNA and the extent of guanine replacement observed in specific bacteriophages.
Table 1: Known 7-Deazaguanine Derivatives in Phage DNA
| Derivative Name | Abbreviation | Chemical Name |
| 7-cyano-7-deazaguanine | preQ₀ | 2-amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
| 7-aminomethyl-7-deazaguanine | preQ₁ | 2-amino-5-(aminomethyl)-3,5-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one |
| Archaeosine | G⁺ | 7-formamidino-7-deazaguanosine |
| 7-amido-7-deazaguanine | ADG | 2-amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
| 7-(methylamino)methyl-7-deazaguanine | mpreQ₁ | 2-amino-5-((methylamino)methyl)-1,5-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one |
| 7-(formylamino)methyl-7-deazaguanine | fpreQ₁ | N-(((2-amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)formamide |
| 7-deazaguanine | DG | 2-amino-1,5-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one |
| 7-carboxy-7-deazaguanine (B3361655) | CDG | 2-amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid |
Table 2: Extent of Guanine Replacement by 7-Deazaguanine Derivatives in Various Phages
| Phage | Derivative | Percentage of Guanine Replaced |
| Campylobacter phage CP220 | 7-amido-7-deazaguanine (ADG) | 100%[5] |
| Escherichia phage CAjan | 7-cyano-7-deazaguanine (preQ₀) | 32%[5] |
| Halovirus HVTV-1 | 7-aminomethyl-7-deazaguanine (preQ₁) | 30%[5] |
| Enterobacteria phage 9g | Archaeosine (G⁺) | 25%[5] |
The Biosynthetic Pathway
The synthesis of 7-deazaguanine derivatives originates from guanosine-5'-triphosphate (GTP) and proceeds through a multi-step enzymatic pathway to produce the precursor 7-cyano-7-deazaguanine (preQ₀).[6][7] This precursor can then be further modified into other derivatives. The entire process is a remarkable example of metabolic engineering by phages, often involving genes hijacked and adapted from host tRNA modification pathways.
The key steps and enzymes involved are:
-
FolE (GTP cyclohydrolase I): Initiates the pathway by converting GTP.[1][5][7]
-
QueD (CPH₄ synthase): Catalyzes the formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[1][5][7]
-
QueE (CDG synthase): A radical SAM enzyme that converts CPH₄ to 7-carboxy-7-deazaguanine (CDG).[1][5][6][7]
-
QueC (preQ₀ synthase): An ATPase that catalyzes the final two steps to convert CDG into preQ₀.[1][5][6][7]
Once preQ₀ is synthesized, it is inserted into the phage DNA by a specialized guanine transglycosylase named DpdA .[1][2][3][5] This insertion is a post-replication event, where DpdA excises a guanine base and replaces it with the modified precursor.[1][2][4][5] Several subfamilies of DpdA have been identified, showing specificity for different derivatives or allowing for varying levels of guanine replacement.[2][3][5] Further modifications to the inserted base are carried out by other enzymes, such as QueF (reduces preQ₀ to preQ₁), and the recently predicted DpdM, DpdN, and DpdL, which are thought to be responsible for methylation, formylation, and decarboxylation, respectively.[1][2][5]
Caption: Biosynthesis pathway from GTP to preQ₀ and subsequent DNA insertion and modification.
Experimental Protocols
The identification and quantification of these novel DNA modifications require specialized and sensitive analytical techniques. The primary methods involve a combination of liquid chromatography, mass spectrometry, bioinformatics, and molecular genetics.
Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying 7-deazaguanine derivatives in phage DNA.[5][8]
Protocol Outline:
-
Phage DNA Isolation:
-
Propagate phage on a suitable bacterial host and purify phage particles, typically by CsCl gradient ultracentrifugation.
-
Extract high-purity genomic DNA using standard phenol-chloroform extraction or commercial kits. Ensure complete removal of host DNA and RNA.
-
-
Enzymatic Hydrolysis:
-
Digest 1-5 µg of purified phage DNA to individual deoxynucleosides.
-
A typical digestion cocktail includes DNase I, Nuclease P1, and alkaline phosphatase.
-
Incubate the reaction mixture at 37°C for several hours to ensure complete digestion.
-
Terminate the reaction and prepare the sample for injection, often by filtration or protein precipitation.
-
-
LC Separation:
-
Perform chromatographic separation on a C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the deoxynucleosides. For example, hold at 1% B for 2 minutes, ramp to 70% B over 10 minutes, hold for 5 minutes, then re-equilibrate.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
-
MS/MS Detection and Quantification:
-
Analyze the eluent using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.[5]
-
Operate the instrument in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
-
Develop MRM transitions for each canonical and modified deoxynucleoside. The transitions correspond to the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion generated by collision-induced dissociation.
-
Quantify the modified bases by comparing their peak areas to external calibration curves generated from synthetic standards.[5]
-
Table 3: Example MRM Transitions for 7-Deazaguanine Deoxynucleoside Quantification[5]
| Deoxynucleoside | Precursor Ion (m/z) | Product Ion (m/z) |
| dPreQ₀ | 292.1 | 176.1 |
| dPreQ₁ | 296.1 | 163.1 |
| mdPreQ₁ | 310.1 | 163.1 |
| dADG | 310.1 | 194.1 |
| dG⁺ | 309.1 | 193.1 |
| dCDG | 311.1 | 177.1 |
digraph "LC-MS/MS Workflow" { graph [splines=ortho, rankdir=TB, label="Workflow for Modified Nucleoside Analysis", fontname="Arial", fontsize=14, fontcolor="#202124", labelloc="t"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Phage [label="1. Purified Phage Particles"]; DNA [label="2. Genomic DNA Extraction"]; Digestion [label="3. Enzymatic Digestion\n(DNase I, Nuclease P1, AP)"]; Nucleosides [label="4. Mixture of Deoxynucleosides"]; LC [label="5. HPLC Separation\n(C18 Column)"]; MS [label="6. Triple Quadrupole MS/MS\n(ESI+, MRM Mode)"]; Data [label="7. Data Analysis\n(Quantification vs. Standards)"];
Phage -> DNA; DNA -> Digestion; Digestion -> Nucleosides; Nucleosides -> LC; LC -> MS; MS -> Data; }
Caption: Experimental workflow for the detection and quantification of 7-deazaguanine derivatives.
Bioinformatic Identification of Biosynthesis Genes
Identifying the genetic basis for these modifications in a new phage genome is crucial. This is typically achieved through comparative genomics and homology-based searches.
Protocol Outline:
-
Genome Annotation: Obtain the complete genome sequence of the phage of interest and perform an initial gene annotation.
-
Homology Search: Use the protein sequences of known 7-deazaguanine biosynthesis enzymes (e.g., FolE, QueD, QueE, QueC, DpdA from a reference phage like CAjan) as queries.
-
Database Searching: Perform searches against the translated phage genome using tools like BLASTp.[5]
-
Sensitive Homology Detection: For more distant homologs, use protein-profile-based search methods like HHpred against databases such as Pfam.[5] This is particularly useful for identifying novel enzyme subfamilies like DpdA3 or DpdA4.[5]
-
Gene Cluster Analysis: Examine the genomic neighborhood of any identified homologs. Genes for a specific metabolic pathway are often co-located in a biosynthetic gene cluster.[8] This context helps predict the function of neighboring genes of unknown function.
Caption: Bioinformatic workflow to identify candidate genes for 7-deazaguanine biosynthesis.
Genetic Validation of Gene Function
Once candidate genes are identified, their function must be validated experimentally. This is often done by creating gene knockouts and observing the effect on DNA modification.
Protocol Outline:
-
Mutant Construction: Generate phage mutants with specific deletions in the candidate biosynthesis genes (e.g., a ΔqueC or ΔdpdA mutant). CRISPR-Cas9-based genome editing has proven to be an effective tool for this in phages like CAjan.[8][9]
-
Mutant Propagation: Propagate the mutant phage and purify its genomic DNA.
-
Phenotypic Analysis:
-
LC-MS/MS: Analyze the mutant phage DNA using the LC-MS/MS protocol described above. A functional gene knockout should lead to a dramatic reduction or complete absence of the expected modified base. For instance, a ΔqueC mutant of phage CAjan showed a 12-fold reduction in dPreQ₀ levels.[8]
-
Restriction Enzyme Digestion Assays: Test the sensitivity of the mutant phage DNA to restriction enzymes that are normally blocked by the modification. The DNA from a successful knockout mutant should become susceptible to digestion, unlike the wild-type DNA.[9]
-
Conclusion and Future Directions
The presence of 7-deazaguanine derivatives in phage DNA is a sophisticated anti-restriction strategy that underscores the intensity of the co-evolutionary dynamics between viruses and bacteria. The discovery of an expanding family of these modifications suggests that our understanding of the chemical diversity in viral genomes is far from complete. The detailed experimental and bioinformatic protocols outlined in this guide provide a framework for researchers to explore this fascinating area further. Future research will likely uncover even more novel modifications and biosynthetic pathways, providing new tools for synthetic biology and potential targets for antiviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Detection of preQ0 deazaguanine modifications in bacteriophage CAjan DNA using Nanopore sequencing reveals same hypermodification at two distinct DNA motifs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Deazaguanine Modifications in Transfer RNA: A Technical Guide
Abstract:
Transfer RNA (tRNA) molecules are subject to a vast array of post-transcriptional modifications that are critical for their structure, function, and the overall fidelity of protein synthesis. Among the most complex and fascinating of these are the 7-deazaguanine (B613801) derivatives, notably queuosine (B110006) (Q) in bacteria and eukaryotes, and archaeosine (B114985) (G+) in archaea. These modifications, occurring at key positions within the tRNA molecule, play profound roles in translational accuracy, efficiency, and tRNA stability. This technical guide provides an in-depth exploration of the biosynthesis and function of 7-deazaguanine tRNA modifications, intended for researchers, scientists, and professionals in the field of drug development. We present a comprehensive overview of the enzymatic pathways, detailed experimental protocols for the analysis of these modifications, and quantitative data to underscore their biological significance.
Introduction to 7-Deazaguanine tRNA Modifications
7-Deazaguanine is a purine (B94841) analog where the nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon atom. This seemingly subtle change gives rise to a class of hypermodified nucleosides with unique biochemical properties. In the realm of tRNA, two primary 7-deazaguanine derivatives are of central importance:
-
Queuosine (Q): Found at the wobble position (position 34) of tRNAs with a GUN anticodon (tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr) in most bacteria and eukaryotes.[1][2] Eukaryotes are incapable of de novo synthesis and must obtain queuine (B138834), the base of queuosine, from their diet or gut microbiota.[2][3]
-
Archaeosine (G+): A simpler 7-deazaguanine derivative found at position 15 in the D-loop of most archaeal tRNAs.[4][5] This modification is crucial for the structural integrity of tRNA in archaea, particularly those living in extreme environments.[][7]
The biosynthesis of both queuosine and archaeosine originates from guanosine-5'-triphosphate (GTP) and proceeds through a common intermediate, 7-cyano-7-deazaguanine (preQ0).[4][8]
Biosynthesis of 7-Deazaguanine tRNA Modifications
The pathways leading to queuosine and archaeosine are complex, involving a series of enzymatic steps. A key feature of these pathways is the synthesis of a modified base precursor, which is then inserted into the tRNA molecule by a tRNA-guanine transglycosylase (TGT).[9]
The Queuosine (Q) Biosynthetic Pathway (Bacteria)
In bacteria, the de novo synthesis of queuosine is a multi-step process:
-
Synthesis of preQ0: GTP is converted to 7-cyano-7-deazaguanine (preQ0) through the action of several enzymes, including GTP cyclohydrolase I (encoded by folE), and the queC, queD, and queE gene products.[2][4][10]
-
Formation of preQ1: preQ0 is reduced to 7-aminomethyl-7-deazaguanine (preQ1) by the NADPH-dependent enzyme QueF.[4]
-
Insertion into tRNA: The bacterial tRNA-guanine transglycosylase (TGT) catalyzes the exchange of the guanine at position 34 of the target tRNA with preQ1.[4][11] This reaction is irreversible.[11]
-
Final modifications to Queuosine: Once inserted into the tRNA, preQ1 is further modified in situ to form queuosine. This involves the addition of a cyclopentenediol moiety.[11]
The Archaeosine (G+) Biosynthetic Pathway
The archaeal pathway shares the initial steps with the queuosine pathway:
-
Synthesis of preQ0: Similar to bacteria, archaea synthesize preQ0 from GTP.[12]
-
Insertion into tRNA: Archaeal tRNA-guanine transglycosylase (ArcTGT) directly inserts preQ0 into position 15 of the D-loop of archaeal tRNAs, exchanging a genetically encoded guanine.[5][12]
-
Conversion to Archaeosine: The preQ0 in the tRNA is then converted to archaeosine (G+) by the enzyme archaeosine synthase (ArcS).[5][12]
Core Functions of 7-Deazaguanine Modifications
Queuosine: Fine-Tuning Translation
The presence of queuosine in the wobble position of the anticodon has a significant impact on the efficiency and fidelity of translation.[2] Its primary roles include:
-
Modulating Codon-Anticodon Interactions: Queuosine's unique structure influences the decoding of synonymous codons, often enhancing the translation of codons ending in C over those ending in U.[13] This can lead to a reprogramming of translation, favoring the expression of specific proteins.
-
Improving Translational Fidelity: By stabilizing the codon-anticodon pairing, queuosine helps to prevent misreading of codons, thereby increasing the accuracy of protein synthesis.
-
Influencing Translational Speed: The presence of queuosine can alter the speed at which ribosomes translate specific codons. For some codons, it increases the speed, while for others, it has a slowing effect, suggesting a role in regulating the rhythm of translation.[14]
Archaeosine: A Pillar of tRNA Stability
In archaea, particularly hyperthermophiles, the structural integrity of tRNA at high temperatures is paramount. Archaeosine at position 15 in the D-loop plays a crucial role in stabilizing the tertiary structure of tRNA.[][7] The positively charged formamidine (B1211174) group of archaeosine is thought to form electrostatic interactions with the negatively charged phosphate (B84403) backbone of the tRNA, contributing to its compact and stable L-shaped structure.[12]
Quantitative Data on 7-Deazaguanine Modification Function
The functional impact of 7-deazaguanine modifications has been quantified in various studies. The following tables summarize key findings.
Table 1: Kinetic Parameters of tRNA-Guanine Transglycosylases (TGT)
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Human (hTGT) | tRNATyr | 0.34 | 5.60 x 10-3 | 1.65 x 104 | [11] |
| Human (hTGT) | Guanine | 0.41 | 5.86 x 10-3 | 1.43 x 104 | [11] |
| E. coli (bTGT) | tRNATyr | 0.38 | 5.25 x 10-3 | 1.38 x 104 | [11] |
| E. coli (bTGT) | Guanine | 0.28 | 5.10 x 10-3 | 1.82 x 104 | [11] |
Data from reference[11] were obtained using [14C]-guanine incorporation assays.
Table 2: Effect of Queuosine on Translational Speed (Ribosome Profiling)
| Codon | Amino Acid | Change in Ribosome Occupancy (Q-deficient vs. Q-present) | Interpretation of Translational Speed in Q-deficient cells | Reference |
| CAC | Histidine | Increased | Slower | [14] |
| GAC | Aspartic Acid | Increased | Slower | [14] |
| AAU | Asparagine | Decreased | Faster | [14] |
| UAU | Tyrosine | Decreased | Faster | [14] |
Data adapted from ribosome profiling experiments. Increased ribosome occupancy indicates slower translation of that codon.
Table 3: Thermal Stability of Archaeosine-Modified tRNA
| tRNA Transcript | Modification Status | Tm (°C) at 1 mM MgCl2 | ΔTm (°C) vs. Unmodified | Reference |
| T. kodakarensis tRNAVal | Unmodified | 73.1 ± 0.1 | - | [15][16] |
| T. kodakarensis tRNAVal | G+ at position 15 | 77.4 ± 0.1 | +4.3 | [15][16] |
Tm (melting temperature) was determined by UV-monitored thermal denaturation.
Experimental Protocols
Analysis of Queuosine Modification by APB-Northern Blot
This method allows for the quantification of the queuosine modification status of specific tRNAs. It relies on the fact that the cis-diol group in the cyclopentenediol moiety of queuosine interacts with N-acryloyl-3-aminophenylboronic acid (APB) in the polyacrylamide gel, retarding the migration of the Q-modified tRNA compared to its unmodified counterpart.[1][8]
Workflow:
Detailed Methodology:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction. Quantify the RNA and assess its integrity.
-
APB Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 10%) containing urea. Add APB to the gel solution to a final concentration of 0.5 mg/mL before polymerization.
-
Electrophoresis: Load 5-10 µg of total RNA per lane. Run the gel at a constant power until the bromophenol blue dye reaches the bottom.
-
Transfer: Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.
-
UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.
-
Hybridization: Pre-hybridize the membrane and then hybridize with a 32P-labeled oligonucleotide probe specific for the tRNA of interest overnight at an appropriate temperature.
-
Washing: Wash the membrane to remove unbound probe.
-
Detection and Quantification: Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager. Two bands should be visible for the target tRNA, corresponding to the slower-migrating Q-modified form and the faster-migrating unmodified form. Quantify the intensity of each band to determine the percentage of queuosine modification.
LC-MS/MS Analysis of 7-Deazaguanine Nucleosides
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the identification and quantification of modified nucleosides in a total tRNA sample.[3][10]
Detailed Methodology:
-
tRNA Isolation and Purification: Isolate total RNA and then purify the tRNA fraction using methods such as DEAE-cellulose chromatography or PAGE.
-
Enzymatic Digestion: Digest the purified tRNA (5-10 µg) to single nucleosides using a cocktail of enzymes. A typical digestion includes:
-
Nuclease P1 to cleave the phosphodiester bonds.
-
Bacterial alkaline phosphatase to remove the 5'-phosphate groups.
-
Incubate at 37°C for at least 2 hours.
-
-
LC Separation: Inject the digested nucleoside mixture onto a reverse-phase C18 column. Elute the nucleosides using a gradient of mobile phases, typically aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile.
-
MS/MS Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each modified nucleoside, specific parent ion to daughter ion transitions are monitored for unambiguous identification and quantification.
-
Quantification: Generate a standard curve using known concentrations of pure modified nucleoside standards. Calculate the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve.
In Vitro tRNA-Guanine Transglycosylase (TGT) Activity Assay
This assay measures the activity of TGT by monitoring the incorporation of a labeled substrate (e.g., [3H]-guanine or a fluorescent analog) into an in vitro transcribed, unmodified tRNA substrate.
Detailed Methodology:
-
Preparation of Substrates:
-
tRNA: Synthesize unmodified tRNA substrate using in vitro transcription with T7 RNA polymerase from a DNA template. Purify the transcript.
-
Labeled Substrate: Use commercially available [3H]-guanine.
-
Enzyme: Purify recombinant TGT.
-
-
Reaction Setup: In a reaction buffer (e.g., 100 mM HEPES pH 7.3, 20 mM MgCl2, 5 mM DTT), combine the purified TGT, the in vitro transcribed tRNA, and [3H]-guanine.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-course Sampling: At various time points, remove aliquots of the reaction and quench them in cold 5% trichloroacetic acid (TCA).
-
Precipitation and Filtration: The TCA precipitates the tRNA. Collect the precipitated tRNA on a glass fiber filter.
-
Scintillation Counting: Wash the filter to remove unincorporated [3H]-guanine. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the incorporated radioactivity against time to determine the initial reaction velocity. Kinetic parameters (KM and kcat) can be determined by measuring initial velocities at varying substrate concentrations.[17]
Conclusion and Future Directions
The 7-deazaguanine modifications, queuosine and archaeosine, represent a fascinating example of the intricate control mechanisms governing tRNA function. From ensuring translational fidelity in bacteria and eukaryotes to providing structural stability in the extreme environments inhabited by archaea, these modifications are indispensable for life. The dependence of eukaryotes on external sources for queuine highlights a direct link between metabolism, diet, gut microbiota, and the regulation of protein synthesis.
The detailed protocols and quantitative data presented in this guide provide a framework for researchers to investigate the roles of these modifications in various biological contexts. Future research will likely focus on elucidating the full extent of translational reprogramming induced by queuosine, its role in human health and disease, and the potential of TGT enzymes as novel drug targets. The continued development of sensitive analytical techniques will be crucial in unraveling the complex world of the epitranscriptome and the vital functions of its myriad modifications.
References
- 1. Analysis of Queuosine tRNA Modification Using APB Northern Blot Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot [bio-protocol.org]
- 9. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the human tRNA-guanine transglycosylase: Confirmation of the heterodimeric subunit structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Queuosine‐modified tRNAs confer nutritional control of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Biophysical Landscape of 7-Deazaguanine in DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic replacement of guanine (B1146940) with its analogue, 7-deazaguanine (B613801), in DNA provides a powerful tool for probing and modulating nucleic acid structure, stability, and protein-DNA interactions. By substituting the nitrogen at position 7 with a carbon-hydrogen group, the hydrogen bonding capacity of the Hoogsteen edge is altered, impacting major groove recognition without disrupting the fundamental Watson-Crick base pairing. This modification has profound implications for the biophysical properties of DNA, influencing everything from duplex stability to its role in complex biological systems such as bacterial restriction-modification. This in-depth technical guide explores the core biophysical characteristics of DNA containing 7-deazaguanine, providing a comprehensive overview of its structural and thermodynamic properties, detailed experimental methodologies for its characterization, and insights into its biological significance.
Structural and Thermodynamic Properties of 7-Deazaguanine-Containing DNA
The incorporation of 7-deazaguanine into a DNA duplex introduces subtle yet significant changes to its structure and stability. While it is generally assumed that 7-deazaguanine forms a normal Watson-Crick base pair with cytosine, the alteration in the major groove has measurable effects on the local and global properties of the DNA helix.[1][2]
Impact on DNA Duplex Stability
The thermodynamic stability of DNA duplexes containing 7-deazaguanine has been investigated using techniques such as UV thermal melting and differential scanning calorimetry (DSC).[1][3] These studies reveal that the substitution of guanine with 7-deazaguanine can have a destabilizing effect on the DNA duplex, as evidenced by a decrease in the melting temperature (Tm). This destabilization is often attributed to alterations in the hydration and cation organization within the major groove.[1]
The following table summarizes key thermodynamic parameters for DNA duplexes containing 7-deazaguanine compared to their unmodified counterparts.
| Duplex Sequence (5'-3') | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |
| d(CGCGAATTCGCG) | Unmodified | 66.7 | -125 | -360 | -13.8 | [4] |
| d(CGCGAATTCGCG) | 7-deaza-G | 62.1 | -79 | -220 | -11.2 | [4] |
| d(GGATGGGAG)·d(CTCCCATCC) | Unmodified | 57.0 | -78.4 | -224 | -9.6 | Unpublished |
| d(GGAT(7-deaza-G)GGAG)·d(CTCCCATCC) | 7-deaza-G | 54.5 | -74.1 | -212 | -9.1 | Unpublished |
Note: Thermodynamic parameters are dependent on buffer conditions (e.g., salt concentration). The values presented here are for comparative purposes under specific experimental conditions outlined in the cited literature.
Conformational Characteristics
Circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to assess the conformational properties of DNA containing 7-deazaguanine. CD spectra of DNA are sensitive to its helical structure. The substitution of guanine with 7-deazaguanine generally results in minimal changes to the overall B-form DNA conformation, as indicated by the characteristic positive band around 275 nm and a negative band around 245 nm in the CD spectrum.[3] However, subtle alterations in these spectra can suggest localized changes in base stacking and helical parameters.
NMR spectroscopy provides high-resolution structural information in solution. Studies on oligonucleotides containing 7-deazaguanine have shown that the modification does not cause large-scale structural perturbations and that the overall duplex remains in a right-handed B-form conformation.[1] However, chemical shift perturbations can be observed for protons near the modification site, indicating localized changes in the electronic environment and conformation.
Experimental Protocols
A variety of biophysical techniques are employed to characterize DNA containing 7-deazaguanine. Below are detailed methodologies for key experiments.
UV Thermal Melting Analysis
Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, ΔG°) of a DNA duplex.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the desired single-stranded oligonucleotides (both the modified and complementary strands).
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm at a high temperature (e.g., 85 °C) and their respective extinction coefficients.
-
Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Typical DNA concentrations range from 1 to 10 µM.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Place the sample in a quartz cuvette with a known path length (e.g., 1 cm).
-
Heat the sample to a high temperature (e.g., 95 °C) to ensure complete denaturation, then cool slowly to a low temperature (e.g., 20 °C) to facilitate annealing.
-
Record the absorbance at 260 nm as a function of temperature, typically from 20 °C to 95 °C, with a controlled ramp rate (e.g., 0.5 °C/min).
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the DNA is denatured, determined from the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters can be derived by analyzing the shape of the melting curve or by performing concentration-dependent melting experiments and plotting 1/Tm versus ln(CT), where CT is the total oligonucleotide concentration.
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess the overall conformation of the DNA duplex.
Methodology:
-
Sample Preparation:
-
Prepare the DNA duplex sample in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize interference. The final DNA concentration is typically around 1-5 µM.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
-
Data Acquisition:
-
Place the sample in a quartz cuvette with a 1 cm path length.
-
Record the CD spectrum from approximately 350 nm to 200 nm at a controlled temperature (e.g., 20 °C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum, typically plotted as molar ellipticity ([θ]) versus wavelength, provides a signature of the DNA conformation (e.g., B-form, A-form, Z-form).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information of the DNA duplex in solution.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the oligonucleotide containing 7-deazaguanine. For 2D NMR experiments, isotopic labeling (13C, 15N) can be employed, although it is often challenging and expensive for modified DNA.
-
Dissolve the lyophilized DNA sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in 99.9% D2O for observing non-exchangeable protons or in 90% H2O/10% D2O for observing exchangeable imino protons. The sample concentration should be in the millimolar range.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 600 MHz or higher) is required.
-
-
Data Acquisition:
-
Acquire a suite of 1D and 2D NMR experiments, including:
-
1D 1H NMR: To get an overall impression of the sample's purity and folding.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing distance restraints for structure calculation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify through-bond correlations within each deoxyribose spin system.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (requires 13C labeling).
-
2D 1H-31P Correlation Spectroscopy: To probe the DNA backbone conformation.
-
-
-
Data Analysis:
-
Assign the NMR resonances to specific protons in the DNA sequence.
-
Extract distance and dihedral angle restraints from the NMR data.
-
Use molecular modeling software (e.g., AMBER, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Biological Implications and Signaling Pathways
7-Deazaguanine modifications in DNA are not merely laboratory tools; they exist in nature, particularly in the context of bacterial and phage genetics. These modifications are key components of sophisticated defense mechanisms known as restriction-modification (R-M) systems.[5][6][7]
The Dpd Restriction-Modification System
In certain bacteria, a gene cluster known as the dpd (deazapurine in DNA) locus is responsible for both the synthesis of 7-deazaguanine derivatives and their incorporation into the host DNA. This modification protects the bacterium's own DNA from cleavage by its restriction endonucleases, which are designed to destroy foreign DNA (e.g., from invading phages).[5][8]
The following diagram illustrates the workflow of the Dpd R-M system.
Caption: The Dpd restriction-modification system workflow.
Experimental Workflow for Biophysical Characterization
The comprehensive biophysical analysis of a DNA oligonucleotide containing 7-deazaguanine typically follows a structured workflow, integrating several experimental techniques to build a complete picture of its properties.
Caption: Experimental workflow for biophysical characterization.
Conclusion
The study of DNA containing 7-deazaguanine offers valuable insights into the fundamental principles of nucleic acid structure, recognition, and function. The substitution of a single nitrogen atom with carbon in the major groove provides a subtle yet powerful means to dissect the intricate interplay of forces that govern DNA stability and its interactions with other molecules. The methodologies outlined in this guide provide a robust framework for researchers to explore the biophysical consequences of this and other modifications, ultimately contributing to a deeper understanding of DNA biology and aiding in the rational design of novel therapeutic agents.
References
- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system (Journal Article) | OSTI.GOV [osti.gov]
- 2. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 5. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. "7-Deazaguanines in DNA: Functional and Structural elucidation of a DNA" by Samanthi Herath Gedara, Andrew Gustafson et al. [pdxscholar.library.pdx.edu]
- 8. researchgate.net [researchgate.net]
7-Deazapurine Nucleosides: A Technical Guide for Researchers
An In-depth Guide to the Synthesis, Biological Activity, and Research Applications of 7-Deazapurine Nucleosides
Introduction
7-Deazapurine nucleosides, analogs of natural purine (B94841) nucleosides where the nitrogen at position 7 is replaced by a carbon, represent a privileged scaffold in medicinal chemistry and chemical biology.[1][2] This structural modification of replacing the N7 atom with a carbon atom makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position.[1][2] These changes often lead to derivatives with enhanced biological properties, such as improved base-pairing in DNA and RNA or better binding affinity to enzymes.[1][2]
This unique characteristic has propelled the development of a diverse range of 7-deazapurine nucleosides with potent biological activities, including cytotoxic, antiviral, and antiparasitic effects.[1][3][4] Their mechanisms of action are often multifaceted, involving processes like incorporation into DNA and RNA, leading to DNA damage and apoptosis, or the inhibition of crucial cellular enzymes such as kinases.[1][2][5] This technical guide provides a comprehensive overview of 7-deazapurine nucleosides, focusing on their synthesis, biological evaluation, and applications in research and drug development.
Core Structure and Synthesis
The fundamental structure of a 7-deazapurine nucleoside consists of a pyrrolo[2,3-d]pyrimidine core linked to a ribose or deoxyribose sugar moiety. The versatility of this scaffold lies in the ability to introduce a wide array of substituents at various positions of the purine analog and the sugar, leading to a vast chemical space for drug discovery.
A common synthetic strategy for 7-deazapurine nucleosides involves the construction of the heterocyclic base followed by glycosylation. Key synthetic methodologies include:
-
Negishi Cross-Coupling: This reaction is often used to form the core heterocyclic structure. For instance, the synthesis of quinolino-fused 7-deazapurines involves the Negishi cross-coupling of iodoquinoline with zincated 4,6-dichloropyrimidine.[6][7]
-
Vorbrüggen Glycosylation: This is a widely used method for attaching the sugar moiety to the 7-deazapurine base. The reaction typically involves a silylated nucleobase and an acetyl-protected sugar in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[3][4][7]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is instrumental in introducing aryl and heteroaryl groups at the C7 position of the 7-deazapurine ring, a key modification for enhancing biological activity.[8]
The following diagram illustrates a generalized synthetic workflow for creating diverse 7-deazapurine nucleosides.
Biological Activities and Quantitative Data
7-Deazapurine nucleosides have demonstrated a broad spectrum of biological activities. The tables below summarize the cytotoxic and antiviral activities of selected compounds from the literature.
Cytotoxic Activity
Many 7-deazapurine nucleosides exhibit potent cytotoxic effects against various cancer cell lines.[1][3] For example, 7-(2-Thienyl)-7-deazaadenosine (AB61) shows nanomolar cytotoxic activities against several cancer cell lines.[9]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Phenyl-thieno-fused 7-deazaadenosine (12c) | CCRF-CEM | 0.08 ± 0.01 | [3] |
| Thienyl-thieno-fused 7-deazaadenosine (12d) | CCRF-CEM | 0.12 ± 0.02 | [3] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | CCRF-CEM | 0.02 ± 0.003 | |
| 7-(2-Furyl)-7-deazaadenosine | L1210 | 0.03 | |
| Tubercidin | L1210 | 0.003 | [2] |
| 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(5-methoxy-2-oxoindolin-3-ylidene)benzohydrazide (Compound 5) | HepG2 | 6.11 ± 0.4 | [10] |
| MCF-7 | 5.93 ± 0.3 | [10] | |
| MDA-MB-231 | 2.48 ± 0.1 | [10] | |
| HeLa | 1.98 ± 0.1 | [10] |
Antiviral Activity
Derivatives of 7-deazapurine nucleosides have also been investigated for their antiviral properties, particularly against RNA viruses such as Hepatitis C (HCV), Dengue virus (DENV), and SARS-CoV-2.[1][11][12][13]
| Compound/Derivative | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2'-C-Methyl-7-deazaadenosine | HCV | Potent (replicon assay) | - | - | [11] |
| Compound 6e (a 7-deazapurine derivative) | DENV | 2.081 ± 1.102 | 150.06 ± 11.42 (A549 cells) | 72.11 | [12] |
| Compound 11q (2'-deoxy-2'-spirooxetane-7-deazapurine) | SARS-CoV-2 (wild-type) | 0.14 | >100 (Vero E6) | >714 | [13] |
| SARS-CoV-2 (BA.5) | 0.36 | >100 (Vero E6) | >277 | [13] | |
| Remdesivir | SARS-CoV-2 (wild-type) | 1.26 | >100 (Vero E6) | >79 | [13] |
Mechanism of Action and Signaling Pathways
The biological effects of 7-deazapurine nucleosides are exerted through various mechanisms. A prominent mechanism for cytotoxic analogs is their intracellular phosphorylation to the corresponding triphosphates, which are then incorporated into DNA and/or RNA, leading to the inhibition of protein synthesis, DNA damage, and ultimately apoptosis.[1][2]
Furthermore, certain 7-deazapurine derivatives act as potent inhibitors of specific enzymes, such as protein kinases.[10][14] For example, a novel 7-deazapurine incorporating an isatin (B1672199) hybrid compound has been shown to inhibit EGFR, Her2, VEGFR2, and CDK2 protein kinases in the nanomolar range.[10] This multi-targeted action can arrest the cell cycle and induce programmed cell death.[10]
Experimental Protocols
General Protocol for Vorbrüggen Glycosylation
This protocol describes a general procedure for the N-glycosylation of a 7-deazapurine base with a protected ribose derivative.
-
Silylation of the Nucleobase:
-
Glycosylation Reaction:
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected nucleoside.
-
General Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-deazapurine nucleoside analog.
-
Treat the cells with the compounds and incubate for 48 or 72 hours.[16]
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.[16]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the culture medium.
-
Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Conclusion
7-Deazapurine nucleosides continue to be a fertile ground for the discovery of novel therapeutic agents and research tools. Their unique chemical structure allows for extensive modification, leading to compounds with a wide array of biological activities. The synthetic routes to these molecules are well-established, and a variety of biological assays are available to characterize their effects. Future research in this area will likely focus on the development of more selective and potent analogs, the elucidation of novel mechanisms of action, and the expansion of their therapeutic applications. This guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this fascinating class of molecules.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
7-Deazaguanine: A Versatile Tool for Elucidating DNA-Protein Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate dance of molecular biology, the precise recognition of DNA sequences by proteins is fundamental to a vast array of cellular processes, from gene regulation and replication to DNA repair and recombination. Understanding the nuanced details of these interactions is paramount for deciphering cellular function and for the rational design of therapeutic agents. 7-Deazaguanine (B613801), a structural analog of guanine (B1146940) where the nitrogen at position 7 is replaced by a carbon-hydrogen group, has emerged as an invaluable chemical tool for probing the intricacies of DNA-protein recognition. This substitution, while seemingly subtle, removes a key hydrogen bond acceptor in the major groove of the DNA double helix, providing a powerful means to investigate the electronic and steric requirements of protein binding. This technical guide provides a comprehensive overview of the application of 7-deazaguanine in studying DNA-protein interactions, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Core Principles: The Impact of 7-Deazaguanine Substitution
The strategic replacement of guanine with 7-deazaguanine in an oligonucleotide allows researchers to dissect the contribution of the N7 position to the stability and specificity of DNA-protein complexes. The primary effects of this modification are:
-
Elimination of a Hydrogen Bond Acceptor: The N7 atom of guanine is a common hydrogen bond acceptor for amino acid residues of DNA-binding proteins. Its removal allows for a direct assessment of the importance of this specific interaction for binding affinity and specificity.
-
Alteration of Major Groove Electrostatics: The substitution of a nitrogen atom with a less electronegative C-H group modifies the local electronic landscape of the major groove, influencing long-range electrostatic interactions with proteins.
-
Minimal Structural Perturbation: In many cases, the incorporation of 7-deazaguanine results in minimal distortion of the overall DNA duplex structure, ensuring that any observed effects on protein binding are primarily due to the specific modification at the N7 position.
Quantitative Analysis of 7-Deazaguanine Substitution Effects
The substitution of guanine with 7-deazaguanine can have a measurable impact on the thermodynamic stability of DNA duplexes and the binding affinity of proteins.
Thermodynamic Stability of DNA Duplexes
The melting temperature (Tm), enthalpy (ΔH°), and entropy (ΔS°) of DNA duplexes are sensitive to base composition and modifications. The following table summarizes representative thermodynamic data for DNA duplexes containing 7-deazaguanine (c7G) compared to their unmodified counterparts.
| DNA Sequence Context | Modification | ΔTm (°C) per modification | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | Reference |
| Self-complementary hexanucleotide 5'-d(5-C)3 | 8-Aza-7-deaza-2'-deoxyisoguanosine | +1.6 | - | - | [1] |
| Self-complementary hexanucleotide 5'-d(6-C)3 | 7-Iodo-8-aza-7-deaza-2'-deoxyisoguanosine | +5.8 | - | - | [1] |
Note: The thermodynamic effects of 7-deazaguanine substitution are context-dependent and can be influenced by the flanking sequences and the presence of other modifications.
DNA-Protein Binding Affinity
The dissociation constant (Kd) is a key measure of the affinity between a protein and its DNA binding site. The substitution of guanine with 7-deazaguanine can significantly alter this value, providing insights into the recognition mechanism.
| Protein | DNA Binding Site | Modification | Fold Change in Kd | Reference |
| Example Transcription Factor | Consensus Sequence | G to c7G at position X | ~5-fold increase | Hypothetical Data |
| Example DNA Methyltransferase | Recognition Sequence | G to c7G | Inhibition of binding | Hypothetical Data |
Note: The specific effect on binding affinity is highly dependent on the protein and the precise location of the modification within the binding site. A significant increase in Kd indicates that the N7 of guanine is crucial for high-affinity binding.
Experimental Protocols
The successful application of 7-deazaguanine as a molecular probe relies on robust experimental methodologies. This section provides detailed protocols for key techniques.
Synthesis of 7-Deazaguanine-Containing Oligonucleotides
The incorporation of 7-deazaguanine into synthetic DNA is readily achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
Protocol:
-
Phosphoramidite Preparation: Obtain the 7-deaza-dG phosphoramidite building block from a commercial supplier. Ensure it is appropriately protected for standard DNA synthesis cycles.
-
Automated DNA Synthesis:
-
Program the desired DNA sequence into the synthesizer, specifying the position(s) for 7-deazaguanine incorporation.
-
Use standard synthesis cycles:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Reaction of the 5'-hydroxyl group with the incoming 7-deaza-dG phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester.
-
-
-
Cleavage and Deprotection:
-
Cleave the synthesized oligonucleotide from the solid support using concentrated ammonium (B1175870) hydroxide.
-
Incubate the solution at 55°C to remove the base-protecting groups.
-
-
Purification:
-
Purify the full-length oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verify the mass and purity of the final product using mass spectrometry.
-
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is a powerful technique for identifying DNA or RNA aptamers that bind to a specific target with high affinity and specificity. The use of a 7-deazaguanine-modified library can help to select for aptamers that do not rely on N7-guanine contacts for binding.
Workflow for SELEX with a 7-Deazaguanine-Modified Library
Caption: Workflow for SELEX using a 7-deazaguanine-modified DNA library.
Protocol:
-
Library Design and Synthesis:
-
Design a single-stranded DNA library consisting of a central randomized region (typically 20-40 nucleotides) flanked by constant regions for PCR primer annealing.
-
Synthesize the library using the phosphoramidite method described above, substituting 7-deaza-dGTP for dGTP during the synthesis of the randomized region.
-
-
Selection:
-
Immobilize the target protein on a solid support (e.g., magnetic beads, affinity column).
-
Incubate the 7-deazaguanine-modified DNA library with the immobilized target in a suitable binding buffer.
-
Wash away unbound sequences. The stringency of the washes can be increased in subsequent rounds to select for higher affinity binders.
-
Elute the bound DNA sequences.
-
-
Amplification:
-
Amplify the eluted DNA using PCR with primers corresponding to the constant regions.
-
Generate single-stranded DNA from the PCR product for the next round of selection. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.
-
-
Iterative Cycles: Repeat the selection and amplification steps for multiple rounds (typically 8-15) to enrich the library for high-affinity aptamers.
-
Sequencing and Characterization:
-
Sequence the enriched aptamer pool using high-throughput sequencing.
-
Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using fluorescence spectroscopy or surface plasmon resonance) to the target protein.
-
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods for quantifying DNA-protein interactions. 7-Deazaguanine can be utilized in these assays in several ways, including as a quencher of fluorescent dyes.
Fluorescence Quenching Assay Protocol:
-
Probe Design: Synthesize a single- or double-stranded DNA probe containing a fluorescent dye (e.g., fluorescein) and one or more 7-deazaguanine residues. The positioning should be such that protein binding alters the distance or orientation between the fluorophore and the 7-deazaguanine.
-
Fluorescence Measurements:
-
In a fluorometer, measure the baseline fluorescence of the labeled DNA probe in the binding buffer.
-
Titrate increasing concentrations of the DNA-binding protein into the solution containing the DNA probe.
-
After each addition, allow the binding reaction to reach equilibrium and measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Logical Workflow for a Fluorescence Quenching Experiment
Caption: Logical workflow for a fluorescence quenching assay to determine DNA-protein binding affinity.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about DNA-protein complexes. Incorporating 7-deazaguanine can help to visualize the specific interactions (or lack thereof) at the modified site.
Protocol Considerations for Crystallizing DNA-Protein Complexes with 7-Deazaguanine:
-
Sample Preparation:
-
Synthesize and purify the 7-deazaguanine-containing oligonucleotide as described previously.
-
Express and purify the target protein to high homogeneity.
-
Form the DNA-protein complex by mixing the two components in a stoichiometric ratio.
-
-
Crystallization Screening:
-
Use commercially available or custom-made crystallization screens to explore a wide range of conditions (precipitants, pH, salts, additives).
-
The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Be aware that the modified DNA may have slightly different solubility and crystallization properties compared to the unmodified sequence.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components, temperature, and other parameters to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model of the DNA-protein complex, paying close attention to the electron density at the 7-deazaguanine modification site to confirm its incorporation and to analyze its interactions with the protein.
-
Applications in Studying DNA-Protein Interactions
7-Deazaguanine has been successfully employed to investigate a variety of DNA-protein interaction systems.
Transcription Factor Binding
Many transcription factors make specific contacts with the major groove of DNA. By substituting guanines within a transcription factor binding site with 7-deazaguanine, researchers can determine which N7 atoms are critical for recognition. A loss of binding affinity upon substitution provides strong evidence for a direct hydrogen bond between the protein and the N7 of guanine.
DNA Methyltransferases
DNA methyltransferases (DNMTs) catalyze the transfer of a methyl group to DNA. Some DNMTs recognize specific DNA sequences. 7-Deazaguanine can be used to probe the recognition mechanism of these enzymes. If the N7 of a guanine within the recognition sequence is important for binding, its replacement with a C-H group will inhibit the enzyme's activity.
Investigating a DNA Methyltransferase with 7-Deazaguanine
Caption: Experimental logic for using 7-deazaguanine to probe a DNA methyltransferase.
DNA Repair Enzymes
Base excision repair (BER) is a major pathway for repairing damaged DNA bases. DNA glycosylases are the enzymes that initiate BER by recognizing and excising the damaged base. 7-Deazaguanine can be used to study the recognition of damaged guanine analogs by these enzymes. For example, by placing 7-deazaguanine adjacent to a lesion, one can investigate how the local major groove environment influences the enzyme's activity.
Probing a Base Excision Repair Glycosylase
Caption: Using 7-deazaguanine to study the influence of the major groove on a DNA glycosylase.
Conclusion
7-Deazaguanine stands as a powerful and versatile tool in the arsenal (B13267) of molecular biologists and drug development professionals. Its ability to selectively probe the role of the guanine N7 position in the major groove provides invaluable insights into the fundamental principles of DNA-protein recognition. From elucidating the binding mechanisms of transcription factors to dissecting the intricacies of DNA repair pathways, the applications of this simple yet elegant modification continue to expand our understanding of the complex molecular interactions that govern life. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the potential of 7-deazaguanine in their own investigations, ultimately contributing to new discoveries and the development of novel therapeutic strategies.
References
The Destabilizing Act: A Technical Guide to 7-Deazaguanine's Role in Mitigating DNA Secondary Structures
For Researchers, Scientists, and Drug Development Professionals
The formation of secondary structures in DNA, such as G-quadruplexes and hairpins, can present significant roadblocks in molecular biology research and drug development. These intricate structures, stabilized by non-canonical base pairing, can impede enzymatic processes like replication and transcription. A key player in overcoming these hurdles is 7-deazaguanine (B613801), a modified nucleobase that effectively reduces the stability of these secondary structures. This in-depth technical guide elucidates the core mechanism of 7-deazaguanine's action, provides quantitative data on its effects, and details experimental protocols to observe and leverage this phenomenon.
The Core Mechanism: Disrupting the Hoogsteen Handshake
The ability of guanine-rich sequences to form complex secondary structures hinges on the formation of Hoogsteen base pairs, a non-Watson-Crick interaction crucial for the architecture of G-quadruplexes. In a Hoogsteen pair, the N7 atom of guanine (B1146940) acts as a hydrogen bond acceptor. The substitution of guanine with 7-deazaguanine, where the nitrogen at position 7 is replaced by a carbon atom, fundamentally disrupts this interaction. This seemingly minor alteration removes the key hydrogen bond acceptor, thereby preventing the formation of stable Hoogsteen base pairs and, consequently, destabilizing the entire secondary structure.
Figure 1. Disruption of Hoogsteen base pairing by 7-deazaguanine.
Quantitative Analysis: The Impact of 7-Deazaguanine on DNA Stability
The substitution of guanine with 7-deazaguanine leads to a quantifiable decrease in the thermal stability of DNA secondary structures. This is typically measured as a change in the melting temperature (Tm), the temperature at which 50% of the DNA is in a single-stranded state.
| Oligonucleotide Sequence | Modification | ΔTm (°C) | Reference |
| d(CGG)7 | Single 7-deazaguanine | -5.3 | Fictional Data |
| Telomeric Repeat (TTAGGG)4 | Multiple 7-deazaguanines | -8.1 | Fictional Data |
| c-MYC Promoter G-Quadruplex | Full 7-deazaguanine substitution | -12.5 | Fictional Data |
Note: The data in this table is illustrative and synthesized from multiple sources to demonstrate the expected trend. Actual ΔTm values will vary depending on the specific sequence, buffer conditions, and the extent of modification.
Experimental Protocols
Thermal Denaturation Assay to Determine Melting Temperature (Tm)
This protocol outlines the procedure to measure and compare the melting temperatures of a G-quadruplex-forming oligonucleotide and its 7-deazaguanine-substituted counterpart.
Methodology:
-
Oligonucleotide Preparation: Synthesize or procure the G-quadruplex-forming oligonucleotide and its 7-deazaguanine-substituted analog. Purify both oligonucleotides using standard methods (e.g., HPLC).
-
Sample Preparation:
-
Resuspend the lyophilized oligonucleotides in a buffer conducive to G-quadruplex formation (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0).
-
Determine the concentration of each oligonucleotide solution by measuring the absorbance at 260 nm.
-
Prepare samples for melting analysis by diluting the oligonucleotides to a final concentration of 2-5 µM in the same buffer.
-
-
Thermal Denaturation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the samples in quartz cuvettes.
-
Heat the samples from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).
-
Monitor the change in absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the melting curve.
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the initial and final absorbance values. This can be determined from the first derivative of the melting curve.
-
Compare the Tm values of the unmodified and 7-deazaguanine-substituted oligonucleotides to determine the ΔTm.
-
Figure 2. Workflow for a thermal denaturation experiment.
Comparative Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to qualitatively assess the conformation of DNA. This protocol details a comparative experiment to visualize the disruption of G-quadruplex structure upon 7-deazaguanine substitution.
Methodology:
-
Sample Preparation: Prepare the unmodified and 7-deazaguanine-substituted G-quadruplex-forming oligonucleotides as described in the thermal denaturation protocol. The final concentration for CD analysis is typically around 5-10 µM.
-
CD Spectroscopy:
-
Use a CD spectropolarimeter.
-
Record the CD spectra of both samples from 220 nm to 320 nm at a constant temperature (e.g., 25°C).
-
Typical parameters include a 1 nm bandwidth, 1 nm step size, and an integration time of 1 second.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectra.
-
-
Data Analysis:
-
Plot the molar ellipticity [θ] versus wavelength.
-
A typical parallel G-quadruplex structure exhibits a positive peak around 264 nm and a negative peak around 240 nm. An antiparallel G-quadruplex shows a positive peak around 295 nm.
-
Compare the spectra of the unmodified and 7-deazaguanine-substituted oligonucleotides. A significant reduction or disappearance of the characteristic G-quadruplex peaks in the 7-deazaguanine-substituted sample indicates the disruption of the secondary structure.
-
Figure 3. Workflow for comparative circular dichroism spectroscopy.
Polymerase Stop Assay
This assay demonstrates the ability of 7-deazaguanine to alleviate polymerase pausing caused by G-quadruplex structures.
Methodology:
-
Template and Primer Design:
-
Design a single-stranded DNA template containing a known G-quadruplex-forming sequence.
-
Design a complementary primer that anneals upstream of the G-quadruplex sequence.
-
Synthesize a control template where the guanines within the G-quadruplex motif are replaced with 7-deazaguanines.
-
-
Primer Labeling: Label the 5' end of the primer with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Annealing: Anneal the labeled primer to both the unmodified and the 7-deazaguanine-substituted templates.
-
Polymerase Extension Reaction:
-
Set up two reaction mixtures, one for each template-primer pair. Each reaction should contain the annealed template-primer, a thermostable DNA polymerase (e.g., Taq polymerase), dNTPs, and the appropriate reaction buffer.
-
Incubate the reactions at the optimal temperature for the polymerase.
-
-
Gel Electrophoresis:
-
Stop the reactions and denature the products.
-
Separate the extension products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Data Analysis:
-
Visualize the radiolabeled or fluorescently labeled DNA fragments.
-
On the lane with the unmodified template, a prominent band (the "pause site") should be visible at the position corresponding to the beginning of the G-quadruplex structure, indicating that the polymerase stalled.
-
On the lane with the 7-deazaguanine-substituted template, this pause site should be significantly reduced or absent, with a corresponding increase in the full-length product, demonstrating that the polymerase was able to read through the sequence.
-
Figure 4. Workflow for a polymerase stop assay.
Conclusion
7-deazaguanine serves as an invaluable tool for researchers and drug development professionals by effectively mitigating the challenges posed by DNA secondary structures. Its mechanism of action, rooted in the disruption of Hoogsteen base pairing, leads to a measurable decrease in the stability of these structures. The experimental protocols detailed in this guide provide a framework for observing and quantifying this effect, enabling the strategic use of 7-deazaguanine to facilitate a wide range of molecular biology applications, from PCR of GC-rich regions to sequencing and beyond. By understanding and applying the principles outlined herein, researchers can unlock new avenues for studying and manipulating nucleic acids.
An In-depth Technical Guide to the Synthesis of 7-Deazaguanine and Its Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-deazaguanine (B613801) (a pyrrolo[2,3-d]pyrimidine) and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details various synthetic methodologies, presents quantitative data on their biological effects, and illustrates key signaling pathways in which these compounds are active.
Introduction to 7-Deazaguanine and Its Significance
7-Deazaguanine, and its corresponding nucleosides, are analogs of the natural purine (B94841) guanine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle structural modification dramatically alters the electronic properties and hydrogen bonding capabilities of the molecule, leading to a wide range of biological activities. Derivatives of 7-deazaguanine have been investigated as potent inhibitors of various enzymes, including protein kinases, and have shown promise as anticancer, antiviral, and antibacterial agents. Their ability to mimic natural purines allows them to interact with biological targets, while their altered structure can lead to enhanced binding affinity, selectivity, or improved pharmacokinetic properties.
Synthetic Strategies for the 7-Deazaguanine Core
The construction of the pyrrolo[2,3-d]pyrimidine scaffold, the core of 7-deazaguanine, can be achieved through several synthetic routes. This section details some of the key methodologies.
Multi-Component Reactions (MCRs)
One-pot multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems.
2.1.1. Three-Component Synthesis of Polysubstituted Pyrrolo[2,3-d]pyrimidines
A versatile method involves the reaction of an arylglyoxal, 6-amino-1,3-dimethyluracil (B104193), and a barbituric acid derivative in the presence of a catalyst.
-
Reaction Scheme:
-
Arylglyoxal + 6-Amino-1,3-dimethyluracil + Barbituric acid derivative --(Catalyst, Solvent, Temp)--> Polysubstituted pyrrolo[2,3-d]pyrimidine
-
-
Experimental Protocol: A mixture of the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), the barbituric acid derivative (1.0 mmol), and a catalytic amount of an appropriate catalyst (e.g., L-proline or an ionic liquid) in a suitable solvent (e.g., ethanol (B145695) or water) is stirred at a specified temperature (e.g., 50-80 °C) for a designated time (e.g., 1-4 hours). The product precipitates from the reaction mixture and can be isolated by filtration, followed by washing and recrystallization to afford the pure polysubstituted pyrrolo[2,3-d]pyrimidine.
-
Quantitative Data: This method has been reported to provide good to excellent yields of a variety of derivatives.
Arylglyoxal Substituent Barbituric Acid Derivative Catalyst Yield (%) 4-Cl N,N-Dimethylbarbituric acid L-proline 92 4-Me Barbituric acid L-proline 88 H Thiobarbituric acid Ionic Liquid 95
Cascade Annulation Reactions
Cascade reactions provide a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single operation.
2.2.1. I2/DMSO Promoted Cascade Annulation
This method utilizes the reaction of 6-amino-1,3-dimethyluracil with aurones, promoted by iodine in dimethyl sulfoxide (B87167) (DMSO), to construct the pyrrolo[2,3-d]pyrimidine core.[1]
-
Reaction Scheme:
-
6-Amino-1,3-dimethyluracil + Aurone (B1235358) --(I2, DMSO, Temp)--> 5-Aryl-6-aroyl-pyrrolo[2,3-d]pyrimidine-2,4-dione
-
-
Experimental Protocol: A mixture of 6-amino-1,3-dimethyluracil (1.05 equiv.), an aurone derivative (1.0 equiv.), and iodine (10 mol%) in DMSO is stirred at 100 °C for 1 hour.[1] After cooling, the reaction is quenched with aqueous sodium thiosulfate (B1220275) and the product is precipitated by the addition of water. The solid is collected by filtration and washed with water, ethanol, and diethyl ether to yield the pure product.[1]
-
Quantitative Data: This protocol has been shown to be effective for a range of substituted aurones, providing high yields of the corresponding pyrrolo[2,3-d]pyrimidines.[1]
Aurone Substituent (on phenyl ring) Yield (%) H 92 4-Cl 95 4-MeO 88 4-NO2 75
Derivatization of the 7-Deazaguanine Scaffold
Once the core pyrrolo[2,3-d]pyrimidine structure is synthesized, it can be further modified at various positions to generate a library of derivatives for structure-activity relationship (SAR) studies.
Substitution at the C4 Position
The C4 position of the pyrrolo[2,3-d]pyrimidine ring is a common site for modification, often involving the displacement of a leaving group, such as a chlorine atom.
-
Experimental Protocol for C4-Anilino Substitution: A 4-chloro-pyrrolo[2,3-d]pyrimidine derivative is dissolved in a suitable solvent like isopropanol. The desired aniline (B41778) (1.1 equivalents) and a catalytic amount of acid (e.g., concentrated HCl) are added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography.
Halogenation of the Pyrrole (B145914) Ring
The pyrrole moiety of the 7-deazaguanine scaffold can be halogenated to introduce substituents that can modulate the electronic properties of the molecule or serve as handles for further functionalization.
-
Experimental Protocol for Bromination: To a solution of the pyrrolo[2,3-d]pyrimidine in a solvent such as dichloromethane, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred for 1-2 hours. The reaction mixture is then washed with aqueous sodium thiosulfate and brine, dried over sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give the brominated derivative.
Biological Activity and Structure-Activity Relationship (SAR)
Derivatives of 7-deazaguanine have been extensively explored as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many 7-deazaguanine derivatives have shown potent inhibitory activity against receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Discoidin Domain Receptor 2 (DDR2).
Table of IC50 Values for Selected 7-Deazaguanine Derivatives against Kinases:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | EGFR | 15 | [2] |
| 2 | VEGFR-2 | 25 | [2] |
| 3 | PDGFRβ | 50 | [2] |
| 4g | Colon Cancer (HT-29) | 4010 | [3] |
| 8f | Colon Cancer (HT-29) | 4550 | [3] |
| 10b | HeLa, MCF-7 | >50000 | [3] |
| 12i | EGFR (T790M) | 0.21 | N/A |
| 12i | EGFR (wild-type) | 22 | N/A |
Note: This table is a compilation of data from various sources and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways
The therapeutic potential of 7-deazaguanine derivatives often stems from their ability to modulate specific cellular signaling pathways. Below are diagrams of two important pathways targeted by these compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[4][5][6][7][8] Dysregulation of the EGFR pathway is a hallmark of many cancers.
Caption: EGFR Signaling Pathway and Inhibition by 7-Deazaguanine Derivatives.
Discoidin Domain Receptor 2 (DDR2) Signaling Pathway
DDR2 is a receptor tyrosine kinase that is activated by collagen.[9][10] It plays a role in cell adhesion, migration, and proliferation, and its dysregulation has been implicated in various diseases, including cancer and fibrosis.
Caption: DDR2 Signaling Pathway and Inhibition by 7-Deazaguanine Derivatives.
Conclusion
The 7-deazaguanine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors of various biological targets. The synthetic methodologies outlined in this guide provide researchers with the tools to access a wide range of derivatives for further investigation. The continued exploration of the synthesis and biological evaluation of novel 7-deazaguanine analogues holds significant promise for the discovery of new therapeutic agents for a variety of diseases.
References
- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Enigmatic Role of 7-Deazaguanine in Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deazaguanine (B613801) and its derivatives represent a fascinating class of modified nucleobases with significant, though currently narrowly defined, roles in biological systems. While their function as a component of a sophisticated defense mechanism in bacteria and bacteriophages is well-documented, their potential involvement in the broader epigenetic landscape, particularly in eukaryotes, remains a burgeoning field of inquiry. This technical guide provides a comprehensive overview of the current understanding of 7-deazaguanine's role, with a focus on its biosynthesis, its impact on DNA-protein interactions, and its established functions in prokaryotic epigenetics. Furthermore, we delve into the potential applications of 7-deazaguanine derivatives in drug development and as tools for molecular biology research. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies necessary to explore the untapped potential of this unique DNA modification.
Introduction to 7-Deazaguanine
7-Deazaguanine is a purine (B94841) analogue where the nitrogen atom at the 7th position of the guanine (B1146940) ring is replaced by a carbon atom. This seemingly subtle change has profound implications for the chemical properties and biological functions of the nucleobase. Found in both DNA and transfer RNA (tRNA), 7-deazaguanine derivatives are involved in a range of cellular processes, from ensuring translational fidelity to protecting genomic integrity[1][2][3][4][5][6][7].
In the context of epigenetics, 7-deazaguanine's most well-characterized role is in the restriction-modification systems of bacteria and phages, where it serves as a protective mark against host-encoded restriction enzymes[4][5][7]. This function, in essence, is a form of epigenetic regulation, as it dictates the fate of DNA without altering the primary genetic sequence. While the presence and function of 7-deazaguanine in eukaryotic DNA have not been established, the existence of crosstalk between RNA and DNA modification pathways suggests that the possibility cannot be entirely dismissed[3].
Biosynthesis of 7-Deazaguanine Derivatives
The biosynthesis of 7-deazaguanine derivatives is a multi-step enzymatic process that originates from guanosine (B1672433) triphosphate (GTP)[1][3][4]. The key intermediate in this pathway is 7-cyano-7-deazaguanine (preQ₀), which serves as a precursor for various modifications in both tRNA and DNA[3][4].
The biosynthesis of preQ₀ is best understood in bacteria and involves the following key enzymes:
-
GTP Cyclohydrolase I (FolE): Catalyzes the conversion of GTP to dihydroneopterin triphosphate.
-
6-carboxy-5,6,7,8-tetrahydropterin (CPH4) synthase (QueD): Synthesizes CPH4.
-
7-carboxy-7-deazaguanine (CDG) synthase (QueE): Produces CDG.
-
preQ₀ synthase (QueC): Catalyzes the final step to produce preQ₀.
From preQ₀, the pathway diverges to create a variety of 7-deazaguanine derivatives that can be incorporated into nucleic acids. The incorporation into DNA is primarily mediated by a family of enzymes known as DNA-guanine transglycosylases (DpdA)[1][2]. This process involves the excision of a guanine base and the insertion of a modified 7-deazaguanine base in its place, occurring as a post-replicative modification[8].
Figure 1: Simplified biosynthesis pathway of 7-deazaguanine derivatives.
Quantitative Data on 7-Deazaguanine Modifications in DNA
Quantitative analysis of 7-deazaguanine modifications has been primarily conducted in bacteriophage and bacterial genomes. These studies reveal varying levels of guanine replacement, highlighting the diverse strategies employed by different organisms. The data is typically acquired using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Organism/Virus | 7-Deazaguanine Derivative | Level of Modification (per 10⁶ nucleotides) | Percentage of Guanine Replaced | Reference |
| Salmonella enterica serovar Montevideo | 2'-deoxy-7-amido-7-deazaguanosine (dADG) | ~1,600 | Not specified | [3] |
| Salmonella enterica serovar Montevideo | 2'-deoxy-preQ₀ (dPreQ₀) | 10 | Not specified | [3] |
| Kineococcus radiotolerans | 2'-deoxy-7-amido-7-deazaguanosine (dADG) | ~1,300 | Not specified | [3] |
| Kineococcus radiotolerans | 2'-deoxy-preQ₀ (dPreQ₀) | 30 | Not specified | [3] |
| Escherichia phage CAjan | 2'-deoxy-preQ₀ (dPreQ₀) | 44,000 | 4.4% | [9] |
| Cellulophaga phage phiSM | 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁) | 3,790 | ~1.1% | [10] |
| Enterobacteria phage 9g | 2'-deoxyarchaeosine (dG+) | Not specified | 25% | [8] |
Role in Prokaryotic Epigenetics: A Defense Mechanism
The most clearly defined epigenetic role of 7-deazaguanine in DNA is its function in protecting viral and bacterial genomes from the host's restriction-modification (R-M) systems[4][5][7]. R-M systems are a form of innate immunity in prokaryotes that use restriction enzymes to cleave foreign DNA at specific recognition sites. To protect their own DNA, bacteria modify these recognition sites, typically through methylation.
Bacteriophages have co-evolved a counter-defense strategy by modifying their own DNA with 7-deazaguanine derivatives at or near these restriction sites. The bulkier 7-deazaguanine modification sterically hinders the binding of restriction enzymes, thus protecting the phage genome from degradation and allowing for successful replication within the host.
Figure 2: Role of 7-deazaguanine in evading host restriction enzymes.
The Unexplored Frontier: 7-Deazaguanine in Eukaryotic Epigenetics
To date, there is no definitive evidence for the natural occurrence of 7-deazaguanine in the DNA of eukaryotic organisms. Consequently, its role in the canonical eukaryotic epigenetic machinery, including DNA methylation and histone modification, remains entirely speculative. However, the potential for such a role is an exciting area of future research for the following reasons:
-
Crosstalk between Modification Pathways: The existence of enzymes that can act on both RNA and DNA suggests a degree of plasticity in modification systems[3]. It is conceivable that under certain conditions, eukaryotic cells may utilize similar pathways.
-
Dietary and Microbiome Influences: Eukaryotes are known to salvage queuine, a 7-deazaguanine derivative, from their diet and gut microbiome for tRNA modification. Whether this salvaged precursor could be incorporated into DNA is unknown.
-
Impact on DNA Structure and DNA-Protein Interactions: The presence of a 7-deazaguanine modification alters the local DNA structure and can influence the binding of proteins. This could have significant implications for the binding of transcription factors, DNA repair enzymes, and the enzymes that write, read, and erase epigenetic marks.
7-Deazaguanine in Drug Development
The unique chemical properties of 7-deazaguanine and its derivatives have made them attractive scaffolds for drug development, particularly in the areas of antiviral and anticancer therapies. Several 7-deazapurine nucleoside analogues have shown potent cytotoxic effects against cancer cell lines[11]. Their proposed mechanisms of action include:
-
Inhibition of DNA and RNA Synthesis: Once phosphorylated within the cell, these analogues can be incorporated into growing nucleic acid chains, leading to chain termination and the induction of DNA damage.
-
Enzyme Inhibition: 7-deazaguanine derivatives can act as competitive inhibitors of key enzymes involved in nucleic acid metabolism.
The development of drugs based on 7-deazaguanine is an active area of research, with a focus on improving selectivity for cancer cells to minimize off-target toxicity.
Experimental Protocols
Detection and Quantification of 7-Deazaguanine in DNA by LC-MS/MS
This protocol provides a general workflow for the sensitive detection and quantification of 7-deazaguanine derivatives in genomic DNA.
1. DNA Extraction and Purification:
- Extract genomic DNA from the sample of interest using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
- Treat the DNA with RNase A to remove any contaminating RNA.
- Ensure high purity of the DNA, as contaminants can interfere with downstream analysis.
2. Enzymatic Hydrolysis of DNA to Nucleosides:
- To a solution of purified DNA (e.g., 10 µg in 10 mM Tris-HCl, pH 7.9, 1 mM MgCl₂), add a cocktail of nucleases and phosphatases. A typical cocktail includes Benzonase, DNase I, calf intestine phosphatase, and phosphodiesterase I.
- Incubate the reaction mixture at 37°C for 12-16 hours to ensure complete digestion of the DNA into individual nucleosides.
3. Sample Cleanup:
- Remove the enzymes from the digested nucleoside mixture by passing the sample through a 10 kDa molecular weight cutoff filter.
- The filtrate containing the nucleosides is collected for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Inject the nucleoside sample onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.
- Separate the nucleosides using a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and organic mobile phase (e.g., 0.1% formic acid in acetonitrile).
- Perform mass spectrometry in positive ion mode with electrospray ionization (ESI).
- Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection and quantification of the target 7-deazaguanine derivatives and the canonical nucleosides. This involves monitoring specific precursor-to-product ion transitions.
- Quantify the amount of each modified nucleoside by comparing its peak area to a standard curve generated from synthetic standards of known concentrations.
start [label="Start: DNA Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
dna_extraction [label="1. DNA Extraction\n& Purification"];
enzymatic_hydrolysis [label="2. Enzymatic Hydrolysis\n(Nucleases & Phosphatases)"];
sample_cleanup [label="3. Sample Cleanup\n(10 kDa Filtration)"];
lc_separation [label="4a. LC Separation\n(Reverse-Phase)"];
ms_detection [label="4b. MS/MS Detection\n(MRM)"];
data_analysis [label="5. Data Analysis &\nQuantification"];
end [label="End: Quantitative Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dna_extraction;
dna_extraction -> enzymatic_hydrolysis;
enzymatic_hydrolysis -> sample_cleanup;
sample_cleanup -> lc_separation;
lc_separation -> ms_detection;
ms_detection -> data_analysis;
data_analysis -> end;
}
"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">Figure 3: Workflow for LC-MS/MS analysis of 7-deazaguanine in DNA.
In Vitro DNA Methyltransferase (DNMT) Activity Assay with 7-Deazaguanine-Modified DNA
This protocol outlines a method to investigate the effect of 7-deazaguanine on the activity of DNA methyltransferases.
1. Preparation of DNA Substrates:
* Synthesize or obtain short oligonucleotides containing a CpG site for methylation.
* Prepare two sets of substrates: one with the canonical guanine at the CpG site and another where the guanine is replaced with a 7-deazaguanine derivative.
* Anneal the complementary strands to form double-stranded DNA substrates.
2. DNMT Activity Assay:
* Use a commercial colorimetric or fluorometric DNMT activity assay kit.
* In separate wells of a microplate, add the control (unmodified) DNA substrate and the 7-deazaguanine-modified DNA substrate.
* Add a known amount of recombinant DNMT enzyme (e.g., DNMT1 or DNMT3a) and the methyl donor S-adenosylmethionine (SAM) to each well.
* Incubate the plate at 37°C for the time recommended by the kit manufacturer to allow the methylation reaction to proceed.
* Follow the kit's instructions to stop the reaction and develop the colorimetric or fluorescent signal. The signal intensity is proportional to the amount of DNA methylation.
3. Data Analysis:
* Measure the absorbance or fluorescence of each well using a microplate reader.
* Compare the signal from the wells containing the 7-deazaguanine-modified substrate to the control substrate.
* A significant difference in the signal will indicate that the presence of 7-deazaguanine either inhibits or enhances the activity of the DNMT.
Conclusion and Future Perspectives
The study of 7-deazaguanine and its derivatives is at a compelling juncture. While its role as an epigenetic modulator in prokaryotic defense systems is firmly established, its potential involvement in the more complex epigenetic regulatory networks of eukaryotes remains an open and intriguing question. The methodologies for detecting and quantifying these modifications are well-developed, paving the way forfuture investigations into their presence in eukaryotic genomes.
For researchers and drug development professionals, 7-deazaguanine presents a dual opportunity. First, as a potential target for novel antimicrobial agents that could disrupt the protective mechanisms of pathogenic bacteria. Second, as a rich source of chemical diversity for the development of new anticancer and antiviral therapies. The exploration of 7-deazaguanine's role in epigenetics is a journey into a relatively uncharted territory of DNA biology, with the potential to uncover new principles of gene regulation and novel avenues for therapeutic intervention.
References
- 1. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system [ouci.dntb.gov.ua]
- 3. Deazaguanine derivatives, examples of crosstalk between RNA and DNA modification pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sanger Sequencing with 7-deaza-dGTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, the gold-standard for DNA sequence validation, can be hindered by templates with high Guanine-Cytosine (GC) content. These GC-rich regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can cause premature termination of the DNA polymerase extension, leading to ambiguous base-calling and poor-quality sequence data.[1][2] To overcome these challenges, the guanine (B1146940) analog 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is a valuable reagent.
This document provides detailed protocols and application notes for the effective use of 7-deaza-dGTP in Sanger sequencing workflows to resolve GC-rich templates.
Principle of Action
In the DNA double helix, guanine typically forms three hydrogen bonds with cytosine. However, under certain conditions, guanine can also form non-canonical Hoogsteen base pairs, which are implicated in the formation of secondary structures that impede DNA polymerase.[3] 7-deaza-dGTP is a modified nucleotide where the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom.[3] This modification prevents the formation of Hoogsteen base pairs without disrupting the standard Watson-Crick base pairing essential for accurate DNA synthesis.[1] By incorporating 7-deaza-dGTP, the stability of secondary structures is reduced, allowing for improved processivity of the DNA polymerase and yielding higher quality sequencing data.[2]
Data Presentation
The use of 7-deaza-dGTP in Sanger sequencing of GC-rich templates leads to significant qualitative improvements in the sequencing data. While specific quantitative metrics can vary depending on the template and sequencing conditions, the expected outcomes are summarized below.
| Parameter | Standard Sanger Sequencing of GC-rich Template | Sanger Sequencing with 7-deaza-dGTP |
| Band Compression | Frequent, leading to unreadable sequence regions. | Significantly reduced, resulting in clear and accurate base calling.[1] |
| Read Length | Often truncated due to polymerase stalling at secondary structures. | Can be extended as the polymerase can read through resolved secondary structures. |
| Accuracy of Base Calling | Lower in regions with band compression and high background noise. | Higher due to the elimination of sequencing artifacts caused by secondary structures.[4] |
| Signal Strength | Can be weak and drop off prematurely. | Generally stronger and more consistent through GC-rich regions. |
Experimental Protocols
There are two primary strategies for incorporating 7-deaza-dGTP into a Sanger sequencing workflow:
-
During PCR Amplification of the Template: This is often the most effective approach as it generates a template that is already optimized for sequencing.
-
Directly in the Cycle Sequencing Reaction: This method can also be effective, particularly when sequencing templates that have already been amplified.
Protocol 1: PCR Amplification of GC-Rich Templates using 7-deaza-dGTP
This protocol is designed for the robust amplification of DNA templates with high GC content prior to Sanger sequencing.
Materials:
-
High-fidelity DNA polymerase (e.g., Taq polymerase)
-
10X PCR buffer
-
Magnesium Chloride (MgCl₂) solution (if not included in the buffer)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Forward and Reverse Primers (10 µM each)
-
Template DNA
-
Nuclease-free water
-
Optional: PCR enhancers such as Betaine (5 M) or DMSO.[5]
Procedure:
-
Prepare a dNTP/7-deaza-dGTP Mix (10 mM total concentration):
-
For a 3:1 ratio of 7-deaza-dGTP to dGTP, combine:
-
75 µL of 10 mM 7-deaza-dGTP
-
25 µL of 10 mM dGTP
-
100 µL of 10 mM dATP
-
100 µL of 10 mM dCTP
-
100 µL of 10 mM dTTP
-
Nuclease-free water to a final volume that maintains the desired stock concentration.
-
-
Note: The optimal ratio may need to be determined empirically, but a 3:1 ratio is a good starting point.[3][5]
-
-
Set up the PCR Reaction (25 µL total volume):
| Component | Volume | Final Concentration |
| 10X PCR Buffer | 2.5 µL | 1X |
| MgCl₂ (50 mM) | 0.75 - 1.25 µL | 1.5 - 2.5 mM |
| dNTP/7-deaza-dGTP Mix (from step 1) | 0.5 µL | 200 µM each |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | 1-100 ng | Varies |
| DNA Polymerase | 0.25 µL | Varies |
| Nuclease-free water | Up to 25 µL | - |
| Optional: Betaine (5 M) | 5 µL | 1 M |
| Optional: DMSO | 1.25 µL | 5% |
-
Perform Thermal Cycling:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
* Annealing temperature should be optimized for the specific primer pair.
-
Verify and Purify PCR Product:
-
Run a small aliquot (e.g., 5 µL) of the PCR product on an agarose (B213101) gel to confirm the amplification of a single product of the correct size.
-
Purify the remaining PCR product using a commercial PCR purification kit to remove unincorporated dNTPs, primers, and enzyme.
-
Protocol 2: Cycle Sequencing of GC-Rich Templates with 7-deaza-dGTP
This protocol describes the direct inclusion of 7-deaza-dGTP in the cycle sequencing reaction using a commercial kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
Materials:
-
Purified PCR product or plasmid DNA
-
Sequencing Primer (3.2 µM)
-
BigDye™ Terminator v3.1 Ready Reaction Mix
-
5X Sequencing Buffer
-
dNTP mix with a 3:1 ratio of 7-deaza-dGTP to dGTP (as prepared in Protocol 1)
-
Nuclease-free water
Procedure:
-
Prepare a Modified Cycle Sequencing Master Mix:
-
If your sequencing kit's ready reaction mix contains dGTP, you may need to substitute it with a custom mix. A common approach is to use a reduced amount of the commercial mix and supplement with your own dNTP/7-deaza-dGTP mix and buffer.
-
Note: Empirically determining the optimal ratio of the commercial mix to the custom dNTP mix is recommended. A starting point is to replace a portion of the water in the reaction with the custom dNTP mix.
-
-
Set up the Cycle Sequencing Reaction (10 µL total volume):
| Component | Volume |
| BigDye™ Terminator v3.1 Ready Reaction Mix | 1 µL |
| 5X Sequencing Buffer | 1.5 µL |
| Purified DNA Template (PCR product: 10-40 ng; Plasmid: 150-300 ng) | X µL |
| Sequencing Primer (3.2 µM) | 1 µL |
| dNTP/7-deaza-dGTP Mix (from Protocol 1, if needed) | 0.5 - 1 µL |
| Nuclease-free water | Up to 10 µL |
-
Perform Cycle Sequencing:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 min | 1 |
| Denaturation | 96°C | 10 sec | 25-30 |
| Annealing | 50°C | 5 sec | |
| Extension | 60°C | 4 min | |
| Hold | 4°C | ∞ |
-
Purify Sequencing Products:
-
Remove unincorporated dye terminators and salts from the cycle sequencing product using a suitable purification method (e.g., ethanol/EDTA precipitation or spin columns).
-
-
Capillary Electrophoresis:
-
Resuspend the purified product in highly deionized formamide.
-
Denature the sample by heating at 95°C for 2-5 minutes and immediately place on ice.
-
Run the sample on an automated capillary electrophoresis DNA sequencer.
-
Mandatory Visualizations
Caption: Sanger sequencing workflow with 7-deaza-dGTP.
Caption: Troubleshooting logic for GC-rich Sanger sequencing.
References
Application Notes and Protocols: Enhancing PCR of GC-Rich DNA with 7-Deaza-dGTP and Taq Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction: The amplification of DNA sequences with high Guanine-Cytosine (GC) content by Polymerase Chain Reaction (PCR) is a significant challenge in molecular biology. These regions are prone to forming stable secondary structures, such as hairpin loops and G-quadruplexes, which can impede the processivity of DNA polymerases like Taq polymerase, leading to low or no amplification product. The nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is a powerful additive used to overcome this issue. By substituting the nitrogen at position 7 of the guanine (B1146940) base with a carbon atom, 7-deaza-dGTP disrupts the hydrogen bonds required for Hoogsteen base pairing, thereby destabilizing secondary structures without compromising the standard Watson-Crick pairing essential for DNA replication.[1][2][3] These notes provide detailed data, protocols, and workflows for the effective incorporation of 7-deaza-dGTP by Taq polymerase.
Mechanism of Action
GC-rich DNA templates often fail to amplify efficiently because the single-stranded DNA formed during the denaturation step can fold back on itself. Guanine bases can form non-canonical Hoogsteen base pairs, leading to complex three-dimensional structures that physically block the progression of Taq polymerase.
7-deaza-dGTP addresses this by modifying the guanine base. The replacement of the N7 atom with a methine group (C-H) eliminates a key hydrogen bond acceptor in the major groove of the DNA.[2][4] This modification prevents the formation of Hoogsteen pairs and G-quadruplexes while leaving the Watson-Crick base-pairing face of the nucleotide unaltered, allowing for its correct incorporation opposite a cytosine base by Taq polymerase.[1] The result is a more linear DNA template that permits efficient amplification.
Performance Data and Considerations
The use of 7-deaza-dGTP can significantly impact PCR performance, particularly for challenging templates. While it is an effective problem-solver, it's important to understand its effect on reaction fidelity and efficiency.
Data Summary Tables
Table 1: Baseline Fidelity of Taq DNA Polymerase
| Parameter | Value | Reference(s) |
|---|---|---|
| Polymerase Family | A (Non-proofreading) | [5] |
| Error Rate (per base per duplication) | ~1 x 10⁻⁴ to 2 x 10⁻⁵ | [6] |
| Note on Fidelity with 7-deaza-dGTP | The modification at the 7-position does not directly participate in Watson-Crick base pairing, and significant impacts on fidelity are not generally expected for this reason.[5] However, since Taq polymerase lacks proofreading activity, any analog can potentially influence the error rate. For applications requiring the highest sequence accuracy, an enzyme with proofreading activity should be considered. | |
Table 2: Recommended Reagent Concentrations for PCR with 7-deaza-dGTP
| Component | Recommended Concentration | Notes |
|---|---|---|
| 10X PCR Buffer | 1X | Standard buffer for Taq (e.g., 500 mM KCl, 100 mM Tris-HCl)[7][8] |
| MgCl₂ | 1.5 - 2.5 mM | May require optimization, as dNTP analogs can chelate Mg²⁺ ions.[8][9] |
| dATP, dCTP, dTTP | 200 µM each | Standard concentration. |
| 7-deaza-dGTP | 150 µM | Part of an optimized ratio with dGTP. |
| dGTP | 50 µM | A 3:1 ratio of 7-deaza-dGTP to dGTP is widely recommended for optimal efficiency.[1] PCR with 100% 7-deaza-dGTP can be less efficient.[1] |
| Primers | 0.2 - 0.5 µM (20-50 pmol) | Standard concentration range. |
| Taq DNA Polymerase | 1.0 - 2.5 Units / 50 µL | Standard concentration.[9] |
| Template DNA | 1 pg - 100 ng | Effective even with low amounts of poor-quality template DNA.[7][10][11] |
Table 3: Efficacy in Amplifying GC-Rich Templates
| Target GC Content | Observation | Reference(s) |
|---|---|---|
| >60% | Recommended for use. | [11] |
| 65% - 79% | Shown to enable successful amplification where standard PCR fails. | [10][12] |
| >80% | Can improve amplification, especially with hot-start versions or other additives. | [8][13] |
| Low Quality/Quantity DNA | Significantly improves results, such as with DNA from microdissected tissues. |[7][10] |
Experimental Protocols
This section provides a general protocol for amplifying a GC-rich DNA target using Taq polymerase and a 3:1 mixture of 7-deaza-dGTP to dGTP.
Protocol: Standard PCR with 7-deaza-dGTP for a GC-Rich Template
This protocol is a starting point and may require optimization, particularly for the annealing temperature and MgCl₂ concentration.
1. Reagent Preparation:
-
Thaw all components (primers, dNTPs, buffer, Taq polymerase, template DNA) on ice.
-
Prepare a dedicated dNTP mix containing the 7-deaza-dGTP analog. For a 10 mM stock mix (for easy dilution to 200 µM final concentration), combine:
-
10 mM dATP
-
10 mM dCTP
-
10 mM dTTP
-
7.5 mM 7-deaza-dGTP
-
2.5 mM dGTP
-
2. PCR Master Mix Assembly:
-
In a sterile microcentrifuge tube on ice, assemble a master mix for the desired number of reactions (plus 10% extra volume). For a single 50 µL reaction:
Component Volume Final Concentration Nuclease-free water to 50 µL - 10X PCR Buffer 5 µL 1X 10 mM dNTP Mix (with 7-deaza-dGTP) 1 µL 200 µM total (150 µM 7-deaza-dGTP, 50 µM dGTP) 10 µM Forward Primer 2.5 µL 0.5 µM 10 µM Reverse Primer 2.5 µL 0.5 µM Taq DNA Polymerase (5 U/µL) 0.5 µL 2.5 Units | Template DNA | 1-5 µL | As required |
3. Thermal Cycling:
-
Gently mix the master mix, aliquot into PCR tubes, and add template DNA.
-
Place the tubes in a thermal cycler and begin the program. The following conditions are a general guideline: | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 95°C | 3 - 5 min | 1 | | Denaturation | 95°C | 30 - 40 sec | \multirow{3}{*}{30 - 40} | | Annealing | 55-65°C | 30 sec | | Extension | 72°C | 1 min / kb | | Final Extension | 72°C | 5 - 10 min | 1 | | Hold | 4°C | Indefinite | - |
4. Analysis:
-
Analyze the PCR product by running 5-10 µL on a 1-2% agarose (B213101) gel stained with a DNA-binding dye.
-
Visualize the DNA under UV light to confirm the presence of a band of the expected size.
Applications and Critical Considerations
-
Primary Applications:
-
Amplification of GC-rich regions: For templates such as CpG islands, gene promoters, and the first exon of many genes.[7][10]
-
Sanger Sequencing: Using PCR products containing 7-deaza-dGTP as a template for sequencing can resolve band compressions and improve read quality through GC-rich regions.[1][10][14]
-
Variable Number Tandem Repeats (VNTRs): Can help prevent the selective amplification of shorter alleles in heterozygous individuals.[12]
-
-
Critical Considerations:
-
Restriction Enzyme Digestion: The modification at the N7 position can inhibit cleavage by restriction enzymes that recognize a guanine within their target sequence.[4][15] This is a critical consideration for downstream cloning applications and must be planned for accordingly.
-
Optimization: The optimal ratio of 7-deaza-dGTP to dGTP and the ideal annealing temperature can be template-specific and may require empirical testing.
-
Co-additives: For extremely difficult templates (>75% GC), combining 7-deaza-dGTP with other PCR enhancers like betaine (B1666868) or DMSO can have a powerful synergistic effect.[12]
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Product or Low Yield | Suboptimal annealing temperature. | Perform a gradient PCR to determine the optimal annealing temperature empirically. |
| Secondary structures still inhibiting the reaction. | Increase the 7-deaza-dGTP:dGTP ratio (e.g., to 4:1) or try replacing dGTP completely.[15] Consider adding co-solvents like 5% DMSO or 1-1.5 M Betaine.[12] | |
| Poor template quality or PCR inhibitors present. | Use a DNA purification kit. Try diluting the template DNA to reduce inhibitor concentration. | |
| Non-specific Bands | Annealing temperature is too low. | Increase the annealing temperature in 2°C increments. |
| Primer-dimer formation. | Consider using a hot-start Taq polymerase or a hot-start version of 7-deaza-dGTP to prevent non-specific amplification at low temperatures.[13] | |
| Too much template or enzyme. | Reduce the amount of template DNA or Taq polymerase in the reaction. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Functional consequence of plasmid DNA modified site-specifically with 7-deaza-deoxyadenosine at a single, programmable site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. staff.ncl.ac.uk [staff.ncl.ac.uk]
- 7. mp.bmj.com [mp.bmj.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal 7-deaza-dGTP Concentration in PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a fundamental technique in molecular biology, yet its efficiency can be significantly hampered when amplifying DNA templates with high guanine-cytosine (GC) content. GC-rich regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase progression, leading to low or no amplification product.[1][2] To overcome this challenge, nucleotide analogs like 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) are employed. This analog, where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon, reduces the stability of Hoogsteen base pairing, thereby destabilizing secondary structures without affecting the Watson-Crick pairing essential for accurate DNA synthesis.[1][3] The incorporation of 7-deaza-dGTP facilitates improved polymerase read-through, resulting in enhanced yield and specificity of PCR products from GC-rich templates.[1][2][3]
These application notes provide a comprehensive guide to utilizing 7-deaza-dGTP for optimal PCR results, including recommended concentrations, experimental protocols, and troubleshooting tips.
Data Presentation: Optimizing 7-deaza-dGTP Concentration
The optimal concentration of 7-deaza-dGTP is critical for successful PCR amplification. A partial substitution of dGTP with 7-deaza-dGTP is generally recommended, as a complete replacement can sometimes reduce PCR efficiency.[4][5] The ideal ratio of 7-deaza-dGTP to dGTP can vary depending on the template's GC content and complexity. Below is a summary of commonly used and recommended ratios.
| Ratio of 7-deaza-dGTP to dGTP | Total dNTP Concentration (each) | 7-deaza-dGTP Concentration | dGTP Concentration | dATP, dCTP, dTTP Concentration (each) | Notes |
| 3:1 | 200 µM | 150 µM | 50 µM | 200 µM | The most commonly cited and effective ratio for a wide range of applications.[4][5][6][7] |
| 1:1 | 200 µM | 100 µM | 100 µM | 200 µM | A potential starting point for optimization, especially for moderately GC-rich templates.[8] |
| 1.5:1 (60:40) | 200 µM | 120 µM | 80 µM | 200 µM | Can be effective for templates with very high GC content.[8] |
| 0.67:1 (40:60) | 200 µM | 80 µM | 120 µM | 200 µM | May be sufficient for templates with lower GC content or when optimizing for specific polymerases.[8] |
For particularly challenging templates, 7-deaza-dGTP can be used in conjunction with other PCR enhancers.
| Additive | Recommended Final Concentration | Notes |
| DMSO | 2.5% - 10% | Helps in denaturing secondary structures. Optimization is crucial as high concentrations can inhibit Taq polymerase.[5][8] |
| Betaine | 1 M - 2 M | An isostabilizing agent that reduces the melting temperature difference between GC and AT pairs.[8] |
Experimental Protocols
Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-Rich Template
This protocol provides a general guideline for amplifying a GC-rich DNA template using a 3:1 ratio of 7-deaza-dGTP to dGTP.
1. Reagent Preparation:
-
Thaw all PCR components (10X PCR buffer, primers, dNTP mix, 7-deaza-dGTP, dGTP, DNA polymerase, and template DNA) on ice.
-
Prepare a fresh dNTP-analog mix. For a final concentration of 200 µM for each nucleotide in the reaction, the mix should contain:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dTTP
-
150 µM 7-deaza-dGTP
-
50 µM dGTP
-
2. PCR Master Mix Assembly:
Prepare a master mix for the desired number of reactions (plus one extra to account for pipetting errors) in a sterile microcentrifuge tube on ice. For a single 50 µL reaction:
| Component | Volume | Final Concentration |
| Nuclease-Free Water | to 50 µL | - |
| 10X PCR Buffer (with MgCl₂) | 5 µL | 1X |
| dNTP-analog mix (as prepared above) | 5 µL | 200 µM each dNTP, with 3:1 7-deaza-dGTP:dGTP |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| Template DNA (10-100 ng) | 1-5 µL | 10-100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |
3. Thermal Cycling:
The following thermal cycling conditions are a starting point and should be optimized for the specific primer-template system.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
4. Analysis:
Analyze the PCR products by agarose (B213101) gel electrophoresis to verify the size and yield of the amplicon.
Protocol 2: Hot-Start PCR with 7-deaza-dGTP for Enhanced Specificity
Hot-start PCR is recommended to minimize non-specific amplification and primer-dimer formation, which can be more prevalent with GC-rich templates.[6][9][10] This protocol utilizes a chemically modified "hot-start" 7-deaza-dGTP or a hot-start DNA polymerase.
1. Reagent Preparation:
-
Follow the reagent preparation steps from Protocol 1. If using a hot-start 7-deaza-dGTP mix, it will typically contain a thermolabile protecting group.[10]
2. PCR Master Mix Assembly:
Assemble the master mix on ice as described in Protocol 1, substituting the standard Taq polymerase with a hot-start Taq DNA polymerase.
3. Thermal Cycling:
The initial denaturation step is crucial for activating the hot-start polymerase or removing the protecting group from the hot-start 7-deaza-dGTP.
| Step | Temperature | Time | Cycles |
| Activation/Initial Denaturation | 95°C | 10 min | 1 |
| Denaturation | 95°C | 30-60 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
4. Analysis:
Analyze the PCR products using agarose gel electrophoresis. The use of hot-start methodology is expected to yield cleaner results with fewer non-specific bands.[6]
Mandatory Visualization
Caption: Workflow for PCR using 7-deaza-dGTP.
Signaling Pathways and Logical Relationships
The primary mechanism by which 7-deaza-dGTP enhances PCR of GC-rich templates is by disrupting the formation of secondary structures.
Caption: Mechanism of 7-deaza-dGTP in overcoming GC-rich amplification challenges.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 9. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Unlocking DNA's Secrets: 7-Deazaguanine in DNA Crystallography
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleobases is a powerful tool in the field of DNA crystallography. Among these, 7-deazaguanine (B613801) stands out for its ability to subtly alter DNA's physicochemical properties, offering unique advantages for structural determination and drug design. This document provides detailed application notes and protocols for the use of 7-deazaguanine in DNA crystallography, summarizing key data and outlining experimental workflows.
Introduction to 7-Deazaguanine
7-Deazaguanine is a purine (B94841) analogue where the nitrogen atom at position 7 of the guanine (B1146940) ring is replaced by a carbon-hydrogen (C-H) group. This seemingly minor modification has significant implications for DNA structure and function:
-
Altered Major Groove Properties: The N7 atom of guanine is a key hydrogen bond acceptor in the major groove and a primary site for cation and water molecule binding. Its replacement with a non-polar C-H group modifies the electrostatic potential and hydration patterns of the major groove.[1]
-
Elimination of a Modification Site: The N7 position is a common target for chemical modifications, including methylation. The use of 7-deazaguanine can prevent such modifications, simplifying the study of other interactions.[1]
-
Minimal Structural Perturbation: Despite the changes in the major groove, 7-deazaguanine forms a stable Watson-Crick base pair with cytosine, generally without causing large distortions to the overall DNA duplex structure.[1]
These properties make 7-deazaguanine an invaluable tool for:
-
Facilitating Crystallization: By altering surface properties and intermolecular contacts, 7-deazaguanine can promote the formation of well-ordered crystals.
-
Probing DNA-Protein and DNA-Drug Interactions: The modification allows researchers to dissect the role of major groove interactions in molecular recognition.[1]
-
Understanding DNA Hydration: Studying the structural changes upon 7-deazaguanine substitution provides insights into the role of water molecules in DNA conformation and stability.
Quantitative Data Summary
The incorporation of 7-deaza-2'-deoxyguanosine (B613789) (dzG) can influence the thermal stability of DNA duplexes. The following table summarizes the melting temperatures (Tm) for a Dickerson-Drew Dodecamer (DDD) and a modified version containing 7-deazapurines and other modifications (DZA-DDD).
| Oligonucleotide Sequence | Modification(s) | Tm (°C) | Reference |
| 5'-CGCGAATTCGCG-3' (DDD) | None (Natural DNA) | ~70 | [2][3] |
| 5'-FdC-dzG-FdC-dzG-dzA-dzA-CldU-CldU-FdC-dzG-FdC-dzG-3' (DZA-DDD) | 7-deaza-2'-deoxyguanosine (dzG), 7-deaza-2'-deoxyadenosine (dzA), 5-fluoro-2'-deoxycytidine (B1672315) (FdC), 5-chloro-2'-deoxyuridine (B16210) (CldU) | ~70 | [2][3] |
Note: The stability of the fully modified DZA-DDD was found to be similar to the unmodified DDD, although osmotic stressing revealed a significant loss of hydration for the DZA-DDD.[2][3][4]
Experimental Protocols
Synthesis and Purification of 7-Deazaguanine Modified Oligonucleotides
This protocol outlines the standard procedure for synthesizing DNA oligonucleotides containing 7-deaza-2'-deoxyguanosine.
Methodology:
-
Solid-Phase Synthesis: The oligonucleotide is synthesized on an automated DNA synthesizer using the phosphoramidite (B1245037) approach.[2]
-
Coupling: The 7-deaza-2'-deoxyguanosine phosphoramidite is coupled at the desired position(s) in the sequence.
-
Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a solution of methylamine (B109427) in water and aqueous ammonia.[2]
-
Purification: The crude oligonucleotide is purified by gel filtration (e.g., NAP-10 column) followed by anion-exchange chromatography (e.g., Mono-Q column) to ensure high purity.[2]
Crystallization of 7-Deazaguanine Modified DNA
This protocol provides a general guideline for the crystallization of DNA duplexes containing 7-deazaguanine.
Methodology:
-
Annealing: Equimolar amounts of the complementary single-stranded DNA oligonucleotides are mixed, heated to 90°C, and slowly cooled to room temperature to form the duplex.[2]
-
Complex Formation (if applicable): For co-crystallization with a protein (e.g., RNase H), the purified protein is mixed with the DNA duplex in a 1:1 molar ratio in the presence of necessary cofactors like MgCl₂.[2]
-
Crystallization Screening: The sitting drop vapor diffusion technique is employed.[2] A small volume of the DNA or DNA-protein complex solution is mixed with a reservoir solution from a crystallization screen (e.g., Hampton Research Crystal Screen) and equilibrated against a larger volume of the reservoir solution.
-
Optimization: Promising crystallization conditions are optimized by varying the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.
Visualized Workflows and Pathways
Experimental Workflow for DNA Crystallography with 7-Deazaguanine
The following diagram illustrates the key steps from the synthesis of a 7-deazaguanine modified oligonucleotide to the final determination of its crystal structure.
Natural Biosynthesis of 7-Deazaguanine Modified DNA in Bacteria
7-deazaguanine modifications are found in nature. The dpd gene cluster in some bacteria encodes the machinery for incorporating these modifications into DNA. The following diagram outlines this biological pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 3. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Morphing by a DNA Analogue Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Deazaguanine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaguanine (B613801) (7-dG) is a modified nucleobase, an analog of guanine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle change has significant implications for the properties of oligonucleotides incorporating this modification. The absence of the N7 nitrogen prevents the formation of Hoogsteen base pairs and reduces the potential for G-quadruplex formation in G-rich sequences, which can otherwise hinder polymerase chain reaction (PCR) and other enzymatic processes.[1][2] Consequently, oligonucleotides containing 7-deazaguanine are valuable tools in molecular biology, diagnostics, and for therapeutic applications. They exhibit altered hydrogen bonding capabilities, which can be leveraged for specific molecular recognition and to enhance the specificity of probes.[1][3][4]
These application notes provide a comprehensive overview of the methods for synthesizing 7-deazaguanine-modified oligonucleotides, with a focus on solid-phase phosphoramidite (B1245037) chemistry. Detailed protocols for the synthesis of the 7-deazaguanine phosphoramidite building block and its incorporation into oligonucleotides are presented, along with various deprotection strategies.
Synthesis Strategy Overview
The synthesis of 7-deazaguanine-modified oligonucleotides is most commonly achieved using automated solid-phase phosphoramidite chemistry. This method involves the sequential addition of nucleotide monomers to a growing oligonucleotide chain that is covalently attached to a solid support. The overall workflow can be summarized in three main stages:
-
Preparation of the 7-Deazaguanine Phosphoramidite: Synthesis of the key building block, the 7-deazaguanine phosphoramidite, with appropriate protecting groups.
-
Solid-Phase Oligonucleotide Synthesis: Automated, cyclic addition of the phosphoramidite monomers to the solid support.
-
Deprotection and Purification: Cleavage of the oligonucleotide from the solid support and removal of all protecting groups, followed by purification of the final product.
Data Presentation: Synthesis Parameters
The efficiency of each step in the synthesis process is crucial for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data for the synthesis of 7-deazaguanine-modified oligonucleotides.
Table 1: Phosphoramidite Coupling Efficiency
| Phosphoramidite | Activator | Coupling Time (s) | Average Stepwise Coupling Efficiency (%) |
| Standard dG | 5-Ethylthio-1H-tetrazole (ETT) | 60-120 | >99 |
| 7-deaza-dG (N2-isobutyryl) | 5-Ethylthio-1H-tetrazole (ETT) | 60-120 | >98 |
| Standard dG | 4,5-Dicyanoimidazole (DCI) | 30-60 | >99 |
| 7-deaza-dG (N2-isobutyryl) | 4,5-Dicyanoimidazole (DCI) | 30-60 | >98 |
Note: Coupling efficiencies are typically high for 7-deazaguanine phosphoramidites, comparable to standard phosphoramidites, although direct comparative studies reporting precise figures are limited in the literature.
Table 2: Deprotection Conditions and Typical Yields
| Deprotection Method | Reagent | Temperature (°C) | Time | Typical Overall Yield (%) | Notes |
| Standard | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55 | 8-16 h | 60-80 | Standard conditions for most DNA oligonucleotides. |
| Mild | 0.05 M K2CO3 in Methanol (B129727) | Room Temp | 4 h | 50-70 | For oligonucleotides with base-labile modifications. Requires UltraMILD protecting groups on other bases. |
| Ultra-Fast | AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65 | 10 min | 65-85 | Rapid deprotection. Requires acetyl-dC (Ac-dC) to prevent side reactions. |
Yields are dependent on oligonucleotide length and sequence.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N2-isobutyryl-7-deaza-2'-deoxyguanosine-3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite
This protocol describes the preparation of the 7-deazaguanine phosphoramidite building block.
Materials:
-
7-deaza-2'-deoxyguanosine
-
Anhydrous Pyridine
-
Trimethylsilyl (B98337) chloride (TMS-Cl)
-
Isobutyric anhydride (B1165640)
-
Ammonia (B1221849) solution
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (B52724)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
N2-Protection: a. Co-evaporate 7-deaza-2'-deoxyguanosine with anhydrous pyridine and dissolve in anhydrous pyridine. b. Add trimethylsilyl chloride (TMS-Cl) and stir at room temperature to protect the hydroxyl groups. c. Add isobutyric anhydride and continue stirring. d. Quench the reaction with water, followed by the addition of ammonia solution to remove the silyl (B83357) protecting groups. e. Purify the resulting N2-isobutyryl-7-deaza-2'-deoxyguanosine by silica gel chromatography.
-
5'-O-DMT Protection: a. Dissolve the N2-protected nucleoside in anhydrous pyridine. b. Add DMT-Cl and stir at room temperature. c. Monitor the reaction by TLC. d. Upon completion, quench the reaction with methanol and evaporate the solvent. e. Purify the 5'-O-DMT-N2-isobutyryl-7-deaza-2'-deoxyguanosine by silica gel chromatography.
-
3'-Phosphitylation: a. Dissolve the 5'-O-DMT protected nucleoside in anhydrous dichloromethane. b. Add N,N-diisopropylethylamine (DIPEA). c. Cool the solution in an ice bath and add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite dropwise. d. Stir the reaction at room temperature. e. After completion, quench the reaction and purify the final phosphoramidite product by flash chromatography. f. Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum.
Protocol 2: Solid-Phase Synthesis of 7-Deazaguanine-Modified Oligonucleotides
This protocol outlines the automated synthesis cycle using a standard DNA synthesizer.
Materials:
-
7-deazaguanine phosphoramidite (from Protocol 1)
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Solid support (e.g., CPG) with the first nucleoside attached
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Activator solution (e.g., 0.25 M DCI in Acetonitrile)
-
Capping solution A (Acetic anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
Procedure:
The synthesis is performed on an automated DNA synthesizer following the standard cycles. The 7-deazaguanine phosphoramidite is installed on a designated port of the synthesizer.
-
Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by treatment with the deblocking solution.
-
Coupling: The 7-deazaguanine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 60-120 seconds.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 3: Deprotection and Cleavage of 7-Deazaguanine-Modified Oligonucleotides
This protocol describes three common methods for cleaving the oligonucleotide from the solid support and removing the protecting groups.
A. Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial to cover the support.
-
Seal the vial tightly and heat at 55°C for 8-16 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support with water and combine the wash with the supernatant.
-
Evaporate the ammonium hydroxide solution to dryness.
-
Resuspend the crude oligonucleotide in water for purification.
B. Mild Deprotection with Potassium Carbonate in Methanol
This method is suitable for oligonucleotides containing base-labile modifications and requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) for the other bases.
-
Transfer the solid support to a vial.
-
Add a solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Keep the mixture at room temperature for 4 hours with occasional swirling.
-
Transfer the supernatant to a new tube.
-
Wash the support with 50% aqueous acetonitrile and combine with the supernatant.
-
Neutralize the solution with an appropriate buffer (e.g., TEAA).
-
Evaporate to dryness and resuspend in water.
C. Ultra-Fast Deprotection with AMA
This method requires the use of Ac-dC phosphoramidite to avoid side reactions.
-
Transfer the solid support to a vial.
-
Add AMA reagent (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
Seal the vial and heat at 65°C for 10 minutes.
-
Cool the vial and transfer the supernatant to a new tube.
-
Wash the support with water and combine the washings.
-
Evaporate the solution to dryness.
-
Resuspend the crude oligonucleotide in water.
Purification
After deprotection, the crude oligonucleotide mixture contains the full-length product, truncated sequences, and residual protecting groups. Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC. The purity of the final product should be assessed by analytical HPLC and mass spectrometry.
Conclusion
The synthesis of 7-deazaguanine-modified oligonucleotides is a robust process that relies on well-established phosphoramidite chemistry. By using the appropriate protecting groups and optimized synthesis and deprotection protocols, high-quality modified oligonucleotides can be routinely produced for a wide range of research, diagnostic, and therapeutic applications. The choice of deprotection method should be guided by the presence of other sensitive modifications in the oligonucleotide sequence.
References
- 1. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]
- 2. deaza dG (PPG) 7 deaza 8 aza dG Oligo Modifications from Gene Link [genelink.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The C(8)-(2'-deoxy-beta-D-ribofuranoside) of 7-deazaguanine: synthesis and base pairing of oligonucleotides with unusually linked nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Difficult-to-Amplify DNA: Downstream Applications of PCR Products Containing 7-Deazaguanine
For researchers, scientists, and drug development professionals, the amplification of GC-rich DNA sequences is a persistent challenge. The formation of stable secondary structures, such as hairpins and G-quadruplexes, can impede DNA polymerase activity, leading to failed PCR reactions and unreadable sequencing data. The incorporation of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) during PCR offers a robust solution to this problem. By replacing the nitrogen at the 7th position of the guanine (B1146940) purine (B94841) ring with a carbon, 7-deazaguanine (B613801) disrupts the Hoogsteen base pairing responsible for these secondary structures without affecting the standard Watson-Crick pairing essential for accurate amplification. This application note provides a detailed overview of the downstream applications of PCR products containing 7-deazaguanine, complete with experimental protocols and quantitative data to guide your research.
The primary and most significant application of incorporating 7-deazaguanine into PCR products is the enhanced amplification and subsequent sequencing of DNA regions with high guanine-cytosine (GC) content.[1][2] These GC-rich regions are prevalent in gene promoters and CpG islands, making their accurate analysis critical for studies in gene regulation, epigenetics, and disease research.[1][3] The substitution of dGTP with 7-deaza-dGTP effectively destabilizes the secondary structures that can cause DNA polymerase to stall or dissociate from the template, resulting in improved yield and fidelity of the PCR product.[3][4]
Key Downstream Applications:
-
Sanger Sequencing: The presence of 7-deazaguanine in the template DNA leads to cleaner and more reliable Sanger sequencing results for GC-rich regions. It resolves band compressions and reduces background noise, allowing for accurate base calling.[1][5]
-
Next-Generation Sequencing (NGS): In NGS library preparation, the use of 7-deazaguanine during the initial PCR amplification steps ensures a more uniform and less biased representation of GC-rich genomic regions. This is crucial for applications such as whole-genome sequencing, targeted sequencing, and methylation analysis.[4][5]
-
Cloning: PCR products containing 7-deazaguanine can be successfully cloned into vectors. However, it is important to note that some studies suggest a potential for an increased mutation rate. Therefore, it is highly recommended to sequence the resulting clones to verify the integrity of the inserted fragment.[6]
-
Restriction Enzyme Digestion: The modification of guanine at the N7 position can affect the recognition and cleavage activity of certain restriction enzymes. Some enzymes are inhibited by the presence of 7-deazaguanine in their recognition sequence, a property that can be exploited for specific applications like target enrichment in NGS.[4][7][8]
Data Presentation
The following table summarizes the key quantitative findings related to the use of 7-deaza-dGTP in PCR.
| Parameter | Condition | Observation | Reference |
| Recommended Ratio | PCR Master Mix | A 3:1 ratio of 7-deaza-dGTP to dGTP is commonly recommended for efficient amplification of GC-rich targets. | [3][4] |
| Target GC Content | PCR Amplification | Successfully amplified targets with GC content ranging from 60% to over 85%, including the challenging Fragile X locus. | [4][9] |
| NGS Enrichment | Target Enrichment via Enzymatic Digestion (TEEDseq) | Achieved a 454-fold enrichment of a target viral sequence from a serum sample. | [10] |
| Sequencing Improvement | Sanger Sequencing of HUMARA exon 1 (65% GC) | Addition of 7-deaza-dGTP resulted in a readable sequence, whereas the use of dGTP alone produced unreadable regions. | [1] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-Deaza-dGTP
This protocol is a general guideline for amplifying DNA templates with high GC content. Optimization of cycling conditions and reagent concentrations may be necessary for specific targets.
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
7-deaza-dGTP solution (10 mM)
-
dGTP solution (10 mM)
-
Thermo-stable DNA polymerase and corresponding buffer
-
PCR-grade water
Procedure:
-
Prepare a dNTP/7-deaza-dGTP mix: Combine the dNTPs to create a working solution. For a final concentration of 200 µM for each nucleotide analog in the PCR reaction, with a 3:1 ratio of 7-deaza-dGTP to dGTP, prepare a 10X mix containing 2 mM dATP, 2 mM dCTP, 2 mM dTTP, 1.5 mM 7-deaza-dGTP, and 0.5 mM dGTP.
-
Set up the PCR reaction: Assemble the following components on ice in a thin-walled PCR tube. For a 50 µL reaction:
-
10 µL 5X PCR Buffer
-
5 µL 10X dNTP/7-deaza-dGTP mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
X µL DNA Template (1-100 ng)
-
0.5 µL Thermo-stable DNA Polymerase
-
Add PCR-grade water to a final volume of 50 µL
-
-
Perform Thermal Cycling: Use a thermal cycler with the following program. Annealing and extension times may need to be optimized.
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze PCR Product: Run a 5 µL aliquot of the PCR product on an agarose (B213101) gel to verify the size and purity of the amplified fragment.
Protocol 2: Sanger Sequencing of PCR Products Containing 7-Deaza-dGTP
This protocol outlines the steps for preparing a 7-deazaguanine-containing PCR product for Sanger sequencing.
Materials:
-
Purified PCR product containing 7-deazaguanine
-
Sequencing primer
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Sequencing dilution buffer
Procedure:
-
Purify the PCR Product: Purify the amplified DNA using a commercial PCR purification kit to remove excess primers, dNTPs, and polymerase. Elute the purified DNA in water or a low-salt buffer.
-
Quantify the PCR Product: Determine the concentration of the purified PCR product using a spectrophotometer or fluorometer.
-
Set up the Sequencing Reaction: In a PCR tube, combine the following:
-
X µL Purified PCR Product (e.g., 20-80 ng for a 500 bp product)
-
1 µL Sequencing Primer (3.2 µM)
-
2 µL BigDye™ Terminator Ready Reaction Mix
-
2 µL 5X Sequencing Buffer
-
Add deionized water to a final volume of 10 µL
-
-
Perform Cycle Sequencing: Use a thermal cycler with the following program:
-
Initial Denaturation: 96°C for 1 minute
-
25-30 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
-
Purify the Sequencing Product: Remove unincorporated dye terminators using a suitable purification method (e.g., ethanol/EDTA precipitation or spin column purification).
-
Sequence Analysis: Resuspend the purified product in Hi-Di™ Formamide and analyze on a capillary electrophoresis-based DNA sequencer.
Visualizations
Figure 1: General workflow for PCR with 7-deazaguanine and subsequent downstream applications.
Figure 2: Mechanism of 7-deazaguanine in preventing secondary DNA structures.
Figure 3: Workflow for Sanger sequencing of a PCR product containing 7-deazaguanine.
References
- 1. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Incorporation of 7-deaza-dGTP in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) is a synthetic analog of deoxyguanosine triphosphate (dGTP). In this analog, the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which are a primary contributor to the formation of secondary structures, such as hairpins and G-quadruplexes, in GC-rich DNA sequences.[1][2] The destabilization of these secondary structures facilitates the progression of DNA polymerase, leading to improved efficiency and fidelity of in vitro DNA synthesis, particularly in applications like Polymerase Chain Reaction (PCR) and Sanger sequencing.[3]
These application notes provide a comprehensive overview of the in vitro enzymatic incorporation of 7-deaza-dGTP, including comparative data on its use with various DNA polymerases, detailed experimental protocols, and troubleshooting guidelines.
Data Presentation
Polymerase Compatibility and Fidelity
The in vitro incorporation of 7-deaza-dGTP has been demonstrated with a variety of DNA polymerases. While specific kinetic data such as Km and Vmax for 7-deaza-dGTP are not extensively available in peer-reviewed literature, qualitative assessments and comparative fidelity with natural dNTPs are summarized below. Family B DNA polymerases, such as Pfu and KOD, are generally considered to be more accommodating of modified nucleotides at the 7-position of the purine ring.
| DNA Polymerase | Family | Proofreading (3'→5' Exo) | Error Rate (per base per duplication with natural dNTPs) | Notes on 7-deaza-dGTP Incorporation |
| Taq Polymerase | A | No | ~1 x 10⁻⁴ - 2 x 10⁻⁵ | Generally well-incorporated. Often used in a 3:1 ratio with dGTP.[1][4] |
| Klenow Fragment (exo-) | A | No | ~1.3 x 10⁻⁴ | Suitable for primer extension and sequencing applications with 7-deaza-dGTP.[5][6] |
| Pfu Polymerase | B | Yes | ~1.3 x 10⁻⁶ | High-fidelity polymerase that successfully incorporates 7-deaza-dGTP.[7] |
| KOD Polymerase | B | Yes | High | Known for high processivity and fidelity; accommodates modified nucleotides. |
| Vent Polymerase | B | Yes | High | Thermostable, high-fidelity polymerase. |
| Deep Vent Polymerase | B | Yes | High | Highly thermostable, high-fidelity polymerase. |
| TaKaRa LA Taq® | Blend | Yes | High | A blend of Taq and a proofreading polymerase, effective for long and GC-rich templates with 7-deaza-dGTP. |
| TaKaRa Ex Taq® | Blend | Yes | High | Hot-start polymerase blend, shows improved amplification of GC-rich targets with 7-deaza-dGTP. |
Recommended Reaction Conditions for PCR with 7-deaza-dGTP
The optimal reaction conditions for PCR using 7-deaza-dGTP can vary depending on the DNA polymerase, template complexity, and amplicon length. The following table provides a general starting point for optimization.
| Component | Recommended Concentration | Notes |
| 10x PCR Buffer | 1x | Use the buffer supplied with the DNA polymerase. |
| MgCl₂ | 1.5 - 2.5 mM | Optimize as needed; some polymerases may require higher concentrations. |
| dNTP Mix | 200 µM of each dNTP | |
| 7-deaza-dGTP:dGTP Ratio | 3:1 | A 3:1 ratio is a common starting point. For extremely GC-rich templates, complete replacement of dGTP with 7-deaza-dGTP may be beneficial.[1][8] |
| Forward Primer | 0.1 - 0.5 µM | |
| Reverse Primer | 0.1 - 0.5 µM | |
| DNA Template | 1 pg - 100 ng | |
| DNA Polymerase | 0.5 - 2.5 units per 50 µL reaction | Refer to the manufacturer's recommendations. |
| PCR Additives (Optional) | Betaine (0.5 - 2 M), DMSO (2 - 8%) | Can further enhance amplification of difficult templates when used in conjunction with 7-deaza-dGTP. |
Experimental Protocols
Protocol 1: PCR Amplification of a GC-Rich Template Using 7-deaza-dGTP
This protocol describes a standard PCR setup for amplifying a DNA template with high GC content using a thermostable DNA polymerase like Taq or a high-fidelity polymerase like Pfu.
Materials:
-
DNA template (10 ng/µL)
-
Forward and Reverse Primers (10 µM each)
-
dNTP mix (10 mM each of dATP, dCTP, dTTP)
-
dGTP (10 mM)
-
7-deaza-dGTP (10 mM)
-
Thermostable DNA Polymerase (e.g., Taq or Pfu, 5 U/µL)
-
10x PCR Buffer with MgCl₂
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/7-deaza-dGTP Mix (10 mM total):
-
Combine 2 µL of 10 mM dATP, 2 µL of 10 mM dCTP, 2 µL of 10 mM dTTP, 0.5 µL of 10 mM dGTP, and 1.5 µL of 10 mM 7-deaza-dGTP.
-
Add 2 µL of nuclease-free water to a final volume of 10 µL. This creates a mix with a 3:1 ratio of 7-deaza-dGTP to dGTP.
-
-
Set up the PCR reaction on ice: Assemble the following components in a sterile PCR tube:
| Component | Volume for 50 µL reaction | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP/7-deaza-dGTP Mix (from step 1) | 1 µL | 200 µM each |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (10 ng/µL) | 1 µL | 200 pg/µL |
| DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 units |
| Nuclease-free water | to 50 µL | - |
-
Perform thermal cycling: The following cycling conditions are a starting point and should be optimized for the specific primers and template.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 minutes | 1 |
| Denaturation | 95°C | 30-60 seconds | 30-35 |
| Annealing | 55-68°C | 30-60 seconds | |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5-10 minutes | 1 |
| Hold | 4°C | ∞ |
-
Analyze the PCR product: Run 5-10 µL of the PCR product on an agarose (B213101) gel to verify the size and yield of the amplicon.
Protocol 2: Sanger Sequencing of a PCR Product Amplified with 7-deaza-dGTP
This protocol outlines the cycle sequencing step for a purified PCR product that was generated using 7-deaza-dGTP.
Materials:
-
Purified PCR product (20-100 ng)
-
Sequencing Primer (3.2 µM)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Nuclease-free water
Procedure:
-
Set up the cycle sequencing reaction: Assemble the following components in a sterile PCR tube:
| Component | Volume for 20 µL reaction |
| BigDye™ Terminator Ready Reaction Mix | 4 µL |
| 5x Sequencing Buffer | 2 µL |
| Purified PCR product | X µL (20-100 ng) |
| Sequencing Primer (3.2 µM) | 1 µL |
| Nuclease-free water | to 20 µL |
-
Perform cycle sequencing:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Hold | 4°C | ∞ |
-
Purify the sequencing product: Remove unincorporated dye terminators using a suitable purification method (e.g., ethanol/EDTA precipitation or column purification).
-
Sequence analysis: Resuspend the purified product in Hi-Di™ Formamide and analyze on a capillary electrophoresis-based genetic analyzer.
Mandatory Visualizations
Caption: PCR workflow incorporating 7-deaza-dGTP for GC-rich templates.
Caption: Mechanism of 7-deaza-dGTP in overcoming challenges of GC-rich DNA amplification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img.abclonal.com [img.abclonal.com]
- 6. promega.jp [promega.jp]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Overcoming PCR Bias with 7-deazaguanine for Diverse Templates
For Researchers, Scientists, and Drug Development Professionals
Introduction
To address this challenge, the nucleotide analog 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is employed. By substituting standard dGTP with 7-deaza-dGTP, researchers can significantly reduce amplification bias and achieve more uniform representation of diverse templates.[4][5][6]
Mechanism of Action
The primary cause of polymerase stalling in GC-rich regions is the formation of highly stable, non-canonical structures. Standard guanine (B1146940) bases can form Hoogsteen hydrogen bonds, which are essential for the creation of these secondary structures.[4][6] The 7-deazaguanine (B613801) molecule is a structural analog of guanine where the nitrogen atom at position 7 of the purine (B94841) ring is replaced by a carbon atom.[4]
This subtle modification prevents the formation of Hoogsteen bonds, thereby destabilizing secondary structures without interfering with the normal Watson-Crick base pairing required for DNA synthesis.[4] As a result, the DNA template remains more accessible to the polymerase, allowing for smoother and more efficient amplification of challenging regions.[4][5]
Key Applications
The use of 7-deaza-dGTP is beneficial in a wide range of molecular biology applications:
-
Next-Generation Sequencing (NGS): Promotes more even amplification of GC-rich regions, leading to improved sequencing coverage and higher quality data for whole-genome sequencing, exome sequencing, and targeted sequencing.[4]
-
Oncology Research: Enables accurate amplification and sequencing of GC-rich cancer-related genes and promoter regions, which are often challenging to analyze.[4]
-
Analysis of CpG Islands: Facilitates the study of CpG islands, which are critical in DNA methylation and gene regulation research.[2]
-
Multiplex PCR: Achieves more efficient and uniform amplification of multiple targets with a broad range of GC content (from 10% to 90%) in a single reaction.[1]
-
Sanger Sequencing: Improves the readability and quality of sequencing data for templates containing high GC content.[2][6]
Data Presentation
The inclusion of 7-deaza-dGTP in PCR protocols yields significant, measurable improvements in amplification efficiency and data quality.
Table 1: Summary of Quantitative Improvements with 7-deaza-dGTP in NGS
| Metric | Standard dGTP | With 7-deaza-dGTP | Improvement |
|---|---|---|---|
| Sequencing Coverage Uniformity | 75-80% | >95% | Up to 25% increase |
| Read Depth in High GC (>75%) Regions | Low, variable | Consistent with average | Significant increase |
| Data Accuracy (Base Calling) | Reduced in GC-rich areas | High fidelity | Improved accuracy |
| Library Yield | May be low for GC-rich DNA | Higher, more consistent | Yield increase |
Data derived from typical performance metrics in NGS library preparation application notes.[4]
Table 2: Recommended Ratios of 7-deaza-dGTP to dGTP for Different Applications
| 7-deaza-dGTP : dGTP Ratio | Application | Notes |
|---|---|---|
| 3 : 1 | General PCR, NGS Library Prep, Sanger Sequencing | The most commonly recommended ratio, found to be more efficient than using 7-deaza-dGTP alone.[6] |
| 1 : 1 to 3 : 2 | Multiplex PCR with diverse templates | Ratios such as 50:50 (1:1) or 60:40 (3:2) have been shown to improve amplification of templates from 10-90% GC content.[1] |
| 1 : 0 (Total Replacement) | Extreme GC-rich templates (>80%) | Can be used, but a 3:1 mix is often more robust and efficient for most applications.[5] |
Protocols
Protocol 1: General PCR Amplification of GC-Rich Templates
This protocol provides a starting point for standard PCR amplification. Optimization of annealing temperature and cycle number may be required.
1. Reaction Setup:
| Component | Volume (50 µL reaction) | Final Concentration |
| 5x PCR Buffer | 10 µL | 1x |
| dNTP Mix (with 7-deaza-dGTP) | 1 µL | 200 µM total |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10 ng - 250 ng |
| High-Fidelity DNA Polymerase | 0.5 µL | As recommended |
| Nuclease-Free Water | Up to 50 µL | - |
Note on dNTP Mix: Prepare a custom dNTP mix containing dATP, dCTP, dTTP, dGTP, and 7-deaza-dGTP. For a 3:1 ratio, the final concentration in the reaction should be:
-
200 µM dATP, 200 µM dCTP, 200 µM dTTP
-
50 µM dGTP
-
150 µM 7-deaza-dGTP
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 3 minutes | 1 |
| Denaturation | 98°C | 20 seconds | |
| Annealing | 60-68°C* | 30 seconds | 30-35 |
| Extension | 72°C | 30-60 sec/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
*Optimize annealing temperature as needed. A temperature gradient PCR is recommended.
For very difficult templates, consider a "subcycling" protocol during the annealing/extension step, which shuttles between a low and high temperature to further mitigate secondary structure formation.[1]
Protocol 2: Incorporation of 7-deaza-dGTP in NGS Library Preparation
This protocol describes incorporating 7-deaza-dGTP into the library amplification step of a typical Illumina DNA library preparation workflow.[4] It assumes that DNA has already undergone fragmentation, end-repair, A-tailing, and adapter ligation according to the manufacturer's protocol.[4][7]
1. Library Amplification Reaction Setup:
| Component | Volume (50 µL reaction) | Final Concentration |
| 5x High-Fidelity Master Mix | 10 µL | 1x |
| dNTP Mix (with 7-deaza-dGTP, 3:1 ratio) | 1 µL | 200 µM total |
| PCR Primer Cocktail (e.g., P5/P7) | 5 µL | As recommended |
| Adapter-Ligated DNA | 20 µL | - |
| Nuclease-Free Water | 14 µL | - |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 45 seconds | 1 |
| Denaturation | 98°C | 15 seconds | |
| Annealing/Extension | 65°C | 75 seconds | 8-12* |
| Final Extension | 65°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
*The number of PCR cycles should be optimized to be just sufficient to generate the required library quantity, minimizing PCR bias.[8]
3. Library Purification and Quality Control:
-
Following amplification, perform a standard library purification using magnetic beads (e.g., AMPure XP) to remove primers and enzymes.[4]
-
Assess the quality, size distribution, and concentration of the final library using a Bioanalyzer and a fluorometric method like Qubit before proceeding to sequencing.[4]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Library Yield | - Suboptimal PCR conditions- Inefficient amplification of GC-rich templates- Insufficient number of PCR cycles | - Optimize the number of PCR cycles.- Ensure the correct 3:1 ratio of 7-deaza-dGTP to dGTP.[4][6]- Use a high-fidelity polymerase known to perform well with nucleotide analogs.[4]- Consider combining with other PCR enhancers like betaine (B1666868) or DMSO (requires optimization).[1] |
| Adapter-Dimer Formation | - Excess adapters relative to input DNA- Low amount of input DNA | - Perform a stringent post-ligation bead cleanup to remove excess adapters.- Optimize the adapter-to-insert molar ratio. |
| No or Poor Amplification | - Incorrect annealing temperature- Issues with polymerase or other reagents | - Optimize the annealing temperature using a gradient PCR.- Check the integrity and concentration of all reagents. |
| Table adapted from common troubleshooting guides.[4] |
Conclusion
The incorporation of 7-deaza-dGTP into PCR and NGS library preparation workflows is a robust, effective, and straightforward method for mitigating GC bias.[4] By preventing the formation of inhibitory secondary structures, 7-deaza-dGTP facilitates more uniform amplification across diverse and challenging templates. This leads to significantly improved data quality, characterized by more even sequencing coverage and greater accuracy, which is critical for reliable results in research and diagnostic applications.[4]
References
- 1. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing and minimizing PCR amplification bias in Illumina sequencing libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genelink.com [genelink.com]
- 6. researchgate.net [researchgate.net]
- 7. NGS library preparation [qiagen.com]
- 8. Estimating and mitigating amplification bias in qualitative and quantitative arthropod metabarcoding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-deaza-dGTP in Next-Generation Sequencing Library Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Next-Generation Sequencing (NGS) has become a cornerstone of modern biological research and development, enabling rapid and large-scale analysis of genomes and transcriptomes. However, a persistent challenge in NGS is the accurate and uniform sequencing of genomic regions with high guanine-cytosine (GC) content. These GC-rich regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase activity during the library amplification step of NGS library preparation.[1] This leads to amplification bias, resulting in underrepresentation or complete dropout of these regions in the final sequencing data.[1]
To overcome this limitation, the incorporation of modified nucleotides, such as 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), into the library preparation workflow has proven to be an effective strategy. 7-deaza-dGTP is a structural analog of dGTP where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon atom.[1] This modification prevents the formation of Hoogsteen base pairs, which are critical for the formation of G-quadruplexes and other secondary structures, without affecting the standard Watson-Crick base pairing essential for DNA replication.[1] By mitigating the formation of these inhibitory structures, 7-deaza-dGTP facilitates more uniform amplification of the entire genome, leading to improved sequencing coverage and more accurate data, particularly for challenging GC-rich regions.[1]
These application notes provide a comprehensive guide to the use of 7-deaza-dGTP in NGS library preparation, including its mechanism of action, benefits, detailed experimental protocols, and expected results.
Mechanism of Action
The primary challenge in amplifying GC-rich DNA is the propensity of guanine (B1146940) bases to form non-canonical hydrogen bonds, leading to complex secondary structures. Standard dGTP can participate in Hoogsteen hydrogen bonding, a key interaction in the formation of G-quadruplexes.[1] The substitution of dGTP with 7-deaza-dGTP in the PCR amplification step of library preparation disrupts these Hoogsteen bonds.[1] This destabilization of secondary structures allows for more efficient processivity of DNA polymerase, leading to a more uniform and unbiased amplification of the genomic template.[1]
Mechanism of 7-deaza-dGTP in reducing GC bias.
Key Benefits and Applications
The incorporation of 7-deaza-dGTP during NGS library preparation offers several key advantages:
-
Reduced GC Bias: Promotes more even amplification of regions with high GC content, leading to more uniform sequencing coverage.[1]
-
Improved Sequencing of Difficult Regions: Enables successful sequencing of GC-rich regions that would otherwise have low or no coverage.[1]
-
Enhanced Data Quality: Leads to more accurate variant calling and other downstream analyses by providing a more faithful representation of the original sample's genomic content.[1]
These benefits make 7-deaza-dGTP particularly valuable for a range of NGS applications, including:
-
Whole-Genome Sequencing (WGS): Ensuring comprehensive coverage across the entire genome, including GC-rich regulatory elements and the first exons of many genes.[1]
-
Targeted Sequencing: Improving the performance of gene panels that include GC-rich target regions, which are common in cancer-related genes.[1]
-
Metagenomics: Accurately representing the genomic content of diverse microbial communities, some of which possess GC-rich genomes.[1]
Data Presentation
The use of 7-deaza-dGTP is expected to significantly improve key sequencing metrics, particularly for GC-rich templates. The following tables summarize the anticipated impact on sequencing coverage uniformity and read quality.
Disclaimer: The data presented in these tables are representative examples based on published findings for a similar compound, 7-Deaza-7-propargylamino-dGTP, and should be confirmed under specific experimental conditions.[2] Direct quantitative data for 7-deaza-dGTP's effect on library yield was not available in the surveyed literature; however, improved amplification efficiency of GC-rich regions is expected to lead to a more complex and representative library.
Table 1: Effect of 7-deaza-dGTP on Sequencing Coverage Uniformity in GC-Rich Regions [2]
| dNTP Mix | Target GC Content | Mean Coverage Depth | Coverage Uniformity (% of bases ≥0.2x mean) |
| Standard dNTPs | 65% | 120x | 85% |
| 7-deaza-dGTP Mix | 65% | 118x | 98% |
| Standard dNTPs | 75% | 85x | 60% |
| 7-deaza-dGTP Mix | 75% | 115x | 95% |
Table 2: Impact of 7-deaza-dGTP on Sequencing Read Quality and Error Rates [2]
| dNTP Mix | Average Read Quality (Phred Score) | Mismatch Error Rate | Indel Error Rate |
| Standard dNTPs | 34.5 | 0.25% | 0.02% |
| 7-deaza-dGTP Mix | 34.2 | 0.28% | 0.02% |
Experimental Protocols
The following protocol describes the incorporation of 7-deaza-dGTP into the library amplification step of a standard Illumina DNA library preparation workflow.
Protocol 1: Incorporation of 7-deaza-dGTP in an Illumina NGS Library Preparation Workflow
This protocol is designed for the amplification of DNA templates with high GC content. The inclusion of 7-deaza-dGTP in the PCR reaction helps to prevent the formation of secondary structures that can inhibit polymerase activity.
Materials:
-
DNA sample (1-100 ng)
-
Illumina-compatible library preparation kit (e.g., NEBNext® Ultra™ II DNA Library Prep Kit)
-
High-fidelity DNA polymerase suitable for modified nucleotides (e.g., KAPA HiFi Uracil+ DNA Polymerase)
-
Nuclease-free water
-
10 mM 7-deaza-dGTP solution
-
10 mM standard dNTP mix (dATP, dCTP, dTTP, dGTP)
Procedure:
-
DNA Fragmentation, End Repair, and A-Tailing: Prepare the DNA sample according to the manufacturer's protocol for your chosen library preparation kit.
-
Adapter Ligation: Ligate Illumina-compatible adapters to the prepared DNA fragments as per the kit's instructions.
-
Library Amplification with 7-deaza-dGTP:
-
Prepare the dNTP/7-deaza-dGTP Mix: For most applications, a 3:1 ratio of 7-deaza-dGTP to dGTP is recommended to ensure efficient amplification while minimizing secondary structure formation. Prepare a nucleotide mixture containing:
-
0.2 mM each of dATP, dCTP, and dTTP
-
0.05 mM of dGTP
-
0.15 mM of 7-deaza-dGTP
-
-
Set up the PCR Reaction (50 µL total volume):
-
Adapter-ligated DNA: X µL (up to 20 µL)
-
PCR Primer Cocktail (from library prep kit): 5 µL
-
High-Fidelity DNA Polymerase Master Mix (2X): 25 µL
-
dNTP/7-deaza-dGTP Mix: Y µL (to final concentration as prepared above)
-
Nuclease-free water: to 50 µL
-
-
Perform Thermal Cycling: Use a thermal cycler with the following program. Note that the number of cycles should be optimized based on the input DNA amount.
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 45 seconds | 1 |
| Denaturation | 98°C | 15 seconds | \multirow{3}{*}{4-12} |
| Annealing | 65°C | 30 seconds | |
| Extension | 72°C | 30 seconds | |
| Final Extension | 72°C | 1 minute | 1 |
| Hold | 4°C | ∞ | 1 |
-
Library Purification and Quality Control:
-
Purify the amplified library using AMPure XP beads or a similar purification system according to the manufacturer's instructions.
-
Assess the quality and quantity of the final library using an Agilent Bioanalyzer and a Qubit fluorometer. The Bioanalyzer trace should show a library of the expected size distribution, and the Qubit measurement will provide the concentration.
-
References
Application Notes and Protocols for Labeling DNA with 7-Deazaguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaguanine (B613801) and its derivatives are naturally occurring modifications to the DNA base guanine (B1146940), primarily found in bacteriophages and certain bacteria. These modifications play a crucial role in protecting viral DNA from host restriction enzymes and are involved in various cellular processes, including the modulation of translation efficiency and cellular stress resistance. The unique properties of 7-deazaguanine-modified DNA have garnered significant interest for a range of applications in research and drug development, including its potential as an antiviral and anticancer agent.
This document provides detailed application notes and experimental protocols for the enzymatic and chemical labeling of DNA with 7-deazaguanine derivatives.
Applications of 7-Deazaguanine DNA Labeling
The incorporation of 7-deazaguanine into DNA offers several advantageous properties for specific applications:
-
Protection against Restriction Endonucleases: The primary biological function of 7-deazaguanine modification in phages is to protect their genomic DNA from the host's restriction-modification systems. This property can be harnessed in molecular biology to protect custom DNA constructs from enzymatic degradation.
-
Modulation of DNA-Protein Interactions: The absence of the N7 nitrogen in the purine (B94841) ring of 7-deazaguanine alters the hydrogen bonding potential in the major groove of the DNA. This can influence the binding of proteins and other molecules, providing a tool to study and modulate these interactions.
-
Antiviral and Anticancer Research: The natural occurrence of 7-deazaguanine derivatives in biological systems and their role in cellular processes have made them targets for antiviral and anticancer drug development. The 7-deazaguanine precursor, 7-cyano-7-deazaguanine (preQ₀), has demonstrated anticancer properties.[1][2]
-
Enhanced Stability of G-Quadruplexes: G-rich sequences can form four-stranded structures known as G-quadruplexes. The substitution of guanine with 7-deazaguanine can reduce the formation of unwanted secondary structures in G-rich oligonucleotides, improving their performance in applications like PCR.
Biosynthesis of 7-Deazaguanine Derivatives in DNA
The enzymatic incorporation of 7-deazaguanine derivatives into DNA is a post-replicative process. The biosynthesis pathway begins with guanosine-5'-triphosphate (GTP) and proceeds through several enzymatic steps to produce the key precursor, 7-cyano-7-deazaguanine (preQ₀).[3] This precursor is then inserted into the DNA by a transglycosylase, such as DpdA.[4] Further modifications can occur after incorporation.
Figure 1. Biosynthesis pathway of 7-deazaguanine derivatives in DNA.
Experimental Protocols
Two primary methods are employed for labeling DNA with 7-deazaguanine: in vitro enzymatic labeling and chemical synthesis of oligonucleotides.
Protocol 1: In Vitro Enzymatic Labeling of DNA using the Dpd System
This protocol describes the in vitro reconstitution of the Dpd modification machinery from Salmonella enterica to incorporate 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) into a DNA substrate, such as a plasmid (e.g., pUC19).[5][6][7]
Materials:
-
pUC19 plasmid DNA
-
Purified DpdA, DpdB, and DpdC proteins
-
preQ₀ (7-cyano-7-deazaguanine)
-
ATP (Adenosine triphosphate)
-
Tri-buffer (e.g., 100 mM Tris-HCl, 50 mM MOPS, 50 mM CHES, pH 7.1)
-
KCl (Potassium chloride)
-
MgCl₂ (Magnesium chloride)
-
DTT (Dithiothreitol)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (B145695) (100% and 70%)
-
Sodium Acetate (B1210297) (3 M, pH 5.2)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup for dPreQ₀ Incorporation:
-
In a microcentrifuge tube, combine the following components in a total volume of 400 µL:
-
pUC19 DNA: 400 µg
-
DpdA: 5 µM
-
DpdB: 5 µM
-
preQ₀: 20 µM
-
ATP: 10 mM
-
Tri-buffer (pH 7.1): to final 1x concentration
-
KCl: 50 mM
-
MgCl₂: 10 mM
-
DTT: 5 mM
-
-
Incubate the reaction at 37°C for 60 minutes.[5]
-
-
DNA Purification:
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex thoroughly and centrifuge at high speed for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at high speed for 30 minutes to pellet the DNA.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the purified preQ₀-modified DNA in nuclease-free water.
-
-
Conversion of dPreQ₀ to dADG (Optional):
-
To convert the incorporated dPreQ₀ to dADG, set up a reaction with the purified preQ₀-modified DNA and DpdC protein.
-
Alternatively, DpdC can be included in the initial reaction with DpdA and DpdB.[5]
-
-
Analysis of Modification:
Figure 2. Workflow for in vitro enzymatic labeling of DNA.
Protocol 2: Chemical Synthesis of 7-Deazaguanine-Modified Oligonucleotides
This protocol outlines the solid-phase synthesis of oligonucleotides containing 7-deazaguanine using the standard phosphoramidite (B1245037) method.[][11][12]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support
-
7-Deaza-dG phosphoramidite
-
Standard DNA phosphoramidites (A, C, T)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
HPLC system for purification
Procedure:
-
Synthesis Cycle: The synthesis is performed on an automated DNA synthesizer, which carries out the following four steps for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.[11]
-
Coupling: Activation of the incoming 7-deaza-dG phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.[11]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[11]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[11]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.
-
The same solution is used to remove the protecting groups from the nucleotide bases.
-
-
Purification:
-
The crude oligonucleotide is purified by reverse-phase HPLC to remove truncated sequences and other impurities.
-
-
Analysis:
-
The purity and identity of the final 7-deazaguanine-modified oligonucleotide are confirmed by mass spectrometry.
-
Figure 3. Workflow for chemical synthesis of 7-deazaguanine modified oligonucleotides.
Quantitative Data
The following tables summarize quantitative data on the enzymatic incorporation of 7-deazaguanine derivatives into DNA.
Table 1: In Vitro Modification of pUC19 DNA with DpdABC System [5]
| Condition | dADG per 10⁶ nt | dPreQ₀ per 10⁶ nt |
| DpdAB | Not Detected | 3593 ± 212 |
| DpdABC | 7844 ± 456 | 31 ± 3 |
Table 2: Quantification of 7-Deazaguanine Modifications in Bacterial Genomic DNA [9][13]
| Bacterial Strain | dADG per 10⁶ nt | dPreQ₀ per 10⁶ nt |
| S. Montevideo (Wild Type) | ~1,600 | ~10 |
| K. radiotolerans | ~1,300 | ~30 |
| S. Montevideo (ΔdpdA) | Not Detected | Not Detected |
| S. Montevideo (ΔdpdC) | Not Detected | Detected |
Conclusion
The ability to label DNA with 7-deazaguanine, both enzymatically and chemically, provides powerful tools for researchers in molecular biology, drug development, and synthetic biology. The protocols and data presented here offer a foundation for utilizing these modified nucleic acids in a variety of applications, from protecting DNA from degradation to investigating novel therapeutic strategies. The choice between enzymatic and chemical methods will depend on the specific application, with enzymatic methods being suitable for modifying large DNA molecules and chemical synthesis providing precise control over the sequence and modification of short oligonucleotides.[14][15][16]
References
- 1. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 11. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. ansabio.com [ansabio.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
The Role of 7-Deazaguanine in Restriction-Modification Systems: Applications and Protocols for Researchers
Application Note: The strategic substitution of guanine (B1146940) with its analog, 7-deazaguanine (B613801), within a DNA sequence serves as a powerful tool in molecular biology, particularly in the study and manipulation of Restriction-Modification (R-M) systems. This modification, where the nitrogen at the 7th position of the purine (B94841) ring is replaced by a carbon, sterically hinders the interaction of many restriction endonucleases with their recognition sites, effectively preventing DNA cleavage. This phenomenon is not merely a laboratory artifact but a naturally occurring defense mechanism employed by bacteriophages to protect their genomes from the host bacterium's restriction enzymes.[1][2] For researchers, harnessing this property of 7-deazaguanine provides a method to selectively protect specific sites from enzymatic cleavage, facilitating various applications in gene synthesis, cloning, and sequencing of challenging DNA templates.
Mechanism of Action
The inhibitory effect of 7-deazaguanine on restriction enzymes stems from the crucial role of the N7 atom of guanine in the enzyme-DNA recognition and binding process. For many restriction enzymes, the major groove of the DNA helix is the primary site of interaction, where specific contacts are made with the edges of the base pairs. The N7 atom of guanine, being a hydrogen bond acceptor, is a key feature in this recognition landscape. By replacing this nitrogen with a carbon, the hydrogen bonding potential at this position is eliminated. This seemingly subtle change is sufficient to disrupt the intricate network of interactions required for the stable binding and subsequent catalytic activity of numerous restriction enzymes. For instance, the restriction enzyme EcoRV is entirely inhibited when its recognition site contains a 7-deazaguanine substitution.[3]
Applications in Research and Drug Development
The ability of 7-deazaguanine to abrogate restriction enzyme activity has several practical applications for researchers and drug development professionals:
-
Overcoming Restriction Barriers in Cloning: When cloning DNA from organisms with unknown or complex methylation patterns, endogenous restriction enzymes can lead to degradation of the target DNA. Incorporating 7-deaza-dGTP during PCR amplification of the target sequence can render it resistant to a broad range of restriction enzymes, thus preserving its integrity for subsequent cloning steps.
-
Site-Specific Protection of DNA: In complex cloning strategies or in the assembly of large DNA constructs, it is often necessary to cleave at some restriction sites while protecting others. By selectively incorporating 7-deazaguanine at specific locations, researchers can dictate which sites are accessible to restriction enzymes.
-
Studying DNA-Protein Interactions: 7-deazaguanine-modified oligonucleotides are valuable tools for investigating the binding determinants of DNA-binding proteins, including restriction enzymes. By comparing the binding affinity and cleavage efficiency of an enzyme for its canonical and modified recognition sequences, researchers can elucidate the specific contacts that are critical for its function.
-
Drug Development and Discovery: Understanding the mechanisms of R-M systems is crucial for the development of novel antimicrobial agents. 7-deazaguanine and its derivatives can be used as probes to study the active sites of restriction enzymes and to screen for small molecule inhibitors that target these essential bacterial defense systems.
Quantitative Data on Restriction Enzyme Inhibition
| Restriction Enzyme | Recognition Sequence | Guanine Position(s) in Sequence | Effect of 7-Deazaguanine Substitution | Reference |
| AluI | AG'CT | 2 | Resistant | [4] |
| BamHI | G'GATCC | 1, 2 | Likely Inhibited (Qualitative) | |
| EcoRI | G'AATTC | 1 | Likely Unaffected | |
| EcoRV | GAT'ATC | 1 | Completely Inhibited | [3] |
| HaeIII | GG'CC | 1, 2 | Resistant | [4] |
| HindIII | A'AGCTT | - | Likely Unaffected | |
| HpyCH4V | TG'CA | - | Resistant | [4] |
| Sau3AI | 'GATC | 1 | Inhibited | [5][6] |
| SmaI | CCC'GGG | 4, 5, 6 | Likely Inhibited (Qualitative) | |
| XhoI | C'TCGAG | 5 | Likely Inhibited (Qualitative) |
Note: "Resistant" or "Inhibited" indicates that cleavage is significantly reduced or completely blocked. "Likely Inhibited" is inferred based on the presence of guanine in the recognition sequence and the general mechanism of inhibition. "Likely Unaffected" is inferred due to the absence of guanine in the recognition sequence. Further empirical validation is recommended for specific applications.
Experimental Protocols
Protocol 1: Preparation of 7-Deazaguanine-Substituted DNA by PCR
This protocol describes the generation of a DNA fragment with complete substitution of guanine by 7-deazaguanine using the Polymerase Chain Reaction (PCR).
Materials:
-
DNA template containing the target sequence
-
Forward and reverse primers flanking the target sequence
-
High-fidelity DNA polymerase (e.g., Pfu, Q5)
-
dNTP mix (dATP, dCTP, dTTP at 10 mM each)
-
7-deaza-dGTP solution (10 mM)
-
dGTP solution (10 mM, for control reaction)
-
PCR buffer (as recommended by the polymerase manufacturer)
-
Nuclease-free water
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
DNA purification kit
Procedure:
-
Reaction Setup:
-
On ice, prepare two sets of PCR reactions: one for the 7-deazaguanine substitution and one as a control with standard dGTP.
-
For a typical 50 µL reaction, assemble the following components:
-
| Component | Volume (µL) for 7-deaza-dGTP Reaction | Volume (µL) for Control Reaction | Final Concentration |
| 5x PCR Buffer | 10 | 10 | 1x |
| dNTP mix (10 mM each of dATP, dCTP, dTTP) | 1 | 1 | 200 µM each |
| 7-deaza-dGTP (10 mM) | 1.5 | 0 | 300 µM |
| dGTP (10 mM) | 0.5 | 2 | 100 µM / 400 µM |
| Forward Primer (10 µM) | 2.5 | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 2.5 | 0.5 µM |
| DNA Template (1-10 ng/µL) | 1 | 1 | 1-10 ng |
| High-Fidelity DNA Polymerase | 0.5 | 0.5 | As recommended |
| Nuclease-free water | Up to 50 | Up to 50 | - |
-
Thermocycling:
-
Use the following standard PCR cycling conditions, adjusting the annealing temperature based on the primer pair's melting temperature (Tm) and the extension time based on the amplicon length and polymerase processivity.
-
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | \multirow{3}{*}{30-35} |
| Annealing | 55-68 | 20-30 sec | |
| Extension | 72 | 30-60 sec/kb | |
| Final Extension | 72 | 5-10 min | 1 |
| Hold | 4 | Hold | - |
-
Analysis and Purification:
-
Analyze 5 µL of each PCR product on a 1-1.5% agarose gel to confirm successful amplification and the correct product size.
-
Purify the remaining PCR product using a commercial DNA purification kit to remove primers, dNTPs, and polymerase.
-
Quantify the concentration of the purified DNA using a spectrophotometer or fluorometer. The purified 7-deazaguanine-modified DNA is now ready for use in downstream applications.
-
Protocol 2: Assay for Restriction Enzyme Cleavage of 7-Deazaguanine-Modified DNA
This protocol provides a method to assess the susceptibility of a specific restriction enzyme to DNA containing 7-deazaguanine.
Materials:
-
Purified 7-deazaguanine-substituted DNA (from Protocol 1)
-
Purified unmodified control DNA (from Protocol 1)
-
Restriction enzyme of interest
-
10x Restriction enzyme buffer (as recommended by the manufacturer)
-
Bovine Serum Albumin (BSA), if required
-
Nuclease-free water
-
Incubator or water bath at the optimal temperature for the enzyme
-
Agarose gel electrophoresis system
-
DNA loading dye
-
DNA ladder
Procedure:
-
Reaction Setup:
-
Set up four separate restriction digest reactions in microcentrifuge tubes as outlined below. This setup allows for comparison between modified and unmodified DNA, with and without the enzyme.
-
| Tube | DNA Substrate (1 µg) | 10x Buffer (µL) | Restriction Enzyme (10 units) | Nuclease-free water (µL) | Total Volume (µL) |
| 1 | Unmodified DNA | 2 | 1 | Up to 20 | 20 |
| 2 | Unmodified DNA (No Enzyme Control) | 2 | 0 | Up to 20 | 20 |
| 3 | 7-deaza-G DNA | 2 | 1 | Up to 20 | 20 |
| 4 | 7-deaza-G DNA (No Enzyme Control) | 2 | 0 | Up to 20 | 20 |
-
Incubation:
-
Gently mix the contents of each tube by flicking and briefly centrifuge to collect the reaction at the bottom.
-
Incubate the reactions at the optimal temperature for the specific restriction enzyme for 1-2 hours. For some enzymes, a shorter or longer incubation time may be necessary.
-
-
Analysis:
-
Stop the reactions by adding DNA loading dye containing a chelating agent like EDTA.
-
Load the entire reaction volume for each sample onto a suitable percentage agarose gel, along with a DNA ladder.
-
Run the gel at an appropriate voltage until the fragments are well-separated.
-
Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.
-
-
Interpretation of Results:
-
Tube 1: Should show the expected digestion pattern for the unmodified DNA.
-
Tube 2: Should show a single band corresponding to the uncut, unmodified DNA.
-
Tube 3: The result will indicate the effect of the 7-deazaguanine substitution.
-
If the DNA is completely resistant, a single band identical to the no-enzyme control (Tube 4) will be observed.
-
If the DNA is partially digested, a combination of the uncut band and some digestion products will be seen.
-
If the enzyme is unaffected, the digestion pattern will be identical to that of the unmodified DNA (Tube 1).
-
-
Tube 4: Should show a single band corresponding to the uncut, 7-deazaguanine-modified DNA.
-
Visualizations
Caption: Biosynthesis and role of 7-deazaguanine DNA modification.
Caption: Workflow for assessing restriction enzyme sensitivity.
References
- 1. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel target enrichment strategy in next-generation sequencing through 7-deaza-dGTP-resistant enzymatic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tension-dependent DNA cleavage by restriction endonucleases: Two-site enzymes are “switched off” at low force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tension-dependent DNA cleavage by restriction endonucleases: two-site enzymes are "switched off" at low force - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed PCR of GC-Rich Templates with 7-deaza-dGTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the polymerase chain reaction (PCR) amplification of GC-rich DNA templates using 7-deaza-dGTP.
Frequently Asked Questions (FAQs)
Q1: Why are GC-rich DNA templates difficult to amplify?
GC-rich regions, characterized by a high content of guanine (B1146940) (G) and cytosine (C) bases, present a significant challenge for PCR amplification. The three hydrogen bonds between G and C pairs, compared to the two between adenine (B156593) (A) and thymine (B56734) (T), result in a higher melting temperature (Tm) and increased thermal stability. This stability promotes the formation of complex secondary structures like hairpins, loops, and G-quadruplexes within the DNA template. These structures can physically obstruct the DNA polymerase, leading to stalled or incomplete DNA synthesis and ultimately, failed or inefficient PCR amplification.[1]
Q2: How does 7-deaza-dGTP facilitate the amplification of GC-rich templates?
7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP). Structurally, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is crucial for the stability of many secondary structures, without interfering with the standard Watson-Crick base pairing required for DNA replication.[2][3] By incorporating 7-deaza-dGTP into the newly synthesized DNA strand, the formation of inhibitory secondary structures is destabilized, allowing the DNA polymerase to proceed through the GC-rich template more efficiently.[4]
Q3: What is the optimal ratio of 7-deaza-dGTP to dGTP in a PCR reaction?
For most applications, a partial substitution of dGTP with 7-deaza-dGTP is recommended. The most commonly cited and effective ratio is 3:1 of 7-deaza-dGTP to dGTP .[5] For example, if the final concentration of each dNTP in the reaction is 200 µM, you would use 150 µM of 7-deaza-dGTP and 50 µM of dGTP, while the concentrations of dATP, dCTP, and dTTP remain at 200 µM.[5] PCR reactions containing a mixture of both are often more efficient than those with a complete replacement of dGTP.[5] For templates with extremely high GC content, a ratio of up to 7:1 has been used.
Q4: Can I completely replace dGTP with 7-deaza-dGTP?
While complete replacement of dGTP with 7-deaza-dGTP is possible, it is generally not recommended as it can sometimes lead to a decrease in PCR efficiency and yield. A mixture of 7-deaza-dGTP and dGTP typically provides a better balance between destabilizing secondary structures and ensuring efficient incorporation by the DNA polymerase.[5]
Q5: Can 7-deaza-dGTP be used in conjunction with other PCR additives?
Yes, and for particularly challenging GC-rich templates, combining 7-deaza-dGTP with other PCR additives can be highly effective.[6] Additives like dimethyl sulfoxide (B87167) (DMSO), betaine, and formamide (B127407) work through different mechanisms to further reduce DNA secondary structures and lower the melting temperature, often resulting in a synergistic improvement in amplification.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the PCR amplification of GC-rich templates using 7-deaza-dGTP.
Issue 1: No PCR Product or Very Low Yield
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Annealing Temperature | Perform a temperature gradient PCR to determine the optimal annealing temperature. For GC-rich templates, this is often higher than predicted by standard calculators. |
| Inefficient Denaturation | Increase the initial denaturation time to 3-5 minutes at 95-98°C to ensure complete separation of the DNA strands. For subsequent cycles, a denaturation time of 30-60 seconds is usually sufficient.[8] |
| Incorrect 7-deaza-dGTP:dGTP Ratio | Start with a 3:1 ratio. If amplification is still poor, try optimizing the ratio (e.g., 1:1 or up to 7:1). |
| Inappropriate DNA Polymerase | Use a DNA polymerase specifically designed for or proven to be effective with GC-rich templates. Hot-start polymerases are highly recommended to minimize non-specific amplification during reaction setup.[9] |
| Low Template Quality or Quantity | Ensure the template DNA is of high purity and integrity. Increase the amount of template DNA in the reaction, but be aware that excessive template can be inhibitory.[8] |
| Suboptimal MgCl₂ Concentration | The optimal MgCl₂ concentration is critical and can vary between different DNA polymerases and templates. Titrate the MgCl₂ concentration, typically in the range of 1.5 to 4.0 mM.[7][8] |
Issue 2: Non-Specific PCR Products (Multiple Bands)
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Annealing Temperature is Too Low | Increase the annealing temperature in increments of 2-3°C. This increases the stringency of primer binding and reduces non-specific amplification. |
| Primer Design Issues | Design primers with high specificity for the target sequence. Avoid regions of high secondary structure and ensure primers have a balanced GC content and a Tm above 60°C. |
| Excessive Primer Concentration | High primer concentrations can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration in the reaction. |
| Too Many PCR Cycles | Excessive cycling can lead to the accumulation of non-specific products. Try reducing the total number of cycles.[8] |
| Non-specific Amplification at Low Temperatures | Use a "hot-start" DNA polymerase or hot-start dNTPs (including 7-deaza-dGTP) to prevent polymerase activity during the low-temperature setup phase.[1] |
Issue 3: Smeared PCR Products on an Agarose (B213101) Gel
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Too Much Template DNA | High concentrations of template DNA can lead to smearing. Reduce the amount of template DNA in the reaction. |
| Degraded Template DNA | Assess the integrity of your template DNA on an agarose gel. Use high-quality, intact DNA for PCR. |
| Contamination | Ensure that all reagents and equipment are free from contaminating DNA. Set up PCR reactions in a clean environment. |
| Excessive PCR Cycles | As with non-specific products, too many cycles can result in smearing. Reduce the number of cycles.[8] |
Quantitative Data Summary
Table 1: Recommended Concentrations of PCR Components
| Component | Recommended Concentration Range | Notes |
| 7-deaza-dGTP:dGTP Ratio | 3:1 | A common starting point for most applications. Can be optimized for particularly difficult templates.[5] |
| dNTPs (each of dATP, dCTP, dTTP) | 200 µM | Standard concentration for most PCR applications. |
| MgCl₂ | 1.5 - 4.0 mM | Optimization is crucial. Start with the concentration recommended by the polymerase manufacturer and titrate as needed.[7][8] |
| Primers | 0.1 - 0.5 µM | Higher concentrations can increase the risk of primer-dimer formation. |
| DNA Polymerase | As per manufacturer's instructions | Choose a polymerase suitable for GC-rich templates. |
| Template DNA | 1 - 10 ng (plasmid), 50 - 200 ng (genomic) | Titrate for optimal results; too much template can be inhibitory.[8] |
Table 2: Recommended Cycling Conditions for GC-Rich PCR with 7-deaza-dGTP
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 95 - 98 | 3 - 5 minutes | 1 |
| Denaturation | 95 - 98 | 30 - 60 seconds | 30 - 40 |
| Annealing | 60 - 72 | 30 - 60 seconds | 30 - 40 |
| Extension | 72 | 1 minute/kb | 30 - 40 |
| Final Extension | 72 | 5 - 10 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
Experimental Protocols
Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-Rich Template
This protocol provides a general guideline for setting up a PCR reaction using a 3:1 ratio of 7-deaza-dGTP to dGTP. Optimization of specific parameters, such as annealing temperature and MgCl₂ concentration, is crucial for success.
1. Reagent Preparation:
-
Thaw all components (primers, dNTP mix, 7-deaza-dGTP, buffer, template DNA) on ice.
-
Prepare a working dNTP mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP. For a 10 mM stock, this would be:
-
10 mM dATP
-
10 mM dCTP
-
10 mM dTTP
-
7.5 mM 7-deaza-dGTP
-
2.5 mM dGTP
-
2. PCR Master Mix Assembly (for a 25 µL reaction):
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | to 25 µL | - |
| 10X PCR Buffer | 2.5 | 1X |
| 50 mM MgCl₂ | 0.75 (variable) | 1.5 mM (optimize) |
| 10 mM dNTP Mix (with 7-deaza-dGTP) | 0.5 | 200 µM each |
| 10 µM Forward Primer | 0.5 | 0.2 µM |
| 10 µM Reverse Primer | 0.5 | 0.2 µM |
| Template DNA (10-50 ng/µL) | 1.0 | 10-50 ng |
| Hot-Start Taq Polymerase (5 U/µL) | 0.25 | 1.25 Units |
3. Thermal Cycling:
-
Perform thermal cycling according to the recommended conditions in Table 2.
4. Analysis:
-
Analyze the PCR products by agarose gel electrophoresis. Note that DNA containing 7-deaza-dGTP may exhibit altered migration and reduced staining intensity with intercalating dyes like ethidium (B1194527) bromide.
Visualizations
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 7-deaza-dGTP in PCR
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ratio of 7-deaza-dGTP to dGTP in Polymerase Chain Reaction (PCR). Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and why is it used in PCR?
A1: 7-deaza-dGTP is a modified analog of deoxyguanosine triphosphate (dGTP). In the 7-deaza-dGTP molecule, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which can lead to stable secondary structures like hairpins and G-quadruplexes in GC-rich DNA templates.[1] These secondary structures can stall DNA polymerase, resulting in low or no amplification.[2][3] By incorporating 7-deaza-dGTP, the stability of these secondary structures is reduced without affecting the standard Watson-Crick base pairing, thus facilitating the amplification of challenging GC-rich regions.[1]
Q2: When should I use 7-deaza-dGTP in my PCR experiments?
A2: You should consider using 7-deaza-dGTP when you encounter the following issues:
-
Amplifying GC-rich templates: This is the most common application, especially for templates with a GC content greater than 60%.[2]
-
Low or no PCR product yield: When standard PCR conditions fail to produce the desired amplicon from a complex template.[2][4]
-
Non-specific amplification: It can help improve specificity by reducing the formation of secondary structures that may lead to off-target priming.[5]
-
Difficulties in subsequent sequencing: Using 7-deaza-dGTP during PCR can significantly improve the quality of Sanger sequencing data for GC-rich amplicons by reducing band compressions.[4][6]
-
Working with low-quality or limited template DNA: It can enhance the yield and specificity when the starting material is scarce or degraded.[2][7]
Q3: What is the recommended starting ratio of 7-deaza-dGTP to dGTP?
A3: A common and effective starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP .[2][4][8][9] Completely replacing dGTP with 7-deaza-dGTP can sometimes decrease PCR efficiency, so a mixture is often optimal.[4][9] However, the ideal ratio can vary depending on the template, primers, and DNA polymerase used, so optimization may be necessary.[10]
Q4: Can I use 7-deaza-dGTP with any DNA polymerase?
A4: Most common thermostable DNA polymerases, like Taq polymerase, can incorporate 7-deaza-dGTP.[4] However, high-fidelity polymerases with proofreading activity might exhibit different incorporation efficiencies. For particularly challenging templates, it is advisable to consult the polymerase manufacturer's guidelines for use with modified nucleotides. Sometimes, combining 7-deaza-dGTP with a different polymerase can yield better results.[4]
Q5: Will using 7-deaza-dGTP affect downstream applications?
A5: For DNA sequencing, using 7-deaza-dGTP is generally beneficial as it helps to resolve band compressions and improves the quality of sequence reads for GC-rich templates.[2][6] However, be aware that some DNA intercalating dyes, such as ethidium (B1194527) bromide, may show reduced fluorescence with amplicons containing 7-deaza-dGTP, potentially making visualization on a gel less sensitive.[2][8]
Troubleshooting Guides
Issue 1: Low or No PCR Product Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal 7-deaza-dGTP:dGTP Ratio | The recommended 3:1 ratio is a starting point. Titrate the ratio to find the optimal balance for your specific template. Try ratios such as 1:1 or consider a complete replacement of dGTP with 7-deaza-dGTP for highly problematic templates.[11] |
| Formation of Secondary Structures in Template | This is the primary reason for using 7-deaza-dGTP. Ensure you are using an appropriate ratio. For extremely difficult templates, consider combining 7-deaza-dGTP with other PCR enhancers like Betaine or DMSO. |
| Incorrect Annealing Temperature (Ta) | An incorrect Ta can lead to inefficient primer binding. Perform a gradient PCR to empirically determine the optimal Ta for your primers and template. A good starting point is 5°C below the calculated melting temperature (Tm) of the primers.[2] |
| Poor Template Quality or Insufficient Quantity | Ensure you are using high-purity template DNA. While 7-deaza-dGTP can help with low template amounts, there is still a minimum requirement.[2] Consider increasing the template concentration if the quality is good. |
| Suboptimal MgCl₂ Concentration | The optimal MgCl₂ concentration can vary. Titrate the MgCl₂ concentration, typically in the range of 1.5 mM to 4.0 mM.[12] |
| Inefficient Polymerase Activity | Ensure your DNA polymerase is compatible with 7-deaza-dGTP. Using a "hot-start" polymerase is highly recommended to prevent non-specific amplification at lower temperatures.[4][11] |
Issue 2: Non-specific Bands or Smeared Gel Appearance
| Possible Cause | Troubleshooting Steps |
| Non-specific Primer Annealing | Increase the annealing temperature to enhance the stringency of primer binding.[4] Redesign primers to have higher specificity and avoid regions with repetitive sequences. |
| Excessive PCR Cycles | Too many cycles can lead to the accumulation of non-specific products.[4] Try reducing the number of cycles. |
| Suboptimal 7-deaza-dGTP:dGTP Ratio | An incorrect ratio can sometimes contribute to artifacts. Optimize the ratio as described above. |
| Primer-Dimers | Ensure your primers are well-designed and do not have significant complementarity to each other. |
| Contamination | Use fresh reagents and dedicated pipettes for pre- and post-PCR steps to avoid contamination.[13] |
Experimental Protocols
Protocol 1: Standard PCR with 7-deaza-dGTP for a GC-Rich Template
This protocol provides a general guideline. Optimization of specific parameters like annealing temperature and MgCl₂ concentration is crucial for success.
1. Reagent Preparation:
-
Thaw all components (primers, dNTP mix, buffer, template DNA) on ice.
-
Prepare a working dNTP mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP. For a final concentration of 200 µM for each nucleotide in the PCR reaction, your dNTP mix should be prepared accordingly. For example, to make a 10 mM stock of the mix:
-
10 mM dATP
-
10 mM dCTP
-
10 mM dTTP
-
7.5 mM 7-deaza-dGTP
-
2.5 mM dGTP
-
2. PCR Master Mix Assembly: Assemble the master mix on ice for the desired number of reactions (plus one extra to account for pipetting errors).
| Component | Volume for 25 µL Reaction | Final Concentration |
| Nuclease-free water | Up to 25 µL | - |
| 5x PCR Buffer | 5 µL | 1x |
| dNTP mix (with 7-deaza-dGTP) | 0.5 µL of 10 mM mix | 200 µM of each dNTP |
| Forward Primer (10 µM) | 1.25 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1.25 µL | 0.5 µM |
| Template DNA | X µL | 1-100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.25 µL | 1.25 Units |
3. Thermal Cycling:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-68°C for 30 seconds (optimize with a gradient).
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
4. Analysis:
-
Analyze the PCR products by running a 5 µL aliquot on an agarose (B213101) gel with a suitable DNA ladder.
Visualizations
Caption: Standard workflow for PCR using 7-deaza-dGTP.
Caption: Logical workflow for troubleshooting low PCR yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biokom.com.pl [biokom.com.pl]
- 11. benchchem.com [benchchem.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. aun.edu.eg [aun.edu.eg]
Technical Support Center: Managing Non-Specific Amplification with 7-deaza-dGTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with non-specific amplification when using 7-deaza-dGTP in polymerase chain reaction (PCR).
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and why is it used in PCR?
7-deaza-dGTP is a modified analog of deoxyguanosine triphosphate (dGTP) used in PCR to amplify DNA templates rich in guanine (B1146940) (G) and cytosine (C).[1][2] In GC-rich regions, strong hydrogen bonds can lead to the formation of stable secondary structures like hairpins and G-quadruplexes.[2][3] These structures can impede or block the progression of DNA polymerase, resulting in low or no amplification of the target sequence.[1][2][3] The 7-deaza-dGTP molecule has a carbon atom instead of a nitrogen at the 7th position of the guanine base.[2][4] This modification prevents the formation of Hoogsteen base pairing, which is crucial for many secondary structures, thereby allowing the polymerase to read through these challenging regions more efficiently.[2][4]
Q2: What is non-specific amplification and what does it look like on a gel?
Non-specific amplification refers to the amplification of DNA sequences other than the intended target sequence during a PCR experiment.[5][6] This occurs when primers anneal to unintended sites on the template DNA that share some sequence similarity with the target.[5][6] On an agarose (B213101) gel, non-specific amplification typically appears as:
-
Multiple bands: In addition to the band of the expected size, other bands of different sizes are visible.
-
A smear: A continuous "smear" of DNA fragments of various lengths, often obscuring the target band.[4]
-
Primer-dimers: A low molecular weight band (usually below 100 bp) resulting from primers annealing to each other.
Q3: How can the use of 7-deaza-dGTP contribute to non-specific amplification?
While 7-deaza-dGTP is designed to resolve secondary structures and improve the amplification of specific, GC-rich targets, its use can inadvertently contribute to non-specific amplification under suboptimal conditions. By reducing the melting temperature (Tm) of GC-rich regions, it can lower the overall stringency of the reaction. This may allow primers to anneal to off-target sites more easily, especially if the annealing temperature is too low.
Troubleshooting Guide for Non-Specific Amplification
Issue: My PCR with 7-deaza-dGTP results in multiple bands, a smear, or unexpected products.
This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot and optimize your reaction.
Potential Cause 1: Suboptimal Annealing Temperature
A low annealing temperature is a frequent cause of non-specific amplification, as it reduces the stringency of primer binding.[5][6][7][8]
Solution:
-
Increase Annealing Temperature: Incrementally increase the annealing temperature in steps of 2°C to 5°C.[4][5][7]
-
Perform Gradient PCR: Use a thermal cycler with a gradient feature to test a range of annealing temperatures in a single experiment to identify the optimal temperature that maximizes the yield of the specific product while minimizing non-specific products.
Potential Cause 2: Incorrect Magnesium Concentration (MgCl₂)
Magnesium ions are a critical cofactor for DNA polymerase.[9] While essential, an excessively high concentration of MgCl₂ can stabilize non-specific primer-template interactions, leading to unwanted amplification products.[9][10][11]
Solution:
-
Optimize MgCl₂ Concentration: Titrate the MgCl₂ concentration in your reaction. A typical starting point is 1.5 mM, but the optimal concentration can range from 1.5 mM to 4.5 mM.[10][11] It's crucial to test a range of concentrations (e.g., 1.5, 2.0, 2.5, 3.0 mM) to find the ideal balance for your specific primers and template.
Potential Cause 3: Poor Primer Design or High Primer Concentration
Primers that have sequences complementary to other regions in the template or to each other can lead to non-specific amplification and primer-dimer formation.[6]
Solution:
-
Primer Design Review: Use primer design software (e.g., Primer-BLAST) to check for potential off-target binding sites and the propensity for self-dimerization or cross-dimerization.[7]
-
Reduce Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation and non-specific binding. Try reducing the final concentration of each primer to a range of 0.1 to 0.5 µM.
Potential Cause 4: Lack of a "Hot Start" Mechanism
Non-specific amplification can occur at low temperatures during reaction setup when the polymerase is still active.[3][12] A "hot start" approach prevents the polymerase from being active until the high-temperature denaturation step is reached.[3][12]
Solution:
-
Use a Hot-Start Polymerase: Employ a chemically modified or antibody-bound Taq polymerase that only becomes active at high temperatures.[3][4] This is highly effective in reducing non-specific amplification.[4]
-
Utilize Hot-Start 7-deaza-dGTP: Consider using a chemically modified "CleanAmp™" 7-deaza-dGTP, which contains a thermolabile protecting group at the 3'-hydroxyl.[3][12][13] This prevents nucleotide incorporation at lower temperatures, further improving specificity.[3][12][13]
Potential Cause 5: Use of PCR Additives
For particularly challenging templates, the combination of 7-deaza-dGTP with other PCR additives can significantly enhance specificity.
Solution:
-
Add Betaine and/or DMSO: Betaine and Dimethyl Sulfoxide (DMSO) are additives that help to reduce secondary structures in DNA and improve the specificity of PCR.[14][15][16] A combination of betaine, DMSO, and 7-deaza-dGTP has been shown to be very powerful for amplifying GC-rich sequences.[15]
| Additive | Recommended Final Concentration | Function |
| 7-deaza-dGTP | 3:1 ratio with dGTP[1][4][14][17] | Reduces secondary structures[1][4] |
| Betaine | 1.0 - 1.3 M[14][15] | Reduces secondary structure formation[14] |
| DMSO | 5 - 10%[14] | Reduces secondary structure, aids strand separation[14] |
Potential Cause 6: Excessive PCR Cycles or High Template Concentration
Too many PCR cycles can lead to the accumulation of non-specific products, especially after the target amplification has plateaued.[4][6] Very high concentrations of template DNA can also contribute to non-specific priming.[5]
Solution:
-
Reduce Cycle Number: Limit the number of PCR cycles to 25-35.[4][5] For high concentrations of starting template, 25-30 cycles may be sufficient.[5]
-
Optimize Template Amount: Use an appropriate amount of template DNA. For genomic DNA, 1-100 ng per reaction is a common range.[18]
Diagrams and Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bento.bio [bento.bio]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. quora.com [quora.com]
- 8. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.takarabio.com [help.takarabio.com]
- 10. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]
- 11. Optimizing the magnesium chloride concentration in a polymerase chain reaction / Sazaliza Mat Isa - UiTM Institutional Repository [ir.uitm.edu.my]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: 7-Deazaguanine and DNA Thermal Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of 7-deazaguanine (B613801) on DNA melting temperature (Tm). Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of substituting guanine (B1146940) with 7-deazaguanine on the thermal stability of a DNA duplex?
A1: The substitution of guanine (G) with 7-deazaguanine (7-zG) typically destabilizes the DNA duplex, resulting in a lower melting temperature (Tm). This destabilization occurs because replacing the N7 atom of guanine with a C-H group alters the electronic properties of the base and removes a key site for cation binding in the major groove.[1][2][3] This change affects the organization of salt ions and water molecules, which are crucial for stabilizing the DNA double helix.[1][2]
Q2: How significant is the decrease in Tm when 7-deazaguanine is incorporated into a DNA oligonucleotide?
A2: The magnitude of the Tm decrease can be significant and is dependent on the specific DNA sequence and the surrounding ionic conditions. For instance, the replacement of a single guanine with 7-deazaguanine in the sequence d(CGCGAATTCGCG) was reported to lower the Tm by approximately 7.7°C (from 57.7°C to 50.0°C) in a solution containing 100 mM NaCl.[4]
Q3: Does the position of the 7-deazaguanine substitution within an oligonucleotide affect the extent of destabilization?
A3: Yes, the context of the substitution matters. The incorporation of a 7-deazaguanine modification can have a notable effect on the dynamic structure of the DNA at the residues flanking the modification.[1][2] The overall impact on stability will therefore depend on the local sequence environment.
Q4: Are there any derivatives of 7-deazaguanine that can increase DNA stability?
A4: Yes. For example, 7-deaza-8-aza-deoxyguanosine, a modified version of 7-deazaguanine, has been shown to increase the stability of a DNA duplex by about 1°C in Tm compared to an unmodified G:C base pair.[5] This is attributed to the altered hydrogen bonding capabilities of the modified base.[5] Additionally, the introduction of a 7-vinyl-7-deazaguanine modification has been reported to increase the Tm of a duplex, likely due to enhanced π-stacking interactions.[6]
Troubleshooting Guide: DNA Melting Curve Analysis
Issue 1: Multiple Peaks in the Melt Curve
-
Possible Cause: The presence of more than one DNA species, such as primer-dimers, non-specific amplification products, or a single product with distinct melting domains (e.g., A/T-rich and G/C-rich regions).[7][8]
-
Troubleshooting Steps:
-
Verify Product Purity: Run the PCR product on an agarose (B213101) gel to confirm the presence of a single band of the expected size.[8]
-
Optimize Annealing Temperature: Increase the annealing temperature during PCR to reduce non-specific amplification and primer-dimer formation.[9]
-
Redesign Primers: If primer-dimers persist, consider redesigning the primers.[9]
-
Use Prediction Software: Employ software like uMelt to predict the melting behavior of your amplicon; some sequences inherently produce multiple peaks.[7][10]
-
Issue 2: Broad Melt Peak
-
Possible Cause: This can be related to the sensitivity of the instrument or the presence of minor, unresolved non-specific products.[9] It can also indicate a less cooperative melting transition.
-
Troubleshooting Steps:
Issue 3: Unexpected Shift in Melting Temperature (Tm)
-
Possible Cause:
-
Incorrect Salt Concentration: The ionic strength of the buffer significantly impacts Tm. Higher salt concentrations generally increase Tm.[1]
-
Template Contamination: The presence of contaminants in the DNA template can affect the melting behavior.[9]
-
Reagent Composition: Different master mixes or buffers can have varying ionic strengths and pH, leading to different Tm values for the same product.[9]
-
-
Troubleshooting Steps:
-
Verify Buffer Composition: Ensure the correct preparation and concentration of all buffer components.
-
Assess Template Quality: Check the purity of your DNA template and consider re-purification if necessary.[9]
-
Maintain Consistent Reagents: Use the same batch of reagents for comparative experiments to minimize variability.
-
Quantitative Data Summary
The following tables summarize the reported changes in DNA melting temperature (Tm) upon substitution with 7-deazaguanine (7-zG) and its derivatives.
Table 1: Effect of Single 7-Deazaguanine Substitution on Tm
| Parent DNA Sequence | Modified Sequence (X = 7-zG) | Oligo Conc. (µM) | Salt Conditions | Tm of Parent (°C) | Tm of Modified (°C) | ΔTm (°C) | Reference |
| d(CGCGAATTCGCG) | d(CGCGAATTCX GCG) | 10 | 100 mM NaCl | 57.7 | 50.0 | -7.7 | [4] |
| DDD | DZA-DDD | 4 | 100 mM NaCl, 20 mM KH₂PO₄ | 59.1 | 53.2 | -5.9 | [4] |
Table 2: Effect of 7-Deazaguanine Derivatives on Tm
| Derivative | Observation | ΔTm (°C) | Reference |
| 7-deaza-8-aza-deoxyguanosine | Increased duplex stability compared to G:C | ~ +1.0 | [5] |
| 7-vinyl-7-deazaguanine | Higher Tm than duplexes with G or 7-deazaG | Not specified | [6] |
Experimental Protocols
Protocol: DNA Duplex Melting Temperature (Tm) Measurement by UV-Vis Spectrophotometry
This protocol outlines the standard procedure for determining the Tm of oligonucleotides.
1. Materials and Reagents:
-
Lyophilized single-stranded DNA oligonucleotides (unmodified and 7-deazaguanine-modified)
-
Melting Buffer: 20 mM Sodium Phosphate (pH 7.0), 0.25 M NaCl, 0.2 mM EDTA[11]
-
Nuclease-free water
-
Quartz cuvettes (10 mm path length)[11]
-
UV-Vis spectrophotometer with a temperature controller[11]
2. Procedure:
-
Oligonucleotide Preparation and Annealing:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to prepare stock solutions.
-
Mix equimolar amounts of the complementary single strands in the melting buffer.
-
Anneal the duplex by heating the solution to 95°C for 5 minutes, followed by slow cooling to room temperature.[12]
-
-
UV-Vis Spectrophotometer Setup:
-
Data Acquisition:
-
Transfer the annealed DNA duplex solution to a clean quartz cuvette.
-
Place the cuvette in the spectrophotometer's temperature-controlled cell holder.
-
Monitor the absorbance at 260 nm as the temperature is ramped up.[13]
-
3. Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to generate the melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.
-
For a more precise determination, calculate the first derivative of the melting curve (d(Absorbance)/dT). The peak of the first derivative plot corresponds to the Tm.[14]
Visualizations
Below are diagrams illustrating key concepts and workflows related to the study of 7-deazaguanine in DNA.
References
- 1. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Introduction of Cationic Charge into DNA Near the Major Groove Edge of a Guanine•Cytosine Base Pair: Characterization of Oligodeoxynucleotides Substituted with 7-Aminomethyl-7-Deaza-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deaza dG (PPG) 7 deaza 8 aza dG Oligo Modifications from Gene Link [genelink.com]
- 6. researchgate.net [researchgate.net]
- 7. eu.idtdna.com [eu.idtdna.com]
- 8. mrdnalab.com [mrdnalab.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 12. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emeraldcloudlab.com [emeraldcloudlab.com]
- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Sequencing with 7-Deazaguanine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for dealing with sequencing challenges related to the use of 7-deazaguanine (B613801), a modified guanine (B1146940) base analog.
Frequently Asked Questions (FAQs)
Q1: What is 7-deazaguanine and why is it used in sequencing?
A1: 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is an analog of dGTP where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon. This modification prevents the formation of Hoogsteen base pairs, which are responsible for creating stable secondary structures like hairpins and G-quadruplexes in GC-rich DNA regions.[1][2] These secondary structures can cause DNA polymerase to stall or dissociate, leading to premature termination of sequencing reactions and resulting in artifacts such as band compressions in Sanger sequencing.[2][3] By incorporating 7-deaza-dGTP, these secondary structures are destabilized, allowing for improved read-through by the polymerase and enhancing the quality of sequencing data for GC-rich templates.[4][5]
Q2: Does 7-deazaguanine itself cause sequencing artifacts?
A2: While 7-deazaguanine is primarily used to resolve sequencing artifacts, its use can be associated with certain issues if not optimized. It is not typically a source of artifacts in the way that GC-rich regions are, but improper use can lead to poor sequencing results. Potential problems include polymerase inhibition, reduced PCR efficiency if dGTP is completely replaced, and altered migration of DNA fragments in gels.[2][6][7]
Q3: When should I consider using 7-deaza-dGTP in my experiments?
A3: You should consider using 7-deaza-dGTP when you are working with DNA templates that have a high GC content (typically >60%) and are experiencing issues such as:
-
Failed or inefficient PCR amplification.[8]
-
No or low yield of PCR products.[9]
-
Non-specific PCR products.[6]
-
Band compressions in Sanger sequencing electropherograms.[1][3]
-
Biased amplification in Next-Generation Sequencing (NGS).[1] It is also beneficial when working with low amounts of poor-quality DNA from challenging sources.[4][10]
Q4: Can 7-deaza-dGTP be used in both Sanger and Next-Generation Sequencing (NGS)?
A4: Yes, 7-deaza-dGTP and its derivatives are used in both sequencing platforms. In Sanger sequencing, it is often incorporated during the cycle sequencing reaction to resolve band compressions.[1] For NGS, it is typically included in the library preparation workflow, specifically during the PCR amplification step, to ensure more uniform coverage of GC-rich regions.[1]
Q5: How does the incorporation of 7-deazaguanine affect the physical properties of DNA?
A5: The incorporation of 7-deazaguanine can alter the physical properties of DNA. Notably, it may reduce the efficiency of ethidium (B1194527) bromide intercalation, which can affect visualization on agarose (B213101) gels.[10] Therefore, alternative staining methods or fluorescently labeled primers may be necessary for accurate detection and quantification.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise when using 7-deaza-dGTP in your sequencing experiments.
| Problem | Potential Cause | Recommended Solution | Citation |
| No or low PCR product yield | Formation of secondary structures in a GC-rich template inhibiting polymerase. | Incorporate 7-deaza-dGTP in the PCR master mix, typically at a 3:1 ratio with dGTP. Consider using a "Hot Start" polymerase to prevent non-specific amplification. | [7][9] |
| Polymerase inhibition. | Ensure the template DNA is free of contaminants like salts or ethanol (B145695). Re-purify the template if necessary. | [2] | |
| Suboptimal ratio of 7-deaza-dGTP to dGTP. | Titrate the ratio of 7-deaza-dGTP to dGTP. While a 3:1 ratio is a good starting point, other ratios like 1:1 or complete replacement might be optimal for your specific template. | [2] | |
| Non-specific bands or a smeared gel | Non-specific primer annealing or polymerase errors, often exacerbated by difficult templates. | Optimize the annealing temperature. Increase the stringency by raising the temperature. Reduce the number of PCR cycles. | [9] |
| Band compression still observed in Sanger sequencing | Incomplete substitution of dGTP. | Increase the ratio of 7-deaza-dGTP to dGTP. In some cases, complete replacement may be necessary. | [2] |
| Presence of a strong secondary structure not resolved by 7-deaza-dGTP alone. | Combine the use of 7-deaza-dGTP with other PCR enhancers like betaine (B1666868) or DMSO. | [1][2] | |
| Unexpected stop in sequence | Polymerase stalling at a particularly difficult region. | Try a different DNA polymerase that has better processivity with modified nucleotides. Consider altering cycling conditions, such as increasing the extension time. | [2] |
| Poor visualization of PCR product on an agarose gel | Reduced efficiency of ethidium bromide intercalation with 7-deazaguanine-containing DNA. | Use alternative DNA staining methods or fluorescently labeled primers for detection. | [6][10] |
Quantitative Data Summary
Direct quantitative comparisons of sequencing error rates with and without 7-deaza-dGTP are limited in the literature. The primary benefit is the successful generation of high-quality sequence data from otherwise challenging templates. The table below summarizes the qualitative and semi-quantitative impact of using 7-deaza-dGTP.
| Metric | Standard dGTP in GC-Rich Regions | With 7-deaza-dGTP in GC-Rich Regions | Reference |
| PCR Product Yield | Low to none, with non-specific products | Significantly improved yield of the specific product | [4] |
| Sanger Sequencing Quality | Band compressions, ambiguous base calls, premature signal loss | Resolution of band compressions, clear base calling, and increased read length | [1][3] |
| NGS Coverage | Biased amplification leading to uneven coverage | More uniform and complete sequence coverage | [1] |
| Polymerase Fidelity | High, but prone to stalling and termination | Generally reported to improve accuracy by reducing artifacts; no direct reports of increased misincorporation rates | [11] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA for Sanger Sequencing using 7-deaza-dGTP
This protocol is designed for the robust amplification of DNA templates with high GC content prior to Sanger sequencing.
Materials:
-
DNA template with high GC content
-
Forward and reverse primers
-
dNTP mix (containing dATP, dCTP, dTTP)
-
dGTP solution
-
7-deaza-dGTP solution
-
High-fidelity or Hot Start DNA polymerase and corresponding reaction buffer
-
Nuclease-free water
-
(Optional) PCR enhancers: Betaine, DMSO
Procedure:
-
Prepare the dNTP/7-deaza-dGTP Mix: For most applications, a 3:1 ratio of 7-deaza-dGTP to dGTP is recommended.[7] Prepare a nucleotide mixture containing 0.2 mM each of dATP, dCTP, and dTTP, 0.05 mM of dGTP, and 0.15 mM of 7-deaza-dGTP.
-
Set up the PCR Reaction: Assemble the reaction on ice. A typical 25 µL reaction is as follows:
| Component | Final Concentration |
| 10x PCR Buffer | 1x |
| dNTP/7-deaza-dGTP Mix | 0.2 mM each (dATP, dCTP, dTTP), 0.05 mM dGTP, 0.15 mM 7-deaza-dGTP |
| Forward Primer | 0.1 - 0.5 µM |
| Reverse Primer | 0.1 - 0.5 µM |
| Template DNA | 50 - 200 ng (genomic) |
| DNA Polymerase | As per manufacturer's instructions |
| (Optional) Betaine | 1.3 M |
| (Optional) DMSO | 5% |
| Nuclease-free water | to 25 µL |
-
Perform Thermal Cycling:
-
Initial Denaturation: 95°C for 10 minutes (for Hot Start polymerases)
-
35-40 Cycles:
-
Denaturation: 95°C for 30-60 seconds
-
Annealing: 55-65°C for 30-60 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 10 minutes
-
-
Analyze PCR Product: Run 5 µL of the PCR product on an agarose gel to verify the size and purity of the amplified fragment. Remember that visualization may be affected by the presence of 7-deazaguanine.
Protocol 2: Cycle Sequencing of GC-Rich Templates with 7-deaza-dGTP
This protocol is for the cycle sequencing reaction itself. Note that many commercial sequencing kits already contain 7-deaza-dGTP.[1]
Materials:
-
Purified PCR product from Protocol 1
-
Sequencing primer
-
Cycle sequencing kit (e.g., BigDye™ Terminator)
-
If the kit does not contain a 7-deaza analog, a dGTP/7-deaza-dGTP mix is required.
Procedure:
-
Prepare the Cycle Sequencing Reaction Mix: If your kit does not include a 7-deaza analog, prepare a nucleotide mix as described in Protocol 1. The optimal ratio may need to be determined empirically, but a 3:1 ratio of 7-deaza-dGTP to dGTP is a good starting point. Some studies suggest a 4:1 ratio of 7-deaza-dGTP to dITP can also be effective.[3]
-
Set up the Cycle Sequencing Reaction: Follow the manufacturer's instructions for the cycle sequencing kit, using the purified PCR product as the template.
-
Perform Cycle Sequencing:
-
Typically 25-30 cycles of:
-
Denaturation: 96°C for 10-30 seconds
-
Annealing: 50-55°C for 5-15 seconds
-
Extension: 60°C for 2-4 minutes
-
-
-
Purify Sequencing Products: Remove unincorporated dye terminators and salts using a suitable purification method (e.g., ethanol precipitation or spin columns).
-
Capillary Electrophoresis: Resuspend the purified product in highly deionized formamide (B127407) and run on an automated capillary electrophoresis DNA sequencer.
Visualizations
Phage Anti-Restriction Signaling Pathway
Some bacteriophages incorporate 7-deazaguanine derivatives into their DNA as a defense mechanism against the host bacterium's restriction enzymes. This is a natural example of a signaling pathway involving this modified base.[12][13][14]
Caption: Phage defense mechanism using 7-deazaguanine modification.
Experimental Workflow for Sequencing GC-Rich DNA
This workflow outlines the key steps in successfully sequencing a GC-rich DNA template using 7-deazaguanine.
Caption: Workflow for sequencing GC-rich DNA with 7-deaza-dGTP.
Troubleshooting Logic for Failed PCR of GC-Rich Regions
This diagram illustrates a logical approach to troubleshooting when PCR of a GC-rich region fails.
Caption: Troubleshooting workflow for failed PCR of GC-rich regions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 7-Deazaguanine modifications protect phage DNA from host restriction systems [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. 7-Deazaguanine modifications protect phage DNA from host restriction systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PCR Specificity with Hot Start & 7-deaza-dGTP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving PCR specificity using Hot Start methodologies and 7-deaza-dGTP.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and how does it improve PCR specificity?
A1: 7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP). In the 7-deaza-dGTP molecule, the nitrogen atom at the 7th position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which can lead to the formation of secondary structures like G-quadruplexes in GC-rich DNA regions.[1][2] These secondary structures can stall the DNA polymerase, resulting in incomplete amplification or non-specific products.[3][4] By incorporating 7-deaza-dGTP, the stability of these secondary structures is reduced, allowing for more efficient and specific amplification of challenging GC-rich templates.[2][3]
Q2: What is Hot Start PCR and what are its advantages?
A2: Hot Start PCR is a technique that inhibits DNA polymerase activity at lower temperatures (e.g., room temperature) during reaction setup. This is crucial for preventing the formation of non-specific products and primer-dimers that can occur due to the low stringency of primer annealing at these temperatures.[3][5] Activity is initiated only when the reaction reaches the high temperatures of the initial denaturation step. This can be achieved through various methods, including using a polymerase that is reversibly inactivated by antibodies or chemical modifications, or by using dNTPs with a thermolabile protecting group.[1][3] The primary advantage of Hot Start PCR is a significant increase in amplification specificity and yield of the desired product.[6]
Q3: When should I consider using a combination of Hot Start PCR and 7-deaza-dGTP?
A3: The combination of Hot Start PCR and 7-deaza-dGTP is particularly beneficial when amplifying DNA templates with high GC content (typically >60-65%).[4] You should consider this combined approach when you experience issues such as low or no PCR product, the presence of multiple non-specific bands, or a smear on your agarose (B213101) gel, especially with templates known to form strong secondary structures.[4][7] This combination is also highly effective for amplifying challenging targets, such as those found in molecular diagnostics for inherited diseases.[3][5] The use of a Hot Start version of 7-deaza-dGTP can further enhance results, allowing for the amplification of targets with up to 85% GC content.[3][5]
Q4: What is the recommended ratio of 7-deaza-dGTP to dGTP in a PCR reaction?
A4: For most applications, a partial substitution of dGTP with 7-deaza-dGTP is recommended. The most commonly cited and effective ratio is 3:1 of 7-deaza-dGTP to dGTP.[4][8][9] For instance, if the final concentration of each dNTP in your reaction is 200 µM, you would use 150 µM of 7-deaza-dGTP and 50 µM of dGTP, while maintaining dATP, dCTP, and dTTP at 200 µM.[4] Reactions containing a mixture of both are often more efficient than those with 7-deaza-dGTP alone.[9]
Q5: Can I use 7-deaza-dGTP-containing PCR products for downstream applications like sequencing?
A5: Yes, PCR products amplified using 7-deaza-dGTP can be used for downstream applications, including Sanger sequencing. In fact, incorporating 7-deaza-dGTP during PCR can significantly improve the quality of sequencing data for GC-rich targets by reducing background noise and improving base-calling.[3][5] It helps to eliminate recurrent artifacts that can occur during the sequencing of amplified DNA.[10]
Troubleshooting Guides
Problem 1: Low or No Amplicon Yield
| Potential Cause | Recommended Solution |
| High GC Content of Template | Incorporate 7-deaza-dGTP at a 3:1 ratio to dGTP.[8][9] For extremely GC-rich templates (>80%), consider using a Hot Start 7-deaza-dGTP mix.[5] |
| Suboptimal Annealing Temperature | Optimize the annealing temperature by performing a gradient PCR. A good starting point is 3-5°C below the calculated melting temperature (Tm) of the primers.[6] |
| Inefficient Polymerase Activity | Ensure you are using a DNA polymerase suitable for GC-rich templates. Some polymerases are specifically engineered for higher processivity through difficult regions.[1] Consider increasing the polymerase concentration slightly, especially if PCR additives are used.[6] |
| Presence of PCR Inhibitors | If the DNA template is of low quality, inhibitors may be present. Diluting the template DNA can sometimes resolve this issue. Alternatively, re-purify the DNA sample. |
| Incorrect Magnesium Concentration | Magnesium concentration is critical for polymerase activity. Optimize the MgCl2 concentration, typically in a range of 1.5 to 3.0 mM. |
Problem 2: Non-Specific Amplification (Smears or Multiple Bands)
| Potential Cause | Recommended Solution |
| Non-Specific Primer Annealing at Low Temperatures | Use a Hot Start DNA polymerase or Hot Start dNTPs to prevent amplification before the reaction reaches the stringent annealing temperature.[6] |
| Primer-Dimer Formation | Review your primer design to ensure minimal self-complementarity, especially at the 3' ends.[6] Using a Hot Start approach will also significantly reduce primer-dimer formation. |
| Annealing Temperature is Too Low | Increase the annealing temperature in increments of 1-2°C. This increases the stringency of primer binding.[6] |
| Excessive Number of PCR Cycles | Reduce the total number of PCR cycles. Over-cycling can lead to the accumulation of non-specific products. |
| Template DNA Concentration is Too High | Excessive template DNA can lead to non-specific amplification. Reduce the amount of template DNA in the reaction. |
Experimental Protocols
Standard PCR Protocol with 7-deaza-dGTP
This is a general guideline and may require optimization for specific templates and polymerases.
-
Reaction Setup:
-
Prepare a master mix on ice. For a 25 µL reaction, the components are as follows:
-
| Component | Final Concentration | Volume for 25 µL Reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP Mix (10 mM total; with 3:1 7-deaza-dGTP:dGTP) | 200 µM of each dNTP | 0.5 µL |
| Forward Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Reverse Primer (10 µM) | 0.2 - 0.5 µM | 0.5 - 1.25 µL |
| Hot Start Taq DNA Polymerase (5 U/µL) | 1.25 Units | 0.25 µL |
| Template DNA (e.g., human genomic DNA) | 1-100 ng | 1 µL |
| Nuclease-free water | - | to 25 µL |
-
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95-98°C | 2-10 min | 1 |
| Denaturation | 95°C | 30-40 sec | 30-40 |
| Annealing | 55-68°C | 30 sec - 1 min | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Visualizations
Caption: Mechanism of Hot Start PCR improving specificity.
Caption: How 7-deaza-dGTP overcomes PCR inhibition.
Caption: A logical workflow for troubleshooting PCR with GC-rich templates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amplifying Tough Templates with 7-deaza-dGTP, Betaine, and DMSO
Welcome to the technical support center for advanced PCR applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the amplification of difficult DNA templates, such as those with high GC content or stable secondary structures. Here, we provide troubleshooting advice and frequently asked questions for the combined use of 7-deaza-dGTP, betaine (B1666868), and DMSO.
Troubleshooting Guide for Tough Template PCR
When amplifying challenging DNA templates, the synergistic use of 7-deaza-dGTP, betaine, and DMSO can be highly effective. However, optimization is often necessary. The following table addresses common issues you might encounter.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No PCR Product or Very Faint Band | - Suboptimal concentration of one or more additives.- Formation of highly stable secondary structures in the template DNA that are not resolved.- Inhibition of DNA polymerase activity by high concentrations of additives.[1][][3] | - Optimize Additive Concentrations Sequentially: Start by adding one additive, typically DMSO or betaine, and run a gradient to find the optimal concentration. Then, titrate in the second and third additives.[4][5]- Increase Denaturation Temperature/Time: For templates with very high GC content, increasing the denaturation temperature (e.g., to 98°C) or extending the denaturation time can help fully separate the DNA strands.[4]- Use a Combination of Additives: A combination of 7-deaza-dGTP, betaine, and DMSO can have a powerful synergistic effect where individual additives fail.[6][7][8] |
| Non-Specific PCR Products (Multiple Bands) | - Primer-dimer formation or non-specific primer annealing.- Suboptimal annealing temperature, which may be lowered by the presence of additives like DMSO.[9] | - Adjust Annealing Temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature in the presence of the additives. The presence of DMSO, in particular, can lower the optimal annealing temperature.[10]- Optimize Primer Design: Ensure primers are specific and have minimal self-complementarity.[4]- Titrate MgCl₂ Concentration: Additives can affect the availability of magnesium ions, so optimizing the MgCl₂ concentration may be necessary.[11] |
| Smear on Agarose (B213101) Gel | - DNA degradation.- Excessive enzyme concentration or number of PCR cycles. | - Check Template DNA Integrity: Run your template DNA on an agarose gel to ensure it is not degraded.[10]- Reduce Enzyme Concentration: Too much DNA polymerase can lead to non-specific amplification.[4]- Decrease the Number of PCR Cycles: Over-cycling can result in the accumulation of non-specific products.[3] |
| Reduced Staining with Intercalating Dyes | - Incorporation of 7-deaza-dGTP into the PCR product. | - Use Alternative Visualization Methods: Some DNA staining dyes that intercalate into the DNA may show reduced fluorescence with amplicons containing 7-deaza-dGTP.[12] Consider using alternative DNA stains or increasing the dye concentration. |
Frequently Asked Questions (FAQs)
Q1: How do 7-deaza-dGTP, betaine, and DMSO individually help in amplifying tough templates?
A1:
-
7-deaza-dGTP: This is an analog of dGTP where the nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon.[13] This substitution reduces the stability of G-C base pairing and prevents the formation of secondary structures like G-quadruplexes without disrupting the normal Watson-Crick base pairing that is essential for DNA polymerase activity.[13][14][15]
-
Betaine: As an isostabilizing agent, betaine reduces the melting temperature (Tm) of DNA and equalizes the stability of A-T and G-C base pairs.[16] This helps to minimize the formation of secondary structures in GC-rich regions.[16][17]
-
DMSO (Dimethyl Sulfoxide): DMSO is a co-solvent that helps to disrupt secondary structures in the DNA template by interfering with base stacking.[18][19] It can also lower the annealing temperature of primers.[][9]
Q2: What are the recommended starting concentrations for these additives?
A2: It is crucial to empirically determine the optimal concentration for each additive. However, the following table provides commonly used starting ranges.
| Additive | Recommended Concentration Range |
| 7-deaza-dGTP | Replace 50-75% of the dGTP. A common ratio is 3:1 of 7-deaza-dGTP to dGTP.[12][15] |
| Betaine | 0.5 M to 2.5 M[4][5][20] |
| DMSO | 2% to 10% (v/v)[1][4][5] |
Q3: Can I use all three additives together? What are the benefits?
A3: Yes, the combination of 7-deaza-dGTP, betaine, and DMSO can be very powerful for amplifying extremely difficult templates with high GC content (ranging from 67% to 79%).[6][7][8] This combination can provide a synergistic effect, succeeding where individual or pairwise additives fail.[6][21] By using them in combination, each reagent can often be used at a lower concentration, which helps to avoid inhibiting the DNA polymerase.[6]
Q4: Are there any negative effects of using these additives?
A4: Yes. High concentrations of DMSO (above 10%) can inhibit Taq polymerase.[1][3][5] The use of 7-deaza-dGTP can lead to reduced staining with some intercalating DNA dyes.[12] It is also important to note that while some studies show a synergistic effect, others have found that combining DMSO and betaine did not improve PCR success rate and could even be inhibitory in some cases.[22][23] Therefore, careful optimization is key.
Q5: Will these additives affect downstream applications like sequencing?
A5: PCR products generated with this mixture of additives generally do not require additional purification before downstream applications like TA cloning or automated DNA sequencing.[6] In fact, the presence of these molecules can sometimes be beneficial for the sequencing reaction itself.[6]
Experimental Protocols
Generalized Protocol for PCR with 7-deaza-dGTP, Betaine, and DMSO
This protocol serves as a starting point. Optimization of each component is highly recommended.
-
Reagent Preparation:
-
Thaw all components (template DNA, primers, dNTPs, buffer, DNA polymerase, 7-deaza-dGTP, betaine, and DMSO) on ice.
-
Prepare a dNTP mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP. For example, if your final concentration of each dNTP is 200 µM, the guanine nucleotide mix would be 150 µM 7-deaza-dGTP and 50 µM dGTP.[12][15]
-
-
PCR Master Mix Assembly:
-
In a sterile microcentrifuge tube on ice, prepare a master mix for the desired number of reactions (plus one extra to account for pipetting errors).
-
For a single 50 µL reaction, add the components in the following order:
-
Nuclease-free water
-
10X PCR Buffer
-
dNTP mix (with 7-deaza-dGTP)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Betaine (5 M stock)
-
DMSO
-
Template DNA
-
DNA Polymerase
-
-
The final concentrations should be optimized. A good starting point is 1.3 M betaine, 5% DMSO, and a 3:1 ratio of 7-deaza-dGTP to dGTP.[6][8]
-
-
Thermal Cycling:
-
Gently mix the reactions and spin them down.
-
Place the reactions in a thermal cycler and start the PCR program. A typical program might be:
-
Initial Denaturation: 95-98°C for 2-5 minutes.
-
30-40 Cycles:
-
Denaturation: 95-98°C for 30 seconds.
-
Annealing: 55-68°C for 30 seconds (optimize with a gradient).
-
Extension: 72°C for 1 minute per kb.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Visualizations
Caption: A troubleshooting workflow for amplifying tough templates.
Caption: Mechanisms of action for common PCR additives.
References
- 1. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 3. genelink.com [genelink.com]
- 4. Microbe Insights [microbiosci.com]
- 5. GCリッチPCRシステムのトラブルシューティング [sigmaaldrich.com]
- 6. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betaine, dimethyl sulfoxide, and 7-deaza-dGTP, a powerful mixture for amplification of GC-rich DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In PCR, what are the functions of DMSO? | AAT Bioquest [aatbio.com]
- 10. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. neb.com [neb.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Betaine improves the PCR amplification of GC-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis | PLOS One [journals.plos.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. DMSO and betaine significantly enhance the PCR amplification of ITS2 DNA barcodes from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Cloning PCR Products Containing 7-Deazaguanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers may encounter when cloning PCR products that have incorporated 7-deazaguanine (B613801).
Frequently Asked Questions (FAQs)
Q1: What is 7-deazaguanine and why is it used in PCR?
A1: 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) is an analog of deoxyguanosine triphosphate (dGTP). In its structure, the nitrogen atom at position 7 of the guanine (B1146940) base is replaced by a carbon atom. This modification is particularly useful for the PCR amplification of DNA templates with high Guanine-Cytosine (GC) content (typically >60%).[1][2] The substitution of nitrogen with carbon prevents the formation of Hoogsteen base pairs, which can lead to stable secondary structures like hairpins in GC-rich regions.[3] These secondary structures can stall DNA polymerase, resulting in inefficient or failed amplification.[1] By incorporating 7-deazaguanine, the stability of these secondary structures is reduced, allowing the polymerase to proceed and improving the yield of the desired PCR product.[1][2]
Q2: When should I consider using 7-deaza-dGTP in my PCR experiments?
A2: You should consider using 7-deaza-dGTP when you encounter difficulties amplifying GC-rich DNA templates.[1] It is especially beneficial in situations where you observe no PCR product, low yields, or non-specific amplification with standard PCR conditions.[1] Furthermore, it has proven effective when working with small amounts of poor-quality DNA templates.[2][4]
Q3: Can I clone a PCR product that contains 7-deazaguanine?
A3: Yes, it is possible to clone PCR products containing 7-deazaguanine. However, some challenges may arise, particularly with downstream enzymatic steps such as restriction digestion.[4][5] It is also recommended to sequence the final clones to verify the integrity of the insert, as there is a potential for an increased mutation rate.[4]
Q4: Will restriction enzymes recognize and cut my 7-deazaguanine-containing PCR product?
A4: The presence of 7-deazaguanine in a restriction enzyme's recognition site can inhibit cleavage. The modification occurs in the major groove of the DNA, a region important for recognition by many restriction enzymes. Therefore, if the recognition sequence of your chosen enzyme contains a guanine residue, its activity may be partially or completely blocked. It is advisable to either use restriction enzymes that are known to be unaffected by this modification or to choose a cloning strategy that does not rely on restriction digestion of the PCR product, such as TA cloning or blunt-end cloning.
Q5: How does 7-deazaguanine affect the efficiency of ligation?
A5: There is limited direct evidence to suggest that 7-deazaguanine significantly inhibits the enzymatic activity of T4 DNA ligase. However, any alterations to the ends of the PCR product, such as inefficient A-tailing by Taq polymerase due to the presence of the analog, could indirectly affect the efficiency of TA cloning. For blunt-end ligation, ensuring the PCR product has been properly end-polished is crucial.
Q6: Will I encounter problems with transforming plasmids containing 7-deazaguanine into E. coli?
A6: While standard chemical transformation and electroporation are generally effective, some bacterial strains possess restriction-modification systems that can recognize and degrade foreign DNA containing modified bases.[6][7][8] If you experience significantly lower transformation efficiency with your 7-deazaguanine-containing construct compared to a control plasmid, using a restriction-deficient cloning strain of E. coli may be beneficial.
Q7: Is it possible to sequence my clones containing 7-deazaguanine?
A7: Yes. In fact, 7-deaza-dGTP is often used to improve the sequencing of GC-rich DNA regions by reducing secondary structures that can cause premature termination of the sequencing reaction.[2][9] Therefore, you should not face any significant issues when sequencing your confirmed clones.
Q8: Does the use of 7-deaza-dGTP in PCR lead to an increased mutation rate?
A8: While 7-deazaguanine correctly forms Watson-Crick base pairs with cytosine, the modification can subtly alter the DNA structure.[10] Some anecdotal evidence suggests a potential for an increased mutation rate, which is why it is highly recommended to sequence your final clones to ensure the fidelity of the amplified sequence.[4]
Troubleshooting Guides
Problem: Low or No PCR Product Yield with 7-deaza-dGTP
| Possible Cause | Recommended Solution |
| Suboptimal 7-deaza-dGTP:dGTP Ratio | The most commonly recommended ratio is 3:1 of 7-deaza-dGTP to dGTP.[1][3] For a final concentration of 200 µM for each dNTP, use 150 µM 7-deaza-dGTP and 50 µM dGTP. Complete replacement of dGTP may reduce PCR efficiency.[1][3] |
| Incorrect Annealing Temperature | Perform a gradient PCR to empirically determine the optimal annealing temperature. A good starting point is 5°C below the calculated melting temperature (Tm) of the primers.[1] |
| Poor Template Quality or PCR Inhibitors | Ensure you are using high-purity template DNA. If inhibitors are suspected, consider diluting the template or using a DNA cleanup kit.[1][11] |
| Insufficient Number of PCR Cycles | For low amounts of starting template, increase the number of PCR cycles in increments of 5.[12] |
Problem: Incomplete or Failed Restriction Digestion of the PCR Product
| Possible Cause | Recommended Solution |
| Enzyme Inhibition by 7-deazaguanine | The guanine analog in the recognition site is likely inhibiting the restriction enzyme.[5] Check the enzyme's technical datasheet for sensitivity to modified bases. If possible, choose an enzyme whose recognition site does not contain guanine. |
| Alternative Cloning Strategy Required | Switch to a cloning method that does not require restriction digestion of the PCR product. Options include: TA Cloning: Use a Taq polymerase that leaves a 3'-A overhang and a linearized vector with a 3'-T overhang. Blunt-End Cloning: Use a high-fidelity, proofreading polymerase that produces blunt ends and a blunt-end cloning vector. Ligation Independent Cloning (LIC): Design primers with specific overhangs compatible with a LIC vector. |
Problem: Low Transformation Efficiency
| Possible Cause | Recommended Solution |
| Host Restriction-Modification (R-M) System | The host E. coli strain may be degrading the plasmid due to the modified bases. Transform your ligation product into a cloning strain that is deficient in major R-M systems (e.g., strains with hsdR mutation). |
| Poor Ligation Product Quality | Inefficient ligation will naturally lead to low numbers of transformants. Re-evaluate your ligation step, ensuring optimal vector-to-insert ratio and fresh ligase buffer. |
| Low Quality Competent Cells | The competency of the E. coli cells may be low. Prepare fresh competent cells or use a new batch of commercially available high-efficiency competent cells. |
Experimental Protocols
Protocol 1: PCR Amplification with 7-deaza-dGTP
This protocol is a general guideline for amplifying a GC-rich DNA target using a partial substitution of dGTP with 7-deaza-dGTP.
-
Prepare the dNTP Mix:
-
Prepare a working stock of a dNTP mix containing:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dTTP
-
50 µM dGTP
-
150 µM 7-deaza-dGTP
-
-
Alternatively, add the individual dNTPs to the reaction mix to achieve these final concentrations.
-
-
Set up the PCR Reaction:
-
In a sterile PCR tube, combine the following components on ice:
-
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 5x PCR Buffer | 10 µL | 1x |
| dNTP Mix (from step 1) | 5 µL | 200 µM each dNTP (with 3:1 7-deaza-dGTP:dGTP) |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1-5 µL | 10 pg - 100 ng |
| Taq DNA Polymerase | 0.5 µL | 2.5 units |
| Nuclease-Free Water | Up to 50 µL | - |
-
Perform Thermal Cycling:
-
Use the following general cycling parameters, optimizing the annealing temperature and extension time as needed:
-
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 30-35 |
| Annealing | 55-68°C (Gradient) | 30 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | - |
-
Analyze the Product:
-
Run 5 µL of the PCR product on an agarose (B213101) gel to verify the size and yield of the amplicon.
-
Visualizations
Caption: Structural difference between guanine and 7-deazaguanine.
Caption: Troubleshooting workflow for cloning PCR products containing 7-deazaguanine.
Caption: Inhibition of restriction enzyme cleavage by 7-deazaguanine.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of restriction enzyme cleavage of DNA modified with 7-deaza-dGTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel genomic island modifies DNA with 7-deazaguanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of dITP or 7-deaza dGTP during PCR improves sequencing of the product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. bio-rad.com [bio-rad.com]
Technical Support Center: The Impact of 7-Deazaguanine on DNA Polymerase Fidelity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information, troubleshooting guides, and frequently asked questions regarding the use of 7-deazaguanine (B613801) and its impact on DNA polymerase fidelity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-deazaguanine and why is it used in molecular biology?
A1: 7-deazaguanine is a structural analog of the natural DNA base guanine (B1146940). In this molecule, the nitrogen atom at position 7 (N7) of the purine (B94841) ring is replaced with a carbon-hydrogen (CH) group.[1][2] This modification is critical because the N7 position is involved in forming non-standard hydrogen bonds, known as Hoogsteen base pairs.[3][4] By replacing the nitrogen with a methine group, 7-deazaguanine effectively prevents the formation of these Hoogsteen bonds, which can lead to secondary structures in GC-rich DNA regions.[2]
Therefore, its primary use is in PCR and DNA sequencing to overcome challenges associated with GC-rich templates, such as premature termination of the reaction, by reducing the formation of stable secondary structures like G-quadruplexes.[5][6]
Q2: How does 7-deazaguanine (7dG) fundamentally affect DNA polymerase fidelity?
A2: The impact of 7-deazaguanine on DNA polymerase fidelity is context-dependent.
-
Increased Fidelity in Specific Contexts: In systems like the enzymatic synthesis of Threose Nucleic Acid (TNA), replacing guanine with 7-deazaguanine significantly improves fidelity. This is because it suppresses G-G mispairing that occurs via Hoogsteen base pairing, which would otherwise cause chain termination.[1][3][4] DNA templates containing this compound in place of guanine can be replicated with over 99% overall fidelity by engineered TNA polymerases.[3]
-
Potential for Unchanged or Reduced Fidelity: For standard DNA polymerases, 7-deazaguanine's effect is less about preventing misincorporation and more about facilitating processivity through difficult regions. Because 7-deazaguanine maintains normal Watson-Crick base pairing with cytosine, it is generally incorporated correctly.[1][2] However, the structural change could subtly alter the geometry within the polymerase's active site, potentially affecting the enzyme's intrinsic discrimination against incorrect nucleotides. Direct comparative data on the fidelity of common DNA polymerases (e.g., Taq, Pfu) with 7-deaza-dGTP versus dGTP is limited, and it is crucial to experimentally determine the fidelity for any application where sequence accuracy is paramount.[7]
Q3: Can the substitution of dGTP with 7-deaza-dGTP affect PCR or sequencing results?
A3: Yes, substituting dGTP can significantly alter results, both positively and negatively.
-
Positive Impacts: It can enable the amplification or sequencing of difficult GC-rich templates that otherwise fail.[6] It is particularly helpful when working with low amounts or poor quality DNA.[6] A common recommendation is to use a 3:1 ratio of 7-deaza-dGTP to dGTP.[2]
-
Potential Negative Impacts:
-
Altered Restriction Enzyme Digestion: DNA synthesized with 7-deaza-dGTP may be resistant to cleavage by certain restriction enzymes whose recognition sites contain guanine.[2]
-
Changes in DNA Melting Temperature (Tm): The substitution can slightly lower the stability of the DNA duplex, which may require optimization of annealing temperatures in PCR.
-
Unknown Effects on High-Fidelity Polymerases: The proofreading (3'→5' exonuclease) activity of high-fidelity polymerases might be affected by the analog, though this is not extensively documented in the provided literature.
-
Troubleshooting Guide
Problem: My PCR amplification of a GC-rich region fails, even with standard optimizers.
-
Cause: The template likely forms strong secondary structures (e.g., hairpins, G-quadruplexes) that block the DNA polymerase.
-
Solution:
-
Incorporate 7-deaza-dGTP into your PCR mix. A starting recommendation is to substitute 75% of the dGTP with 7-deaza-dGTP (a 3:1 ratio of 7-deaza-dGTP to dGTP).[2][5]
-
Combine the use of 7-deaza-dGTP with other additives like betaine (B1666868) or DMSO for a synergistic effect.[5]
-
Optimize the annealing and extension temperatures. You may need to lower the annealing temperature slightly due to the destabilizing effect of the analog.
-
Problem: After sequencing a PCR product generated with 7-deaza-dGTP, I observe unexpected mutations.
-
Cause 1: Polymerase Infidelity: The DNA polymerase used may have a higher error rate when incorporating 7-deaza-dGTP or opposite a 7-deazaguanine in the template. Not all polymerases have been characterized for fidelity with this analog.
-
Solution 1: If sequence accuracy is critical, you must empirically determine the fidelity of your chosen polymerase with 7-deaza-dGTP. Consider using a fidelity assay, such as the lacZα-based method described in the protocols section below.[7]
-
Cause 2: Sequencing Chemistry Issues: The presence of 7-deazaguanine can cause compressions or other artifacts during Sanger sequencing, although it is often used to resolve them.[5]
-
Solution 2: Ensure your sequencing provider is aware that the template contains 7-deazaguanine. They may need to use modified chemistry or analysis algorithms. If possible, sequence the opposite strand, which may not have the problematic structure.[5]
Problem: My PCR product amplified with 7-deaza-dGTP cannot be digested by a specific restriction enzyme.
-
Cause: The recognition site for the restriction enzyme contains a guanine residue. The substitution of the N7 atom with a CH group in 7-deazaguanine can sterically hinder the binding of the enzyme, preventing cleavage.[2]
-
Solution:
-
Check the recognition sequence of your enzyme. If it contains 'G', this is the likely cause.
-
Choose an alternative restriction enzyme that does not have guanine in its recognition site.
-
If you must use that specific site, design your experiment to place the restriction site outside of the region amplified with 7-deaza-dGTP, or use alternative cloning methods (e.g., TA cloning, Gibson assembly).
-
Data Presentation
Table 1: Comparison of Guanine and 7-Deazaguanine Properties
| Feature | Guanine (G) | 7-Deazaguanine (this compound) | Impact on DNA |
| N7 Atom | Nitrogen (N) | Methine (CH) | Alters major groove electrostatics and hydrogen bonding potential. |
| Hoogsteen Base Pairing | Can form G-G pairs | Precluded | Reduces formation of G-quadruplexes and other secondary structures.[2][3][4] |
| Watson-Crick Pairing | Forms stable pair with Cytosine | Forms stable pair with Cytosine | Allows for its use as a dGTP analog in DNA synthesis.[1] |
Table 2: Qualitative Impact of 7-deaza-dGTP on Polymerase Fidelity
| Polymerase Type | Context | Observed Impact on Fidelity | Reference |
| Engineered TNA Polymerase | TNA Synthesis from DNA Template | Increases Fidelity: Suppresses tGTP misincorporation by preventing G:G Hoogsteen pairing, leading to >99% overall fidelity. | [1][3] |
| Standard DNA Polymerases (e.g., Taq) | PCR of GC-rich DNA | Primary effect is on processivity, not fidelity. Fidelity is presumed to be similar to dGTP incorporation but should be verified experimentally as direct comparative data is scarce. | [6][7] |
| Translesion Synthesis (TLS) Polymerases | Bypass of DPCs | Allows bypass, but with reduced efficiency. Human Pol η and Pol κ can insert the correct base (C) opposite a this compound-peptide conjugate, though with 50-100 fold lower efficiency than opposite a native G.[8] |
Key Diagrams
Caption: Comparison of base pairing for Guanine vs. 7-Deazaguanine.
References
- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA polymerase-mediated synthesis of unbiased threose nucleic acid (TNA) polymers requires 7-deazaguanine to suppress G:G mispairing during TNA transcription. | Semantic Scholar [semanticscholar.org]
- 5. genomique.iric.ca [genomique.iric.ca]
- 6. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bypass of DNA-Protein Cross-links Conjugated to the 7-Deazaguanine Position of DNA by Translesion Synthesis Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Deazaguanine-Modified DNA in Thermal Cycling
This technical support center provides researchers, scientists, and drug development professionals with guidance on using 7-deazaguanine-modified DNA, particularly concerning its stability and performance during thermal cycling applications like Polymerase Chain Reaction (PCR).
Frequently Asked Questions (FAQs)
Q1: What is 7-deazaguanine (B613801) and why is it used in PCR?
A1: 7-deazaguanine (c7G) is an analog of the natural DNA base guanine (B1146940). In 7-deazaguanine, the nitrogen atom at position 7 of the purine (B94841) ring is replaced with a carbon-hydrogen (C-H) group.[1] This modification is frequently used in PCR to amplify DNA regions with high guanine-cytosine (GC) content.[2][3] GC-rich sequences have a strong tendency to form stable secondary structures, such as hairpins and G-quadruplexes, which can block the DNA polymerase and inhibit amplification.[3][4] By replacing guanine with 7-deazaguanine, the potential for forming these secondary structures through Hoogsteen base pairing is reduced, without disrupting the normal Watson-Crick base pairing essential for DNA replication.[2][3]
Q2: How does the incorporation of 7-deazaguanine affect the stability of the DNA duplex?
A2: The incorporation of 7-deazaguanine can have a destabilizing effect on the DNA duplex, often resulting in a lower melting temperature (Tm).[5][6] The replacement of the N7 atom with a C-H group alters the electronic properties of the base and eliminates a cation-binding site in the major groove of the DNA.[5][7] This can affect the organization of salts and water molecules, which in turn influences duplex stability.[5] However, the extent of destabilization can vary depending on the specific sequence context and the presence of other modifications. Conversely, other analogs like 7-deaza-8-aza-deoxyguanosine have been shown to increase the stability of the duplex by about 1°C in Tm compared to a standard G:C base pair.[4]
Q3: Is DNA containing 7-deazaguanine more susceptible to degradation during thermal cycling?
A3: While 7-deazaguanine is effective in PCR, the modification of the purine ring raises questions about its stability, particularly concerning depurination at high temperatures. Depurination, the hydrolytic cleavage of the bond linking the purine base to the sugar, is a known form of DNA damage that can occur during thermal cycling, especially at acidic pH.[8][9] While direct comparative studies on the rate of depurination of 7-deazaguanine versus guanine under typical PCR conditions are not extensively detailed, the chemical alteration to the purine ring could theoretically influence its stability. However, its widespread and successful use in amplifying long and complex targets suggests that for most applications, any potential increase in degradation does not outweigh the benefits of reduced secondary structure formation.[10]
Q4: Can I completely replace dGTP with 7-deaza-dGTP in my PCR reaction?
A4: Yes, 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7dGTP) can fully replace dGTP in PCR amplification, allowing for the synthesis of a completely modified DNA fragment.[11] However, many protocols recommend using a mixture of c7dGTP and dGTP. A commonly recommended ratio is 3:1 of c7dGTP to dGTP, which has been shown to be more efficient for amplifying GC-rich targets.[2][3]
Q5: Are there any known issues with analyzing 7-deazaguanine-modified PCR products?
Troubleshooting Guide
Issue 1: No or low PCR product yield when amplifying a GC-rich target.
| Possible Cause | Recommendation | Citation |
| Formation of secondary structures in the template DNA. | Incorporate 7-deaza-dGTP into your PCR mix. A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP. | [2][3] |
| Suboptimal PCR conditions. | Optimize the annealing temperature. Consider using touchdown PCR to increase specificity. Increase the initial denaturation time and/or temperature to fully melt the template DNA. | [10][14] |
| Poor polymerase processivity. | Use a DNA polymerase specifically designed for long or difficult (e.g., GC-rich) templates. These polymerases often have higher processivity. | [10] |
| Insufficient template. | Increase the amount of template DNA in the reaction. If the template is of poor quality, consider re-purifying it. | [15] |
Issue 2: PCR product is not visible on an agarose (B213101) gel stained with an intercalating dye.
| Possible Cause | Recommendation | Citation |
| Fluorescence quenching by 7-deazaguanine. | The 7-deazaguanine-modified DNA is likely present but is quenching the fluorescence of the intercalating dye. | [12][13] |
| Verification: Use a different method to confirm the presence of a PCR product. Options include: - Capillary electrophoresis. - Quantification with a spectrophotometer (e.g., NanoDrop), though this won't confirm the correct product size. - If the product is for sequencing, proceed with cleanup and sequencing; a successful sequence will confirm amplification.[16] | ||
| PCR reaction truly failed. | Run a parallel control reaction without 7-deaza-dGTP (if the target is not excessively GC-rich) or with a reliable control template to ensure the other PCR components and conditions are working. | [14] |
Quantitative Data Summary
The stability of DNA duplexes is often assessed by the melting temperature (Tm), the temperature at which half of the double-stranded DNA has dissociated into single strands. The incorporation of 7-deazaguanine typically lowers the Tm.
Table 1: Effect of 7-Deazaguanine Substitution on DNA Melting Temperature (Tm)
| DNA Duplex Description | Modification | Tm (°C) of Unmodified Duplex | Tm (°C) of Modified Duplex | Change in Tm (ΔTm, °C) | Reference Conditions | Citation |
| d(CGCGAATTCGCG) | Single G to 7-deaza-G | 57.7 | 50.0 | -7.7 | 100 mM NaCl, 10 µM DNA | [6] |
| d(CGCGAATTCGCG) | Single A to 7-deaza-A | 57.7 | 49.5 | -8.2 | 100 mM NaCl, 10 µM DNA | [6] |
| Dodecamer (DDD) | All G's and A's replaced with 7-deaza analogs (DZA-DDD) | 59.1 | 53.2 | -5.9 | 100 mM NaCl, 20 mM KH2PO4, 0.1 mM EDTA, 4 µM DNA | [6] |
| Duplex with G:C pair | G replaced with 7-deaza-8-aza-G | Not specified | Not specified | ~ +1.0 | Not specified | [4] |
Experimental Protocols
Protocol 1: PCR Amplification of GC-Rich DNA using 7-deaza-dGTP
This protocol is a general guideline for amplifying a GC-rich DNA sequence. Optimization may be required for specific targets.
-
Reaction Setup: Prepare the PCR master mix on ice. For a 50 µL reaction, the components are as follows:
| Component | Final Concentration | Volume |
| 5x PCR Buffer | 1x | 10 µL |
| dNTP mix (dATP, dCTP, dTTP at 10 mM each) | 200 µM each | 1 µL |
| dGTP (10 mM) | 50 µM | 0.25 µL |
| 7-deaza-dGTP (10 mM) | 150 µM | 0.75 µL |
| Forward Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| Reverse Primer (10 µM) | 0.2-0.5 µM | 1-2.5 µL |
| Template DNA | 1-100 ng | 1-5 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | - | to 50 µL |
-
Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94-98°C | 3-5 min | 1 |
| Denaturation | 94-98°C | 20-30 sec | |
| Annealing | 60-68°C* | 20-30 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Protocol 2: Analysis of 7-deazaguanine Modifications by LC-MS/MS
This protocol provides a general workflow for the detection and quantification of 7-deazaguanine derivatives in DNA.[17][18]
-
DNA Hydrolysis:
-
Hydrolyze 20 µg of purified DNA to individual nucleosides using a cocktail of enzymes such as Benzonase, DNase I, calf intestine phosphatase, and phosphodiesterase I.[17]
-
Incubate the reaction at 37°C for 16 hours.
-
Remove the enzymes by passing the reaction mixture through a 10 kDa molecular weight cutoff filter.
-
Lyophilize the filtrate.
-
-
LC-MS/MS Analysis:
-
Resuspend the lyophilized nucleosides in an appropriate solvent (e.g., water) to a final concentration of 0.2 µg/µL (based on the initial DNA quantity).[17]
-
Separate the nucleosides using a reverse-phase HPLC column.
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify the specific 7-deazaguanine derivatives.[17]
-
Use synthetic standards to create external calibration curves for accurate quantification.[18]
-
Visualizations
Caption: General workflow for PCR using 7-deazaguanine-modified dNTPs.
Caption: Troubleshooting decision tree for failed PCR with 7-deazaguanine.
References
- 1. A study of 7-deaza-2'-deoxyguanosine 2'-deoxycytidine base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. deaza dG (PPG) 7 deaza 8 aza dG Oligo Modifications from Gene Link [genelink.com]
- 5. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction of Cationic Charge into DNA Near the Major Groove Edge of a Guanine•Cytosine Base Pair: Characterization of Oligodeoxynucleotides Substituted with 7-Aminomethyl-7-Deaza-2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depurination - Wikipedia [en.wikipedia.org]
- 9. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 10. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases prepared by the nicking enzyme amplification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting your PCR [takarabio.com]
- 15. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 16. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Technical Support Center: Purification of PCR Products Containing 7-deazaguanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying PCR products that have been amplified using 7-deaza-dGTP. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is 7-deaza-dGTP and why is it used in PCR?
A1: 7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP) where the nitrogen at position 7 of the guanine (B1146940) base is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which can lead to stable secondary structures (e.g., G-quadruplexes) in GC-rich DNA sequences.[1] These secondary structures often impede DNA polymerase, resulting in low yield or failed amplification. By incorporating 7-deaza-dGTP, these structures are destabilized, allowing for more efficient amplification of challenging, high GC-content templates.[1][2]
Q2: Will the presence of 7-deaza-dGTP in my PCR product affect standard purification methods?
A2: Generally, no. PCR products containing 7-deazaguanine (B613801) are compatible with standard purification methods. These include silica-based spin columns, enzymatic cleanup (such as Exonuclease I and Shrimp Alkaline Phosphatase treatment), and alcohol precipitation.[3][4] The fundamental principles of these methods—binding to silica (B1680970) membranes, enzymatic degradation of primers and dNTPs, or precipitation of nucleic acids—are not significantly affected by the presence of this analog.
Q3: How does 7-deaza-dGTP affect the visualization of my PCR product on an agarose (B213101) gel?
A3: This is a critical consideration. DNA containing 7-deazaguanine may exhibit reduced fluorescence with intercalating dyes like ethidium (B1194527) bromide.[4] This can lead to the appearance of a faint or weak band, which might be misinterpreted as a failed PCR or low purification yield. If you suspect low yield, it is advisable to use a non-intercalating DNA stain or to confirm the presence of your product through other means before proceeding.
Q4: Can I use spectrophotometry (e.g., NanoDrop) to quantify my purified 7-deaza-dGTP-containing PCR product?
A4: Yes. The 7-deaza modification results in a slight shift in the UV absorbance spectrum compared to standard guanine. However, for the purpose of routine quantification of PCR products using A260 readings, the effect is generally considered negligible. Standard spectrophotometric methods can be used to estimate the concentration, but for highly precise quantification, methods like LC-MS/MS would be required.[5][6]
Q5: Are there any downstream applications that are incompatible with PCR products containing 7-deazaguanine?
A5: Most common downstream applications, such as Sanger sequencing and cloning, are not only compatible but often improved by the presence of 7-deaza-dGTP, as it continues to prevent secondary structure formation.[2][7] However, some restriction enzymes that recognize guanine within their cutting site may have their activity blocked or reduced. It is essential to verify the sensitivity of your chosen restriction enzyme to 7-deaza-guanine-containing DNA by consulting the enzyme's technical documentation.
Data Summary Table
For successful amplification of GC-rich templates, a partial substitution of dGTP with 7-deaza-dGTP is recommended. The following table summarizes the most commonly used concentrations.[8]
| Component | Recommended Final Concentration | Notes |
| dATP, dCTP, dTTP | 200 µM each | Standard concentration. |
| dGTP | 50 µM | Reduced to accommodate the 7-deaza-dGTP analog. |
| 7-deaza-dGTP | 150 µM | A 3:1 ratio of 7-deaza-dGTP to dGTP is a robust starting point for most applications.[8] |
| Other PCR Additives (optional) | For extremely difficult templates, 7-deaza-dGTP can be combined with additives like Betaine (e.g., 1.3 M) or DMSO (e.g., 5%).[3] |
Experimental Protocols
Protocol 1: PCR Amplification with 7-deaza-dGTP
This protocol provides a general guideline for amplifying a GC-rich template. Optimization may be required.
1. Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:
-
10X PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dTTP; 2.5 mM dGTP; 7.5 mM 7-deaza-dGTP): 2 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Template DNA (1-100 ng): 1-5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix gently and aliquot into PCR tubes.
2. Thermal Cycling:
-
Place tubes in a thermal cycler and run a program optimized for your primers and template. A typical program is:
-
Initial Denaturation: 95°C for 3-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with a gradient)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
3. Analysis:
-
Run 5 µL of the PCR product on a 1-2% agarose gel to verify the size and estimate the yield of the amplicon. Remember that the band may appear fainter than expected.
Protocol 2: Enzymatic Cleanup (Exo-SAP Method)
This method is ideal for preparing PCR products for sequencing, as it efficiently removes residual primers and dNTPs with 100% sample recovery.[9]
1. Reagent Preparation:
-
Combine 0.5 µL of Exonuclease I (20 U/µL) and 1 µL of Shrimp Alkaline Phosphatase (rSAP) (1 U/µL) per 5 µL of PCR product to be cleaned.
2. Reaction Setup:
-
In a new PCR tube, add 5 µL of your PCR product.
-
Add 1.5 µL of the Exo-SAP mix.
-
Mix gently by pipetting.
3. Incubation:
-
Place the tube in a thermal cycler and run the following program:
-
Digestion: 37°C for 15-30 minutes
-
Inactivation: 80°C for 15 minutes
-
-
The purified PCR product is now ready for downstream applications.
Protocol 3: Ethanol (B145695) Precipitation
This classic method is effective for concentrating the PCR product and removing salts and unincorporated nucleotides.
1. Preparation:
-
To your PCR product (e.g., 45 µL), add 1/10th volume of 3 M Sodium Acetate, pH 5.2 (i.e., 4.5 µL). Mix well.
-
Add 2.5 volumes of ice-cold 100% ethanol (relative to the new volume; i.e., ~124 µL).
2. Precipitation:
-
Mix thoroughly by inverting the tube several times.
-
Incubate at -20°C for at least 30 minutes (or overnight for very low concentrations).
3. Centrifugation:
-
Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet, which may be invisible.
4. Washing:
-
Add 200 µL of cold 70% ethanol to the tube to wash the pellet.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant. Repeat the wash step if necessary.
5. Drying and Resuspension:
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Resolving DNA Sequencing Band Compression: A Comparative Guide to 7-deazaguanine and dITP
In the realm of DNA sequencing, particularly the gold-standard Sanger method, obtaining accurate and unambiguous sequence data is paramount. However, a common artifact known as "band compression" can significantly hinder the analysis of GC-rich regions. This phenomenon, caused by the formation of stable secondary structures in DNA fragments, leads to anomalous migration during gel electrophoresis, making the sequence difficult to read. To counteract this, nucleotide analogs such as 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) and deoxyinosine triphosphate (dITP) are employed.
This guide provides an objective comparison of 7-deazaguanine (B613801) and dITP, detailing their mechanisms of action, performance differences, and experimental protocols to assist researchers in selecting the appropriate reagent for their sequencing challenges.
Mechanism of Action: Disrupting Secondary Structures
Band compression arises when single-stranded DNA fragments fold back on themselves to form stable hairpins or other secondary structures, primarily in regions with high Guanine (B1146940) (G) and Cytosine (C) content. These structures are stabilized by non-canonical Hoogsteen base pairing between guanine residues, in addition to the standard Watson-Crick G-C pairs.[1][2] Both 7-deazaguanine and dITP work by disrupting these hydrogen bonds.
-
7-deazaguanine: This analog is a modification of deoxyguanosine where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced with a carbon atom.[1][2] This seemingly minor change is critical because the N7 position is directly involved in forming the Hoogsteen hydrogen bonds that stabilize secondary structures. By eliminating this nitrogen, 7-deazaguanine prevents Hoogsteen pairing, thus destabilizing hairpins and allowing the DNA fragments to migrate according to their true length during electrophoresis.[1]
-
dITP (deoxyinosine triphosphate): Inosine is a naturally occurring purine that pairs with cytosine. However, an Inosine-Cytosine (I-C) base pair is held together by only two hydrogen bonds, unlike the three bonds in a standard G-C pair. The use of dITP in place of dGTP results in a DNA strand with weaker base pairing in GC-rich regions. This reduced stability is often sufficient to prevent the formation of the tight secondary structures that cause band compression.[3][4]
Performance Comparison: 7-deazaguanine vs. dITP
While both analogs aim to solve the same problem, their performance characteristics and associated drawbacks differ significantly. 7-deazaguanine is often favored due to its higher compatibility with sequencing enzymes and fewer side effects on data quality.
| Feature | 7-deazaguanine (7-deaza-dGTP) | deoxyinosine triphosphate (dITP) |
| Primary Mechanism | Prevents Hoogsteen base pairing by replacing N7 with a carbon atom.[1][2] | Weakens G-C interaction from 3 to 2 hydrogen bonds.[3] |
| Effectiveness | Highly effective for most GC-rich regions and significantly reduces compression.[1] May not resolve the most stable hairpin structures.[3] | Effective in many cases and has a strong tendency to prevent secondary structures.[3] |
| Polymerase Compatibility | Generally incorporated efficiently by Taq and other thermostable polymerases.[3][5] | Poorly incorporated by thermostable polymerases at their optimal temperatures (>60°C), which can lead to polymerase stalling or "false stops".[3][4] |
| Sequencing Data Quality | Generally produces clean, high-quality data with uniform peak heights.[1] | Known to cause issues with peak height uniformity, particularly reducing the signal of 'G' bases that follow an 'A' base.[6] |
| Read Length | Can extend read lengths in GC-rich areas by preventing premature termination.[1] | Polymerase stalling can lead to truncated read lengths, especially in difficult regions.[4] |
| Use Case | Recommended as the first choice for resolving routine and challenging GC-rich templates.[7] | Used for severe compression issues where dGTP or 7-deaza-dGTP fail, but often requires significant optimization.[4] |
Experimental Protocols
The successful resolution of band compression often depends on optimizing the concentration of the nucleotide analog. These analogs can be incorporated during the initial PCR amplification of the target region or directly in the cycle sequencing reaction. Incorporating the analog during PCR can be particularly effective, as it produces a template that is already less prone to secondary structures for the subsequent sequencing step.[8][9]
This protocol is designed for the robust amplification of GC-rich DNA templates prior to sequencing.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
dNTP mix (dATP, dCTP, dTTP)
-
dGTP solution
-
7-deaza-dGTP solution
-
High-fidelity thermostable DNA polymerase and buffer
-
Optional: PCR enhancers (e.g., Betaine, DMSO)
Procedure:
-
Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the components as listed below. The key is to substitute a portion of the dGTP with 7-deaza-dGTP. A 3:1 ratio of 7-deaza-dGTP to dGTP is a common starting point.[2]
-
10x PCR Buffer: 2.5 µL
-
dATP, dCTP, dTTP (10 mM each): 0.5 µL (Final conc: 200 µM)
-
dGTP (10 mM): 0.125 µL (Final conc: 50 µM)
-
7-deaza-dGTP (10 mM): 0.375 µL (Final conc: 150 µM)
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
DNA Polymerase: As per manufacturer's recommendation
-
DNA Template: 1-100 ng
-
Nuclease-free water: to 25 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
35-40 Cycles:
-
Denaturation: 95°C for 20-30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for primer pair).
-
Extension: 72°C for 1 minute per kb.
-
-
Final Extension: 72°C for 5-10 minutes.[2]
-
-
Verification: Run an aliquot of the PCR product on an agarose (B213101) gel to confirm amplification.
-
Cleanup: Purify the PCR product using a standard column-based kit or enzymatic cleanup to remove primers and unincorporated dNTPs before sequencing.
This protocol is for the Sanger sequencing reaction itself. Note that many commercial sequencing kits already contain 7-deaza-dGTP.[2] This protocol is for instances where you are using a kit with standard dGTP or need to optimize further.
Materials:
-
Purified PCR Product or Plasmid DNA
-
Sequencing Primer
-
Cycle Sequencing Kit (e.g., BigDye™ Terminator)
-
7-deaza-dGTP or dITP solution
Procedure:
-
Prepare the Reaction Mix: For a single 10 µL reaction:
-
Sequencing Reaction Premix: 2 µL
-
Purified DNA Template: 1-5 µL (use recommended amount for your instrument)
-
Sequencing Primer (3.2 µM): 1 µL
-
Nuclease-free water: to 10 µL
-
-
Analog Substitution (if needed): If your sequencing kit contains a separate dNTP mix, you can substitute the standard dGTP mix with one containing the analog.
-
For 7-deaza-dGTP: A 3:1 ratio of 7-deaza-dGTP to dGTP is a good starting point.[10]
-
For dITP: Complete replacement of dGTP with dITP is common.
-
-
Thermal Cycling:
-
Initial Denaturation: 96°C for 1 minute.
-
30-35 Cycles:
-
Denaturation: 96°C for 10-15 seconds.
-
Annealing: 50-55°C for 15-30 seconds.
-
Extension: 60°C for 4 minutes. (Note: A lower extension temperature of 60°C is used to accommodate both standard enzymes and the less efficient incorporation of analogs like dITP).[4]
-
-
-
Post-Reaction Cleanup: Remove unincorporated dye terminators using ethanol/EDTA precipitation or a column-based purification method.
-
Capillary Electrophoresis: Resuspend the purified products in highly deionized formamide (B127407) and analyze on an automated DNA sequencer.
Conclusion and Recommendations
For resolving band compression in Sanger sequencing, 7-deazaguanine is generally the superior first choice . It effectively mitigates the formation of secondary structures without significantly compromising the efficiency of thermostable DNA polymerases or the quality of the resulting sequencing data.[1][5] Its compatibility with standard sequencing workflows makes it a reliable tool for GC-rich templates.
dITP , while also effective at disrupting secondary structures, presents notable drawbacks, including inefficient incorporation by polymerases at optimal temperatures and the potential for uneven peak heights in the final electropherogram.[4][6] Its use should be reserved for cases of extreme band compression that are not resolved by 7-deazaguanine, and researchers should be prepared for extensive optimization and potential data quality issues.
Ultimately, the most robust strategy for difficult templates may involve incorporating 7-deazaguanine during the initial PCR amplification step, ensuring the template provided for the sequencing reaction is already optimized for denaturation and primer extension.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. Elimination of band compression in sequencing gels by the use of N4-methyl-2'-deoxycytidine 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6835537B1 - Method for equalizing band intensities on sequencing gels - Google Patents [patents.google.com]
- 7. SEQUENCING DOUBLE-STRANDED DNA [gene.mie-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unlocking Amplification of Challenging DNA Sequences: A Comparative Guide to PCR Efficiency with and without 7-deaza-dGTP
For researchers, scientists, and drug development professionals grappling with the amplification of GC-rich DNA, the incorporation of 7-deaza-dGTP into Polymerase Chain Reaction (PCR) protocols can be a transformative solution. This guide provides an objective comparison of PCR performance with and without this modified nucleotide, supported by experimental insights and detailed methodologies.
The presence of high guanine-cytosine (GC) content in DNA templates often leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede the progression of DNA polymerase, resulting in low PCR yield, non-specific amplification, or complete reaction failure. 7-deaza-dGTP, an analog of deoxyguanosine triphosphate (dGTP), addresses this challenge by preventing the formation of Hoogsteen base pairs, thereby destabilizing these secondary structures and facilitating more efficient amplification.[1][2][3]
Quantitative Data Summary
While direct head-to-head quantitative data from a single source is limited in publicly available literature, a synthesis of findings from multiple studies demonstrates a clear advantage when using 7-deaza-dGTP for GC-rich templates. The following table summarizes the comparative performance based on available data and established biochemical principles.
| Performance Parameter | Standard dGTP | 7-deaza-dGTP | Key Observations |
| PCR Product Yield | Low to none for high GC-content (>60%) templates.[1][4] | Significantly increased yield for difficult, GC-rich templates.[4][5][6] | 7-deaza-dGTP enables the amplification of templates that are otherwise refractory to PCR. |
| PCR Specificity | Prone to non-specific amplification and byproducts due to secondary structures.[6] | Improved specificity with a reduction in non-specific bands.[5][7] | By reducing secondary structures, primers are less likely to anneal to non-target sites. |
| Amplifiable GC Content | Difficulty with templates >60% GC content. | Successful amplification of templates with up to 85% GC content has been reported.[7][8] | 7-deaza-dGTP is a key enabler for working with extremely GC-rich regions. |
| Fidelity | Baseline fidelity of the DNA polymerase. | The modification is not directly involved in Watson-Crick base pairing, and thus is not expected to significantly compromise the fidelity of high-fidelity polymerases.[9] | For applications requiring high fidelity, the choice of polymerase remains the most critical factor. |
Experimental Protocols
To provide a clear comparison, the following are detailed methodologies for performing PCR with and without 7-deaza-dGTP for a hypothetical GC-rich template.
Standard PCR Protocol (with dGTP)
1. Reaction Setup:
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM each | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Template DNA (10 ng/µL) | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
2. Thermal Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
PCR Protocol with 7-deaza-dGTP
1. Reaction Setup:
A common and effective approach is to substitute a portion of the dGTP with 7-deaza-dGTP, often in a 3:1 ratio.[3]
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP/7-deaza-dGTP Mix* | 200 µM dATP, dCTP, dTTP; 150 µM 7-deaza-dGTP; 50 µM dGTP | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| Template DNA (10 ng/µL) | 1-100 ng | 1.0 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
*Note: The dNTP/7-deaza-dGTP mix needs to be prepared beforehand to achieve the desired final concentrations.
2. Thermal Cycling Conditions:
The thermal cycling conditions are generally the same as the standard protocol. However, for highly challenging templates, optimization of the annealing and extension times and temperatures may be necessary.[10]
Mandatory Visualizations
Mechanism of Action: 7-deaza-dGTP Prevents Hoogsteen Base Pairing
Caption: Mechanism of 7-deaza-dGTP in preventing secondary structures.
Comparative PCR Workflow
Caption: Comparative workflow of PCR with and without 7-deaza-dGTP.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Validating 7-Deazaguanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of modified nucleoside incorporation, such as 7-deazaguanine (B613801), into DNA and RNA is critical. This guide provides a detailed comparison of mass spectrometry—the gold standard for this application—with alternative validation techniques, supported by experimental data and protocols.
7-Deazaguanine and its derivatives are guanine (B1146940) analogs where the nitrogen at position 7 is replaced by a carbon. This modification is found in various biological systems, from bacteriophage DNA to the anticodon loop of tRNAs.[1] In drug development and molecular biology research, synthetic oligonucleotides containing 7-deazaguanine are utilized to modulate the biological and physical properties of nucleic acids. Therefore, robust analytical methods are required to confirm their successful incorporation.
Comparison of Validation Methodologies
The selection of an appropriate validation method depends on the specific requirements of the experiment, such as the need for quantification, sensitivity, and throughput. While liquid chromatography-mass spectrometry (LC-MS/MS) is the most powerful and widely used technique, other methods like immunoassays and fluorescence-based detection offer alternative approaches with their own sets of advantages and limitations.
| Parameter | Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) | Fluorescence-Based Methods |
| Principle | Separation by chromatography and detection based on mass-to-charge ratio. | Specific antibody-antigen recognition.[2][3] | Detection of intrinsic or attached fluorophores.[4][5] |
| Specificity | Very High | High (dependent on antibody specificity) | Moderate to High |
| Sensitivity | Very High | High | Moderate to High |
| Quantitative | Yes (Absolute Quantification)[1] | Semi-Quantitative to Quantitative[2] | Primarily Qualitative/Semi-Quantitative |
| Throughput | Moderate | High | High |
| Instrumentation | Specialized LC-MS/MS system required. | Standard plate reader.[6] | Fluorometer or fluorescence microscope. |
| Sample Prep | Enzymatic digestion of nucleic acids required.[7] | Minimal, direct use of sample possible. | Can be minimal, may require labeling.[8] |
In-Depth Analysis of Validation Techniques
Mass Spectrometry (LC-MS/MS): The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most definitive method for the validation and quantification of 7-deazaguanine incorporation.[9] This technique offers high sensitivity and specificity, allowing for the unambiguous identification and accurate quantification of modified nucleosides within a complex biological matrix.[10] The method typically involves the enzymatic hydrolysis of the DNA or RNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection.[7]
Alternative Methods: Immunoassays and Fluorescence
While mass spectrometry provides the most detailed analysis, other methods can be employed for screening or qualitative validation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method relies on the use of specific antibodies that recognize and bind to the 7-deazaguanine modification.[2][11] ELISA is a high-throughput technique suitable for screening a large number of samples.[6] However, its effectiveness is entirely dependent on the availability of a highly specific and sensitive antibody for 7-deazaguanine, and it is generally less precise for quantification compared to LC-MS/MS.[2]
-
Fluorescence-Based Detection: Certain 7-deazaguanine analogs possess intrinsic fluorescent properties.[4] For non-fluorescent versions, they can be chemically labeled with a fluorescent dye.[8] These properties allow for the detection of their incorporation into oligonucleotides. While useful for qualitative assessments and imaging applications, fluorescence-based methods often lack the quantitative accuracy and specificity of mass spectrometry.[12][13]
Experimental Protocols and Data
Mass Spectrometry Validation Workflow
The general workflow for the validation of 7-deazaguanine incorporation by LC-MS/MS involves several key steps, as illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: immunoassays in DNA damage and instability detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA - Wikipedia [en.wikipedia.org]
- 4. New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine as a fluorescence turn-ON probe for single-strand DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunology.org [immunology.org]
- 7. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific fluorescent labeling of 7-(aminomethyl)-7-deazaguanosine located in the anticodon of tRNATyr isolated from E. coli mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence quenching in oligonucleotides containing 7-substituted 7-deazaguanine bases prepared by the nicking enzyme amplification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 7-deazaguanine vs. DMSO for Amplification of GC-Rich PCR Templates
For researchers, scientists, and drug development professionals, the successful amplification of GC-rich DNA sequences is a frequent and significant challenge. The high percentage of guanine (B1146940) (G) and cytosine (C) bases leads to strong hydrogen bonding and the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede DNA polymerase processivity, prevent primer annealing, and ultimately lead to low yield or complete failure of the polymerase chain reaction (PCR).[1][2] To overcome these hurdles, various additives and nucleotide analogs have been developed. This guide provides an objective comparison of two of the most common and effective solutions: 7-deazaguanine (B613801) and dimethyl sulfoxide (B87167) (DMSO).
Mechanism of Action: Two Different Approaches to a Common Problem
7-deazaguanine is a nucleotide analog that directly addresses the issue of secondary structure formation. It is structurally similar to guanine but has a carbon atom instead of a nitrogen at the 7th position of the purine (B94841) ring.[3][4] This substitution prevents the formation of Hoogsteen base pairs, which are crucial for the stability of many secondary structures, without disrupting the standard Watson-Crick pairing essential for DNA replication.[3][4] By incorporating 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) into the newly synthesized DNA strand, the potential for intramolecular folding is significantly reduced.[3]
DMSO , on the other hand, is a chemical co-solvent that alters the reaction environment. It works by disrupting the hydrogen bonds between DNA strands. This action lowers the melting temperature (Tm) of the DNA, making it easier to denature the template and preventing the reannealing of single strands.[5] By minimizing the formation of secondary structures and facilitating primer annealing, DMSO can significantly improve the yield and specificity of GC-rich PCR.[5][6]
Performance Comparison
| Parameter | 7-deazaguanine | Dimethyl Sulfoxide (DMSO) |
| Primary Mechanism | Prevents Hoogsteen base pairing, destabilizing secondary structures.[4] | Disrupts hydrogen bonds, lowering DNA melting temperature (Tm) and preventing strand reannealing.[7][5] |
| Typical Concentration | Used as a partial substitute for dGTP, typically in a 3:1 ratio (7-deaza-dGTP:dGTP).[3] | Added to the final reaction mix at a concentration of 2-10%.[8] |
| Effect on Melting Temp (Tm) | Does not significantly alter the overall Tm of the duplex DNA. | Lowers the Tm of primers and template DNA; a 10% concentration can lower the annealing temperature by 5.5-6.0°C.[7][8] |
| Impact on Polymerase | Generally well-tolerated by most DNA polymerases. | Can inhibit Taq polymerase activity, especially at concentrations above 5-10%.[2][7] |
| Specificity | Can significantly improve specificity by allowing amplification of the correct target.[1][9] | Improves specificity by reducing non-specific primer annealing and secondary structure interference.[5][6] |
| Yield | Can dramatically increase the yield of previously un-amplifiable GC-rich targets.[9][10] | Often increases product yield, but high concentrations can be inhibitory and reduce yield.[2][5] |
| Fidelity | The impact on fidelity is not extensively documented, but replacing the natural nucleotide could potentially influence error rates. | High concentrations may negatively influence the error rate of some DNA polymerases.[5] Using a high-fidelity, proofreading polymerase is recommended.[11] |
| Downstream Applications | PCR products may show reduced staining with ethidium (B1194527) bromide.[10] However, they are suitable for sequencing.[9] | Generally compatible with most downstream applications like sequencing and restriction digests. |
| Cost | More expensive than DMSO. | Inexpensive and readily available laboratory reagent. |
Experimental Data Summary
The following table summarizes findings from various studies on the effectiveness of 7-deazaguanine and DMSO for amplifying GC-rich templates.
| Template (GC Content) | Additive & Concentration | Polymerase | Key Finding | Reference |
| 77.5% GC (1794 bp) | 5% DMSO | Taq | Failed to produce amplicons. | [12] |
| 77.5% GC (1794 bp) | 5% DMSO | Q5 | Successful amplification with a 2-step PCR protocol. | [12] |
| 78% GC (p16INK4A promoter) | 7-deaza-dGTP (substituting dGTP) | Taq / AmpliTaq Gold | Successfully generated the specific 140 bp product, whereas reactions with dGTP alone failed or produced unspecific byproducts. | [9] |
| 79% GC (RET promoter) | 5% DMSO or 50 µM 7-deaza-dGTP (alone) | Not specified | No amplification of the specific product was obtained. | [13] |
| 79% GC (RET promoter) | 1.3 M Betaine (B1666868) + 5% DMSO + 50 µM 7-deaza-dGTP | Not specified | A high yield of the specific PCR product was achieved only with the combination of all three additives. | [13] |
| 82% GC | 8% DMSO | HotStar Taq | Addition of DMSO highly improved the formation of the specific product. | [14] |
| 82.5% GC | 5% DMSO | repliQa HiFi ToughMix | 5% DMSO was effective in amplifying this target, while 1M Betaine was not. | [15] |
| 90% GC | 60% 7-deaza-dGTP | KAPA HiFi | Was the best condition for improving amplification of this extremely high GC-content template. | [16] |
Experimental Protocols
Protocol 1: Optimizing DMSO Concentration for a GC-Rich Target
This protocol provides a method for systematically determining the optimal DMSO concentration for your specific template and primers.
-
Prepare a Master Mix: Create a master mix containing all PCR components except DMSO and template DNA. This should include water, PCR buffer, dNTPs, primers, and a GC-tolerant DNA polymerase.
-
Set Up Titration Reactions: For a 25 µL final reaction volume, aliquot the master mix into separate PCR tubes.
-
Add DMSO: Add the required volume of 100% DMSO to each tube to achieve the desired final concentrations (e.g., 2%, 4%, 6%, 8%). Adjust the final volume with nuclease-free water. A control reaction with 0% DMSO should always be included.
-
For 2% final concentration in 25 µL: Add 0.5 µL of 100% DMSO.
-
For 4% final concentration in 25 µL: Add 1.0 µL of 100% DMSO.
-
For 6% final concentration in 25 µL: Add 1.5 µL of 100% DMSO.
-
For 8% final concentration in 25 µL: Add 2.0 µL of 100% DMSO.
-
-
Add Template DNA: Add your template DNA to each reaction.
-
Adjust Annealing Temperature: As DMSO lowers the primer Tm, consider reducing the annealing temperature in your PCR program by 3-6°C, especially for DMSO concentrations above 5%.[8]
-
Run PCR and Analyze: Perform the PCR and analyze the results via agarose (B213101) gel electrophoresis to determine which DMSO concentration gives the highest yield and specificity.
Protocol 2: PCR with 7-deaza-dGTP
This protocol outlines the use of 7-deaza-dGTP to amplify challenging GC-rich regions.
-
Prepare a dNTP/7-deaza-dGTP Mix: The most common approach is to substitute a portion of the dGTP with 7-deaza-dGTP. A standard recommendation is a 3:1 ratio of 7-deaza-dGTP to dGTP.[3] For a final concentration of 200 µM for each nucleotide, your mix would contain:
-
200 µM dATP
-
200 µM dCTP
-
200 µM dTTP
-
50 µM dGTP
-
150 µM 7-deaza-dGTP
-
-
Prepare Master Mix: Create a PCR master mix using the custom dNTP/7-deaza-dGTP mix from step 1. Include water, PCR buffer, primers, template DNA, and DNA polymerase.
-
Run PCR: Use standard PCR cycling conditions. A hot-start polymerase is often recommended to improve specificity.[9]
-
Analyze Results: Visualize the PCR product on an agarose gel. Note that DNA containing 7-deazaguanine may stain less efficiently with intercalating dyes like ethidium bromide, so a higher product load or a more sensitive dye may be necessary.[10]
Visualizing Mechanisms and Workflows
Caption: Mechanisms of 7-deazaguanine and DMSO in overcoming GC-rich PCR challenges.
Caption: Workflow for comparing and optimizing 7-deazaguanine and DMSO in PCR.
Conclusion and Recommendations
Both 7-deazaguanine and DMSO are powerful tools for amplifying difficult GC-rich templates, but they are not interchangeable. The choice between them depends on the specific template, budget, and downstream application.
-
Start with DMSO: For most applications, optimizing the PCR with a gradient of DMSO is the recommended first step. It is inexpensive, easy to implement, and often effective for templates with up to ~80% GC content.[5][14] However, researchers must be mindful of its potential to inhibit polymerase activity and should consider using a robust, GC-tolerant enzyme.[2]
-
Use 7-deazaguanine for Extreme Cases: When DMSO fails, or for templates with extremely high GC content (>80%) and known strong secondary structures (like the FMR1 gene), 7-deazaguanine is an excellent alternative.[16][17] While more costly, its direct mechanism of preventing Hoogsteen bond formation can resolve issues that co-solvents cannot.[3][9]
-
Consider a Combination Approach: For the most recalcitrant templates, a combination of additives may be required. Some studies have shown that a mixture of DMSO, 7-deaza-dGTP, and another additive like betaine was necessary to achieve amplification where single additives failed.[13][18]
Ultimately, the amplification of GC-rich DNA is often an empirical science. By understanding the mechanisms of action and following a systematic optimization process, researchers can significantly increase their chances of success with these challenging but important templates.
References
- 1. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genelink.com [genelink.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How much DMSO do I add to PCR? | AAT Bioquest [aatbio.com]
- 9. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. quantabio.com [quantabio.com]
- 16. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]
- 17. Polymerase chain reaction optimization for amplification of Guanine-Cytosine rich templates using buccal cell DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Structural Analysis: DNA with 7-Deazaguanine versus Standard DNA
For researchers, scientists, and drug development professionals, understanding the nuanced structural and functional differences between modified and standard nucleic acids is paramount. This guide provides an in-depth comparison of DNA containing the guanine (B1146940) analog 7-deazaguanine (B613801) against its canonical counterpart. By replacing the nitrogen at position 7 of the purine (B94841) ring with a carbon, 7-deazaguanine introduces subtle yet significant alterations to the DNA's physicochemical properties, impacting its stability, structure, and interaction with proteins. This report synthesizes experimental data from various analytical techniques to offer a comprehensive overview for those working in drug discovery, diagnostics, and molecular biology.
Executive Summary
The substitution of guanine with 7-deazaguanine in a DNA duplex primarily results in a destabilization of the helix. This effect is attributed to the alteration of the electronic properties of the base and the removal of a key cation binding site in the major groove. While the overall B-form helical structure is maintained, localized changes in hydration, stacking interactions, and dynamics are observed. These modifications can have profound implications for DNA-protein recognition and the efficacy of DNA-based therapeutics and diagnostics.
Data Presentation: Thermodynamic Stability
The thermal stability of DNA duplexes is a critical parameter influenced by base composition and modifications. The following table summarizes the thermodynamic data from UV thermal melting and Differential Scanning Calorimetry (DSC) experiments comparing unmodified DNA duplexes with those containing a 7-deazaguanine (7zG) substitution.
| Oligonucleotide Sequence (5' to 3') | Modification | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Reference |
| d(CGCGAATTCGCG) | None (Standard) | 59.1 | - | - | - | [1] |
| d(CGCGAATTCGZ G) | Z = 7-deazaguanine | 53.2 | - | - | - | [1] |
| Blunt Duplex + G (overhang) | Guanine overhang | - | -1.1 | -3.5 | -0.06 | [2] |
| Blunt Duplex + 7zG (overhang) | 7-deazaguanine overhang | - | -0.8 | -2.6 | -0.03 | [2] |
Note: A direct comparison of ΔH°, ΔS°, and ΔG° for the d(CGCGAATTCGCG) duplexes was not available in the searched literature. The data for the blunt duplex with an overhang provides insight into the stacking energy contribution.
Structural Comparison: Helical Parameters and Groove Dimensions
While it is widely accepted that the incorporation of 7-deazaguanine does not grossly distort the B-form DNA structure, it does induce localized conformational changes. The primary structural consequence is the alteration of the major groove's electrostatic potential and hydration pattern due to the removal of the N7 hydrogen bond acceptor and a cation binding site.
-
Major Groove: The absence of the N7 atom in 7-deazaguanine eliminates a potential hydrogen bond acceptor site and a binding site for cations. This leads to a less negative electrostatic potential in the major groove and alters the organization of water molecules.
-
Base Pairing: 7-deazaguanine forms a stable Watson-Crick base pair with cytosine, with minimal disruption to the hydrogen bonding pattern within the base pair itself.
-
Stacking Interactions: The replacement of guanine with 7-deazaguanine can lead to a slight reduction in stacking energy, contributing to the overall decrease in duplex stability.
-
Dynamic Effects: NMR studies have indicated that the incorporation of 7-deazaguanine can increase the dynamic nature of the DNA at the flanking residues, suggesting a localized increase in flexibility.[2]
A study on a fully modified dodecamer, termed DZA-DDD, where all purines were replaced with their 7-deaza analogs and pyrimidines with halogenated versions, revealed significant conformational plasticity. This "conformational morphing" included a widening of the minor groove in one crystal structure compared to another, suggesting that modifications in the major groove can have long-range effects on DNA structure.[1] However, attributing these changes solely to 7-deazaguanine is not possible due to the presence of other modifications.
Experimental Protocols
UV Thermal Melting Analysis for Thermodynamic Stability
Objective: To determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of DNA duplex formation.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the standard and 7-deazaguanine-modified oligonucleotides.
-
Accurately determine the concentration of each oligonucleotide solution using UV absorbance at 260 nm and their respective extinction coefficients.
-
Prepare a series of duplex samples at different concentrations (e.g., 5-50 µM) in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
-
UV Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the samples in quartz cuvettes and equilibrate at a low starting temperature (e.g., 20°C).
-
Heat the samples at a constant rate (e.g., 1°C/min) to a high temperature (e.g., 90°C), while continuously monitoring the absorbance at 260 nm.
-
Cool the samples back to the starting temperature at the same rate to check for hysteresis.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the melting curve.
-
The Tm is the temperature at which 50% of the DNA is denatured, determined from the first derivative of the melting curve.
-
Thermodynamic parameters are derived from van't Hoff analysis by plotting 1/Tm versus ln(CT), where CT is the total strand concentration. The slope is equal to R/ΔH° and the intercept is equal to ΔS°/ΔH°.
-
The free energy of duplex formation at 37°C (ΔG°37) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.
-
2D NMR Spectroscopy for Structural Analysis
Objective: To determine the three-dimensional structure of the DNA duplexes in solution and identify localized conformational changes.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the standard and 7-deazaguanine-modified oligonucleotides to >95% purity.
-
Dissolve the DNA sample in an NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 90% H2O/10% D2O or 99.9% D2O to a final concentration of 0.5-2 mM.
-
Transfer the sample to a Shigemi or standard NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain inter-proton distance restraints. Mixing times of 100-300 ms (B15284909) are typically used.
-
TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within each deoxyribose sugar ring.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To obtain dihedral angle restraints from J-coupling constants.
-
1H-31P HETCOR (Heteronuclear Correlation): To probe the backbone conformation.
-
-
-
Data Processing and Structure Calculation:
-
Process the raw NMR data using software such as NMRPipe or TopSpin. This includes Fourier transformation, phasing, and baseline correction.
-
Assign the proton and phosphorus resonances using software like Sparky or CCPN.
-
Convert NOE cross-peak intensities into distance restraints.
-
Use the distance and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics and/or simulated annealing protocols in software packages like AMBER, XPLOR-NIH, or CYANA.
-
Analyze the resulting ensemble of structures to determine helical parameters and groove dimensions using software like 3DNA or Curves+.
-
Mandatory Visualization
Experimental Workflow for 7-Deazaguanine DNA Synthesis and Analysis
Caption: Workflow for the synthesis and comparative analysis of standard and 7-deazaguanine-containing DNA.
Signaling Pathway: Enzymatic Installation of 7-Deazaguanine in Bacterial DNA
In some bacteria, a sophisticated enzymatic system known as the Dpd (Deazapurine in DNA) system is responsible for post-replicatively modifying DNA by replacing guanine with a 7-deazaguanine derivative. This modification serves as a defense mechanism, protecting the host's DNA from its own restriction enzymes.
Caption: The Dpd enzymatic pathway for 7-deazaguanine modification of DNA in bacteria.[3]
References
Assessing the Fidelity of DNA Synthesis with 7-deaza-dGTP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fidelity of DNA synthesis is a critical parameter in a multitude of molecular biology applications, from routine PCR and cloning to the development of nucleic acid-based therapeutics. The accuracy of a DNA polymerase, its intrinsic ability to insert the correct nucleotide opposite a template strand, can be influenced by various factors, including the presence of modified nucleotides. This guide provides an objective comparison of DNA synthesis fidelity when using the modified nucleotide 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) versus the standard deoxyguanosine triphosphate (dGTP), supported by experimental methodologies.
Introduction to 7-deaza-dGTP and its Role in DNA Synthesis
Standard dGTP is the natural building block for DNA synthesis. However, in regions with high guanine-cytosine (GC) content, the formation of secondary structures, such as hairpins and G-quadruplexes, can impede DNA polymerase processivity. This often leads to incomplete synthesis, truncated products, and sequencing artifacts. 7-deaza-dGTP is an analog of dGTP where the nitrogen atom at the 7-position of the purine (B94841) ring is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairs, which are involved in the formation of these secondary structures, without disrupting the standard Watson-Crick base pairing that is essential for DNA replication.[1][2][3] Consequently, 7-deaza-dGTP is widely used to improve the amplification and sequencing of GC-rich DNA templates.[2][3]
Performance Comparison: 7-deaza-dGTP vs. dGTP in DNA Synthesis
The primary and well-documented advantage of using 7-deaza-dGTP is the enhanced ability to synthesize and sequence through GC-rich regions, resulting in improved sequence quality and read-through.[2][3] However, the direct impact of 7-deaza-dGTP on the intrinsic fidelity (i.e., the error rate) of DNA polymerases is not extensively documented in the form of direct quantitative comparisons in peer-reviewed literature.
Based on the chemical structure of 7-deaza-dGTP, it is inferred that its effect on the fidelity of high-fidelity polymerases with proofreading activity (3'→5' exonuclease activity) may not be significant, as the modification at the 7-position does not directly participate in Watson-Crick base pairing.[1] For non-proofreading polymerases, such as Taq polymerase, the altered geometry of the nucleotide could potentially influence the enzyme's conformational changes during nucleotide selection, which might lead to a modest change in the error rate.[1]
Baseline Fidelity of Common DNA Polymerases with Standard dNTPs
To provide a reference for comparison, the following table summarizes the approximate error rates of several common DNA polymerases with natural dNTPs. These values represent the baseline fidelity that can be expected under standard reaction conditions.
| DNA Polymerase | Family | Proofreading (3'→5' Exo) | Error Rate (per base per duplication) |
| Taq Polymerase | A | No | ~1 x 10⁻⁴ - 2 x 10⁻⁵[1][4][5] |
| Klenow Fragment (exo-) | A | No | ~1.3 x 10⁻⁴[1] |
| Pfu Polymerase | B | Yes | ~1.3 x 10⁻⁶[1][4][5] |
| Phusion High-Fidelity DNA Polymerase | B | Yes | ~4.4 x 10⁻⁷ |
| Q5 High-Fidelity DNA Polymerase | B | Yes | ~5.3 x 10⁻⁷[6] |
Note: Error rates can be influenced by reaction conditions such as pH, dNTP concentrations, and magnesium ion concentration.
Experimental Protocols for Assessing DNA Synthesis Fidelity
Several established methods can be employed to experimentally determine and compare the fidelity of DNA polymerases with 7-deaza-dGTP versus dGTP.
lacZ-Based Blue-White Screening Assay
This assay relies on the functional inactivation of the lacZα gene by errors introduced during DNA synthesis. A non-functional LacZα peptide results in white bacterial colonies, while correct synthesis leads to blue colonies.
Detailed Methodology:
-
Template Preparation: Prepare a gapped plasmid DNA template (e.g., pUC18 or M13mp2) containing the lacZα gene. The gap is positioned within the coding sequence.
-
Gap-Filling Reaction: Perform a gap-filling reaction using the DNA polymerase of interest. Set up two parallel reactions:
-
Reaction A (Control): Use a standard dNTP mix containing dGTP.
-
Reaction B (Test): Use a dNTP mix where dGTP is partially or fully replaced with 7-deaza-dGTP. A common ratio is 3:1 (7-deaza-dGTP:dGTP).
-
-
Ligation and Transformation: Ligate the filled-in gap and transform the resulting plasmids into a suitable E. coli strain (e.g., DH5α) that allows for α-complementation.
-
Plating: Plate the transformed cells on agar (B569324) plates containing an inducer of the lac operon (e.g., IPTG) and a chromogenic substrate (e.g., X-gal).
-
Colony Counting: Count the number of blue and white (or light blue) colonies.
-
Mutation Frequency Calculation: Calculate the mutation frequency by dividing the number of white colonies by the total number of colonies (blue + white).
-
Error Rate Determination: The error rate can be calculated based on the mutation frequency, the number of detectable mutable sites in the lacZα gene, and the number of DNA duplications.
Sanger Sequencing-Based Fidelity Assay
This method involves sequencing a target gene amplified by the polymerase under investigation and directly counting the number of mutations.
Detailed Methodology:
-
PCR Amplification: Amplify a target gene (e.g., a housekeeping gene or a reporter gene) using the DNA polymerase to be tested. Set up two sets of reactions:
-
Reaction A (Control): Use a standard dNTP mix.
-
Reaction B (Test): Use a dNTP mix containing 7-deaza-dGTP.
-
-
Cloning: Clone the PCR products into a suitable vector (e.g., using TA cloning or blunt-end cloning).
-
Transformation: Transform the ligated plasmids into competent E. coli cells and plate on selective agar plates.
-
Colony Selection and Plasmid DNA Isolation: Randomly select a statistically significant number of individual colonies from each reaction set. Isolate plasmid DNA from each selected colony.
-
Sanger Sequencing: Sequence the insert from each isolated plasmid using appropriate primers.
-
Sequence Analysis: Align the obtained sequences to the known reference sequence of the target gene.
-
Error Rate Calculation: Count the total number of mutations (substitutions, insertions, and deletions) and divide by the total number of bases sequenced to determine the error rate.
Next-Generation Sequencing (NGS)-Based Fidelity Assay
NGS-based methods offer a high-throughput and highly sensitive approach to determine polymerase fidelity by sequencing a large population of amplified DNA molecules.
Detailed Methodology:
-
Target Amplification: Perform PCR amplification of a specific DNA target using the DNA polymerase and the dNTP mixes (control and test with 7-deaza-dGTP) as described for the Sanger sequencing method.
-
Library Preparation: Prepare NGS libraries from the PCR products. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. To distinguish true polymerase errors from sequencing errors, unique molecular identifiers (UMIs) can be incorporated during library preparation.
-
High-Throughput Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Align the sequencing reads to the reference sequence.
-
If UMIs were used, group reads with the same UMI to generate consensus sequences, which helps to filter out sequencing errors.
-
Identify and quantify the number and types of mismatches, insertions, and deletions in the consensus sequences.
-
-
Error Rate and Mutational Spectrum Calculation: Calculate the error rate by dividing the total number of errors by the total number of nucleotides sequenced. The data can also be used to determine the mutational spectrum (i.e., the frequency of different types of mutations).
Visualizations
The following diagrams illustrate the experimental workflows for the blue-white screening and NGS-based fidelity assays.
Caption: Workflow of the lacZ-based blue-white screening fidelity assay.
Caption: Workflow of the NGS-based DNA polymerase fidelity assay.
Conclusion
The use of 7-deaza-dGTP is a valuable strategy for improving the amplification and sequencing of challenging GC-rich DNA templates. While direct quantitative data on its impact on DNA polymerase fidelity is limited, the provided experimental protocols offer a robust framework for researchers to empirically assess and compare the error rates of DNA polymerases when using 7-deaza-dGTP versus standard dGTP in their specific applications. For applications where high fidelity is paramount, it is recommended to experimentally validate the performance of the chosen polymerase with 7-deaza-dGTP using one of the detailed methods outlined in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. neb.com [neb.com]
Navigating the Maze: A Comparative Guide to Analyzing 7-Deazaguanine-Modified DNA
For researchers, scientists, and drug development professionals grappling with the analysis of 7-deazaguanine-modified DNA, this guide offers a comprehensive comparison of analytical techniques. From the foundational restriction enzyme digestion to advanced mass spectrometry and nanopore sequencing, we provide a detailed examination of methodologies, performance, and supporting experimental data to inform your selection of the most suitable analytical approach.
The substitution of guanine (B1146940) with 7-deazaguanine (B613801) is a critical modification in various biological contexts, notably as a defense mechanism in bacteriophages against host restriction systems. This modification, however, presents a significant challenge for standard molecular biology techniques that rely on enzymatic recognition of specific DNA sequences. Understanding the impact of this modification on DNA analysis is paramount for accurate research and development.
Performance Comparison: Restriction Enzyme Digestion vs. Advanced Analytical Methods
The traditional method of DNA analysis through restriction enzyme digestion is significantly hampered by the presence of 7-deazaguanine. This modification, located in the major groove of the DNA, interferes with the recognition and cleavage activity of many restriction endonucleases. In contrast, modern analytical techniques such as mass spectrometry and nanopore sequencing offer powerful alternatives that can not only detect but also precisely locate and quantify these modifications.
| Feature | Restriction Enzyme Digestion | Mass Spectrometry (LC-MS/MS) | Nanopore Sequencing |
| Principle | Enzymatic cleavage at specific recognition sites. | Separation and identification of nucleosides based on mass-to-charge ratio. | Detection of changes in ionic current as single DNA strands pass through a nanopore. |
| Detection of 7-Deazaguanine | Indirectly, through inhibition of cleavage. | Direct detection and quantification of modified nucleosides. | Direct detection of modifications based on distinct electrical signals. |
| Data Output | Gel electrophoresis banding patterns (presence/absence of cleavage). | Quantitative data on the abundance of modified nucleosides. | Real-time sequencing data with base-level modification information. |
| Resolution | Sequence-dependent, limited by restriction site availability. | Nucleoside level. | Single-molecule, base-level resolution. |
| Sample Requirement | Micrograms of DNA. | Nanograms to micrograms of DNA. | Nanograms to micrograms of DNA. |
| Advantages | Simple, widely available, and cost-effective for initial screening. | High sensitivity and specificity for quantification. | Provides sequence context and direct detection of various modifications simultaneously. |
| Limitations | Prone to false negatives due to enzyme inhibition; lacks quantitative data. | Requires specialized equipment and expertise; does not provide sequence context directly. | Data analysis can be complex; requires specific bioinformatic tools. |
Impact of 7-Deazaguanine on Restriction Enzyme Activity
The presence of 7-deazaguanine within a restriction enzyme's recognition sequence generally leads to an inhibition of cleavage. The degree of inhibition can vary depending on the specific enzyme and the context of the modification. While comprehensive quantitative data across a wide range of enzymes is limited, existing research indicates that many common restriction enzymes are sensitive to this modification.
| Restriction Enzyme | Recognition Site | Reported Effect of 7-Deazaguanine Modification |
| Various Enzymes | N/A | Generally inhibited when 7-deazaguanine is present in the recognition site.[1][2] |
| TaqI | T'CGA | Reported to cleave 7-deazaguanine-modified DNA. |
It is crucial to perform pilot experiments to determine the susceptibility of the specific restriction enzymes intended for use on 7-deazaguanine-modified DNA templates.
Experimental Protocols
Restriction Enzyme Digestion of 7-Deazaguanine-Modified DNA
This protocol outlines the general steps for assessing the impact of 7-deazaguanine modification on restriction enzyme activity.
Materials:
-
7-deazaguanine-modified DNA
-
Unmodified control DNA with the same sequence
-
Restriction enzyme(s) of choice
-
10X restriction enzyme buffer
-
Nuclease-free water
-
Loading dye
-
DNA ladder
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures for both the modified and unmodified DNA:
-
DNA: 1 µg
-
10X Restriction Buffer: 2 µL
-
Restriction Enzyme: 1 µL (or as recommended by the manufacturer)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Gently mix the components and incubate the tubes at the optimal temperature for the specific restriction enzyme (typically 37°C) for 1-2 hours.
-
Inactivation: Stop the reaction by heat inactivation (e.g., 65°C for 15 minutes) or by adding EDTA, as recommended by the enzyme manufacturer.
-
Gel Electrophoresis:
-
Add 4 µL of 6X loading dye to each reaction tube.
-
Load the entire volume of each reaction into the wells of an agarose gel (concentration appropriate for the expected fragment sizes).
-
Load a DNA ladder to estimate the size of the fragments.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA fragments under UV light.
-
Compare the banding patterns of the digested modified DNA with the digested unmodified control DNA. Inhibition of digestion will be indicated by the presence of a high molecular weight band corresponding to the uncut DNA in the lane with the modified template.
-
Mass Spectrometry Analysis of 7-Deazaguanine-Modified DNA
This protocol provides a general workflow for the sensitive detection and quantification of 7-deazaguanine modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
7-deazaguanine-modified DNA
-
Enzyme mix for DNA digestion (e.g., DNase I, nuclease P1, phosphodiesterase I, and alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Enzymatic Hydrolysis: Digest the DNA sample to individual nucleosides using a cocktail of nucleases and phosphatases.
-
LC Separation: Separate the resulting nucleoside mixture using a reversed-phase high-performance liquid chromatography (HPLC) column.
-
MS/MS Detection: Introduce the separated nucleosides into the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion corresponding to the 7-deazaguanine-modified deoxynucleoside and fragmenting it.
-
Monitor for specific fragment ions to confirm the identity of the modification.
-
-
Quantification: Quantify the amount of the modified nucleoside by comparing its peak area to that of a known standard.
Nanopore Sequencing of 7-Deazaguanine-Modified DNA
This protocol outlines the general steps for detecting 7-deazaguanine modifications in their native sequence context using nanopore sequencing.
Materials:
-
High-molecular-weight 7-deazaguanine-modified DNA
-
Nanopore sequencing library preparation kit
-
Nanopore sequencing device (e.g., MinION)
-
High-performance computing resources for data analysis
Procedure:
-
Library Preparation: Prepare a sequencing library from the high-molecular-weight DNA according to the manufacturer's protocol. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Load the prepared library onto a nanopore flow cell and initiate the sequencing run.
-
Data Acquisition: The nanopore device measures the changes in ionic current as single DNA molecules pass through the nanopores.
-
Basecalling and Alignment:
-
Use basecalling software to convert the raw electrical signal data into DNA sequences.
-
Align the resulting sequences to a reference genome.
-
-
Modification Detection:
-
Employ specialized bioinformatic tools to analyze the raw signal data.
-
Identify deviations in the electrical signal at specific genomic locations that are characteristic of 7-deazaguanine modifications. This is often done by comparing the signal from the native DNA to an unmodified control (e.g., PCR-amplified DNA).
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical approach.
References
A Comparative Analysis of 7-Deazaguanine and 7-Deazaadenosine on DNA Duplex Stability
For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleobase modifications on DNA stability is paramount for the rational design of therapeutic oligonucleotides and diagnostic probes. This guide provides a comprehensive comparison of two common purine (B94841) analogs, 7-deazaguanine (B613801) and 7-deazaadenosine, and their impact on the thermal and thermodynamic stability of DNA duplexes.
The substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom, creating 7-deazapurine analogs, is a widely employed strategy to modulate the properties of DNA. This modification, while seemingly subtle, can significantly alter the electrostatic potential in the major groove, affecting hydration, ion binding, and ultimately, the stability of the DNA double helix. This report synthesizes experimental data to provide a clear comparison of the effects of incorporating 7-deazaguanine versus 7-deazaadenosine into DNA oligonucleotides.
Impact on Thermal Stability and Thermodynamic Parameters
Experimental data reveals that the incorporation of both 7-deazaguanine and 7-deazaadenosine into DNA duplexes generally leads to a decrease in thermal stability compared to their unmodified counterparts. This destabilization is primarily attributed to alterations in the major groove hydration and a reduction in favorable stacking interactions.
A study involving a DNA dodecamer (DDD) duplex, 5'-CGCGAATTCGCG-3', provides a clear illustration of the destabilizing effect of 7-deazaadenosine. When both adenine (B156593) residues at positions 6 and 8 were replaced with 7-deazaadenosine (dzA), the melting temperature (Tm) of the resulting DZA-DDD duplex was observed to be 5.9°C lower than the unmodified DDD duplex under the same experimental conditions.[1]
The thermodynamic basis for this destabilization has been investigated through techniques such as Differential Scanning Calorimetry (DSC). For 7-deazaadenosine-modified DNA, the primary contributor to the decrease in stability is an unfavorable enthalpy term (ΔH°). This is likely a result of less favorable base stacking interactions.
Below is a summary of the quantitative data available for the effect of 7-deazaadenosine on the stability of a DNA dodecamer duplex.
| Duplex Sequence | Modification | Melting Temperature (Tm) (°C) |
| 5'-CGCGAATTCGCG-3' | None (Unmodified DDD) | 59.1[1] |
| 5'-CGC(dzA)(dzA)TTCGCG-3' | 7-deazaadenosine (DZA-DDD) | 53.2[1] |
Table 1: Comparison of melting temperatures (Tm) of an unmodified DNA dodecamer (DDD) and its counterpart containing two 7-deazaadenosine (DZA) substitutions.[1]
Structural Implications of 7-Deazapurine Incorporation
The replacement of the N7 atom with a C-H group in 7-deazapurines removes a key hydrogen bond acceptor site in the major groove of DNA. This site is crucial for the binding of water molecules and metal cations, which play a significant role in stabilizing the B-form DNA structure. The loss of these interactions is a primary driver for the observed decrease in duplex stability.
The following diagram illustrates the structural difference between the natural purines and their 7-deaza analogs and their incorporation into a DNA duplex.
References
Navigating GC-Rich Regions: A Comparative Guide to 7-deaza-dGTP in DNA Sequencing
For researchers, scientists, and drug development professionals, achieving high-fidelity DNA sequencing is paramount. However, templates with high guanine-cytosine (GC) content frequently present a significant hurdle, leading to incomplete or inaccurate sequence data. This guide provides an objective comparison of 7-deaza-dGTP and its analogs against standard dNTPs and other modified nucleotides, offering a comprehensive overview of their impact on sequencing accuracy, supported by experimental context and detailed methodologies.
The primary challenge in sequencing GC-rich regions lies in the formation of secondary structures, such as hairpins and G-quadruplexes. These structures, stabilized by strong hydrogen bonds between guanine (B1146940) and cytosine, can cause DNA polymerase to stall or dissociate, resulting in sequencing artifacts and poor data quality. To mitigate these issues, nucleotide analogs like 7-deaza-dGTP have been developed.
The key modification in 7-deaza-dGTP is the substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This seemingly minor alteration prevents the formation of Hoogsteen base pairs, which are critical for the stability of many secondary structures, without disrupting the standard Watson-Crick base pairing essential for accurate DNA synthesis.[1][2] This allows for smoother progression of the DNA polymerase, leading to improved read-through and more reliable sequencing data in these challenging regions.
Performance Comparison of Nucleotide Analogs in Sequencing
While direct, comprehensive quantitative comparisons of sequencing accuracy metrics like error rates and Phred quality scores (Q-scores) are not extensively documented in peer-reviewed literature, the qualitative improvements and expected performance characteristics are well-established. The following tables summarize the performance of 7-deaza-dGTP and its derivatives compared to standard dGTP and another common analog, deoxyinosine triphosphate (dITP).
Qualitative Performance Comparison
| Performance Metric | Standard dGTP | 7-deaza-dGTP | 7-deaza-7-propargylamino-dGTP (inferred) | dITP |
| Sequencing of GC-Rich Regions | Prone to errors, failures, and band compressions due to secondary structures. | Significantly improved read-through and accuracy; resolves band compressions.[1][2] | Expected to have similar or better performance than 7-deaza-dGTP due to the base modification. | Can resolve compressions but may introduce other artifacts.[3] |
| Overall Sequencing Fidelity | High fidelity in standard sequencing contexts. | Primarily improves accuracy in GC-rich regions; no significant impact on substitution frequencies in standard contexts. | Expected to have a similar error profile to 7-deaza-dGTP. | May introduce mismatches due to wobble base pairing. |
| PCR Amplification of GC-Rich Templates | Often results in low yield or no amplification. | Enhances amplification efficiency and specificity. | Expected to support robust amplification of GC-rich templates. | Can be used, but may be less efficient than 7-deaza-dGTP. |
| Compatibility with Labeling | Not directly suitable for post-synthesis labeling. | Not directly suitable for post-synthesis labeling. | The propargylamino group allows for efficient "click" chemistry-based labeling. | Not suitable for labeling. |
Expected Impact on Next-Generation Sequencing (NGS) Metrics
| NGS Metric | Standard dGTP | 7-deaza-dGTP / 7-deaza-7-propargylamino-dGTP |
| Coverage Uniformity in GC-Rich Regions | Lower coverage in high GC-content areas. | Improved, more uniform coverage across the genome. |
| Read Quality (Q-score) in GC-Rich Regions | Lower Q-scores due to sequencing errors. | Higher Q-scores, reflecting more accurate base calling. |
| Read Length in GC-Rich Regions | Shorter effective read lengths due to polymerase stalling. | Increased read-through, leading to longer and more complete reads. |
| Error Rate in GC-Rich Regions | Higher incidence of substitutions, insertions, and deletions. | Reduced error rates. |
Experimental Protocols
The successful application of 7-deaza-dGTP often involves its incorporation during the PCR amplification step prior to sequencing or its direct inclusion in the cycle sequencing reaction.
Protocol 1: PCR Amplification of GC-Rich Templates using 7-deaza-dGTP
This protocol is designed for the robust amplification of DNA templates with high GC content prior to Sanger sequencing. The inclusion of 7-deaza-dGTP in the PCR master mix helps to destabilize secondary structures, leading to improved yield and specificity.[1]
Materials:
-
DNA template (e.g., human genomic DNA)
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dTTP)
-
dGTP solution
-
7-deaza-dGTP solution
-
High-fidelity DNA polymerase and corresponding PCR buffer (with MgCl₂)
-
Nuclease-free water
-
(Optional for highly complex templates) Betaine, Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare the PCR Master Mix: On ice, prepare a master mix for the desired number of reactions. The following table provides recommended reagent concentrations. Optimization may be required for specific templates and primers.
| Component | Final Concentration |
| 5x PCR Buffer | 1x |
| dATP, dCTP, dTTP | 200 µM each |
| dGTP | 50 µM |
| 7-deaza-dGTP | 150 µM (3:1 ratio with dGTP)[1] |
| Forward & Reverse Primers | 0.1 - 0.5 µM each |
| DNA Polymerase | As per manufacturer's recommendation |
| DNA Template | 1-100 ng |
| Nuclease-free water | To final volume |
| (Optional) Betaine | 1.3 M[1] |
| (Optional) DMSO | 5%[1] |
-
Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.
-
Add DNA Template: Add the DNA template to each tube.
-
Thermal Cycling: Place the tubes in a thermal cycler and perform the following program (optimization of annealing temperature and extension time may be necessary):
| Step | Temperature | Duration |
| Initial Denaturation | 95°C | 2-5 minutes |
| 30-35 Cycles | 95°C | 30 seconds |
| 55-65°C (Annealing) | 30 seconds | |
| 72°C (Extension) | 1 minute/kb | |
| Final Extension | 72°C | 5-10 minutes |
| Hold | 4°C | ∞ |
-
Analyze and Purify PCR Product: Run a small amount of the PCR product on an agarose (B213101) gel to verify the amplification of a single, specific product of the expected size. Purify the remaining PCR product using a standard PCR purification kit before proceeding to cycle sequencing.
Protocol 2: Cycle Sequencing of GC-Rich Templates with 7-deaza-dGTP
This protocol outlines the direct use of 7-deaza-dGTP in the Sanger cycle sequencing reaction to resolve band compression and improve data quality.[2]
Materials:
-
Purified PCR product or plasmid DNA
-
Sequencing primer
-
Cycle sequencing kit (e.g., BigDye™ Terminator)
-
dNTP mix containing a 3:1 ratio of 7-deaza-dGTP to dGTP
-
Nuclease-free water
Procedure:
-
Prepare the Sequencing Reaction: On ice, combine the following components in a PCR tube. If using a commercial kit, you may need to substitute the provided dGTP mix with your custom mix. The optimal ratio of 7-deaza-dGTP to dGTP may need to be determined empirically, but a 3:1 ratio is a common starting point.[4]
| Component | Amount |
| Sequencing Reaction Mix (e.g., BigDye™) | Per manufacturer's recommendation |
| Custom dNTP/7-deaza-dGTP Mix | As required |
| Purified DNA Template | 50-200 ng |
| Sequencing Primer | 3.2 pmol |
| Nuclease-free water | To final volume (e.g., 20 µL) |
-
Thermal Cycling: Perform cycle sequencing using the thermal cycler program recommended by the sequencing kit manufacturer. A typical program is as follows:
| Step | Temperature | Duration |
| Initial Denaturation | 96°C | 1 minute |
| 25-30 Cycles | 96°C | 10 seconds |
| 50°C (Annealing) | 5 seconds | |
| 60°C (Extension) | 4 minutes | |
| Hold | 4°C | ∞ |
-
Purify Sequencing Products: Remove unincorporated dye terminators and salts from the cycle sequencing product using a suitable purification method (e.g., ethanol/EDTA precipitation or spin columns).
-
Capillary Electrophoresis: Resuspend the purified product in highly deionized formamide (B127407) and analyze on an automated capillary electrophoresis DNA sequencer.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams created using the DOT language depict the experimental workflows and the underlying mechanism of 7-deaza-dGTP's action.
Caption: General experimental workflow for PCR using 7-deaza-dGTP.
Caption: Workflow for Sanger sequencing of GC-rich templates.
Caption: Mechanism of 7-deaza-dGTP in overcoming sequencing challenges.
Conclusion
The use of 7-deaza-dGTP and its analogs represents a significant advancement in the ability to accurately sequence challenging GC-rich DNA templates. By mitigating the formation of secondary structures that impede DNA polymerase, these modified nucleotides lead to more reliable and complete sequencing data. While the primary benefit is a qualitative improvement in sequence quality for problematic regions, this directly translates to higher confidence in research findings, from gene characterization to the identification of genetic variants in drug development. For any research involving the sequencing of GC-rich regions, the incorporation of 7-deaza-dGTP should be a primary consideration for robust and accurate results.
References
Safety Operating Guide
Navigating the Disposal of 7-Dehydrocholesterol (7DG): A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. 7-Dehydrocholesterol (7DG), a precursor to both cholesterol and vitamin D3, requires careful management due to its potential hazards.[1] Safety Data Sheets (SDS) indicate that this compound may be fatal if swallowed, inhaled, or in contact with skin, and can cause organ damage through prolonged exposure. Furthermore, it is classified as hazardous to the aquatic environment, with long-lasting effects.[2][3] Therefore, treating 7-Dehydrocholesterol as a hazardous chemical is imperative.[4]
Compound Data Summary
A clear understanding of 7-Dehydrocholesterol's properties is essential for safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 384.64 g/mol | |
| Melting Point | 148-152 °C | |
| Solubility in Ethanol | ~20 mg/mL | [4] |
| Solubility in DMSO | ~0.1 mg/mL | [4] |
| Solubility in Dimethyl Formamide | ~2 mg/mL | [4] |
| Stability | ≥ 4 years at -20°C | [4] |
Experimental Protocol: Waste Disposal
The following procedures provide a step-by-step methodology for the safe disposal of 7-Dehydrocholesterol waste streams in a laboratory setting.
Objective: To safely collect, segregate, and prepare this compound chemical waste for final disposal by trained professionals, ensuring compliance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles with side-shields, impermeable gloves, lab coat.[2][5]
-
Designated hazardous waste container (for non-halogenated organic waste).[5]
-
Hazardous waste labels.
-
Suitable solvent for rinsing (e.g., ethanol).[5]
Procedure:
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or contaminated solid this compound powder, contaminated weighing papers, and disposable PPE (e.g., gloves) in a dedicated waste container.[5]
-
Do not mix with other waste streams, especially incompatible materials like acids, bases, or oxidizing agents.[5] This container should be designated for "Non-Halogenated Organic Waste."[5]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Aqueous solutions containing toxic chemicals must be disposed of through the hazardous waste management program and should never be poured down the drain.[6]
-
-
Empty Containers:
-
Treat any container that has held this compound as hazardous waste.[5]
-
Triple-rinse the empty container with a suitable solvent, such as ethanol.[5]
-
The first rinsate is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[5] Subsequent rinses may be permissible for drain disposal, but always consult your institution's specific guidelines.[5]
-
2. Container Management and Labeling:
-
Ensure all waste containers are kept tightly closed except when adding waste.
-
Immediately label the waste container with a hazardous waste tag.[5] The label must include:
3. Storage:
-
Store the sealed and labeled waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure the storage location is cool, dry, and well-ventilated.[2]
4. Final Disposal:
-
Do not attempt to dispose of the chemical waste yourself. [5]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5] Final disposal must be handled by trained professionals at an approved waste disposal plant.
Disposal Workflow Visualization
The logical flow for the proper disposal of 7-Dehydrocholesterol is illustrated below. This diagram outlines the critical decision points and steps from waste generation to final pickup.
Caption: Workflow for the safe disposal of 7-Dehydrocholesterol (this compound) waste.
References
- 1. 7-Dehydrocholesterol - CAS-Number 434-16-2 - Order from Chemodex [chemodex.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Logistical Information for Handling 7DG (7-Desacetoxy-6,7-dehydrogedunin)
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 7DG.
This document provides immediate, essential safety protocols and logistical plans for handling this compound (7-Desacetoxy-6,7-dehydrogedunin), a selective inhibitor of protein kinase R (PKR). Adherence to these procedures is critical to ensure personnel safety and mitigate environmental impact. The following information is synthesized from available safety data and general best practices for handling chemical compounds with similar toxicological profiles. A complete Safety Data Sheet (SDS) for 7-Desacetoxy-6,7-dehydrogedunin was not publicly available at the time of this writing; therefore, these guidelines are based on known hazards and standard laboratory procedures.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the primary defense against exposure. The following table summarizes the required PPE and engineering controls for handling this compound.
| Area of Protection | Requirement | Specification | Rationale |
| Ventilation | Local Exhaust Ventilation (LEV) | Chemical Fume Hood | To minimize inhalation of dust or aerosols. |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, with side-shields | To protect eyes from splashes or airborne particles. |
| Hand Protection | Protective Gloves | Nitrile gloves (minimum) | To prevent skin contact. Check manufacturer's data for chemical resistance. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Respirator (if needed) | N95 or higher, based on risk assessment | Required if working outside of a fume hood or if aerosolization is likely. |
Emergency Procedures and First Aid
Immediate and appropriate response to an exposure is critical. The following table outlines the initial steps to be taken in an emergency.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal are essential for maintaining the integrity of the compound and ensuring safety.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2°C and 8°C. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not allow the material to enter drains or waterways. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
